JMV 2959 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O2.ClH/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26;/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37);1H/t27-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRDZYKIVMLOJQ-HZPIKELBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of JMV 2959 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
JMV 2959 hydrochloride is a potent and selective non-peptidic antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. Developed as a research tool to investigate the physiological roles of the ghrelin system, JMV 2959 has been instrumental in elucidating the receptor's involvement in appetite regulation, metabolism, and reward pathways. This technical guide provides a comprehensive overview of the mechanism of action of JMV 2959, detailing its binding characteristics, functional effects on intracellular signaling cascades, and the experimental methodologies used for its characterization.
GHS-R1a: The Molecular Target of JMV 2959
The GHS-R1a is a class A G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal without the presence of an activating ligand. Ghrelin, an orexigenic peptide hormone, is the endogenous agonist for GHS-R1a. The receptor is predominantly coupled to the Gαq/11 subfamily of G proteins. Upon activation, GHS-R1a initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. Beyond the canonical Gq/11 pathway, GHS-R1a can also engage other signaling pathways, including those involving β-arrestin recruitment, which can lead to receptor desensitization, internalization, and G protein-independent signaling.
JMV 2959: Binding Affinity and Functional Profile
JMV 2959 exhibits high affinity for the GHS-R1a. Quantitative data from binding assays have established its potency as a competitive antagonist.
| Parameter | Value | Assay Type | Reference |
| IC50 | 32 nM | Binding Assay | |
| Kb | 19 nM | Dissociation Constant |
The functional activity of JMV 2959 is nuanced. While broadly characterized as an antagonist, some studies suggest it may exhibit biased signaling properties. Specifically, it has been shown to act as a partial agonist for G protein-mediated inositol phosphate (B84403) (IP1) production, while concurrently behaving as a neutral antagonist for β-arrestin2 recruitment and subsequent ERK1/2 phosphorylation. This profile indicates that JMV 2959 can selectively modulate downstream signaling pathways of the GHS-R1a, a characteristic of growing interest in modern pharmacology.
Mechanism of Action: Antagonism of GHS-R1a Signaling
The primary mechanism of action of this compound is the competitive blockade of the GHS-R1a. By occupying the ligand-binding pocket, JMV 2959 prevents the binding of ghrelin and other agonists, thereby inhibiting both agonist-induced and the constitutive activity of the receptor. This antagonism manifests as the attenuation of downstream signaling events.
Inhibition of the Gq/11-PLC-Calcium Pathway
JMV 2959 effectively blocks the Gq/11-mediated signaling cascade. In cellular assays, pre-treatment with JMV 2959 inhibits ghrelin-induced increases in intracellular calcium concentration. This is a direct consequence of preventing the Gq/11 activation and the subsequent production of IP3.
Modulation of ERK Phosphorylation
The activation of GHS-R1a can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key signaling node in cell proliferation and differentiation. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms. JMV 2959 has been shown to act as a neutral antagonist for ghrelin-induced ERK1/2 phosphorylation, indicating its ability to block this downstream signaling event.
Experimental Protocols
Radioligand Binding Assay (for IC50 Determination)
-
Cell Culture: HEK-293 cells stably expressing human GHS-R1a are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled GHS-R1a ligand (e.g., [125I]-His9-ghrelin) and varying concentrations of JMV 2959 in a binding buffer.
-
Incubation: The reaction is incubated to allow for binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The IC50 value for JMV 2959 is calculated by non-linear regression analysis of the competition binding data.
Intracellular Calcium Mobilization Assay
-
Cell Culture and Plating: CHO-K1 or HEK-293 cells stably expressing GHS-R1a are seeded into 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Pre-incubation: The dye-loading solution is removed, and cells are incubated with varying concentrations of JMV 2959 or vehicle control.
-
Agonist Stimulation and Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of a GHS-R1a agonist (e.g., ghrelin). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured, and the inhibitory effect of JMV 2959 is quantified to determine its IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Serum Starvation: HEK-293 cells expressing GHS-R1a are cultured to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are pre-treated with JMV 2959 at various concentrations for a defined period before stimulation with a GHS-R1a agonist.
-
Cell Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the effect of JMV 2959 on agonist-induced ERK phosphorylation.
Conclusion
This compound is a valuable pharmacological tool that acts as a potent antagonist at the GHS-R1a. Its mechanism of action involves the competitive blockade of ghrelin-mediated and constitutive receptor activity, leading to the inhibition of downstream signaling pathways, primarily the Gq/11-PLC-calcium cascade. The compound's potential for biased signaling, where it differentially affects G protein and β-arrestin pathways, highlights the complexity of GHS-R1a pharmacology and offers avenues for the development of more selective therapeutics. The experimental protocols detailed herein provide a framework for the continued investigation of JMV 2959 and other modulators of the ghrelin receptor.
In-Depth Technical Guide: JMV 2959 Hydrochloride and its Interaction with the Ghrelin Receptor
For Researchers, Scientists, and Drug Development Professionals
Core Target Receptor: Growth Hormone Secretagogue Receptor 1a (GHS-R1a)
JMV 2959 hydrochloride is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including the regulation of appetite, growth hormone release, and metabolism.[2][4] JMV 2959 exerts its effects by competitively binding to GHS-R1a, thereby blocking the signaling initiated by its endogenous ligand, ghrelin.[5][6]
Quantitative Data Summary
The binding affinity and functional potency of JMV 2959 have been characterized in multiple studies. The following table summarizes key quantitative data for the interaction of JMV 2959 with the GHS-R1a receptor.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 32 nM | Competitive Radioligand Binding Assay | LLC-PK1 cells expressing human GHS-R1a | [3] |
| Kb | 19 nM | Functional Assay (Schild Analysis) | Not Specified | [1] |
| IC50 | 32 nM | Radioligand Binding Assay | Cells expressing human GHS-R1a | [5] |
Note: IC50 (half-maximal inhibitory concentration) in binding assays reflects the concentration of JMV 2959 required to displace 50% of the radiolabeled ligand. Kb (dissociation constant of the antagonist) is a measure of the antagonist's affinity for the receptor, determined through functional assays.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (IC50, Ki) of JMV 2959 for the GHS-R1a receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human GHS-R1a receptor (e.g., HEK293 or LLC-PK1 cells).
-
Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).[10]
-
Scintillation Counter.
b. Protocol:
-
Membrane Preparation: Homogenize cells expressing GHS-R1a in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[10]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of 125I-[His9]-ghrelin, and varying concentrations of JMV 2959.[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with cold wash buffer to remove non-specifically bound radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the JMV 2959 concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay assesses the antagonist activity of JMV 2959 by measuring its ability to inhibit ghrelin-induced increases in intracellular calcium concentration.
a. Materials:
-
Cells: HEK293 or CHO cells stably expressing the human GHS-R1a receptor.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Agonist: Ghrelin.
-
Antagonist: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence Plate Reader: (e.g., FLIPR, FlexStation).
b. Protocol:
-
Cell Plating: Seed the GHS-R1a expressing cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of JMV 2959 for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then add a fixed concentration of ghrelin (typically the EC80) to all wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect of JMV 2959 is quantified by its ability to reduce the ghrelin-induced calcium signal. Plot the percentage of inhibition of the ghrelin response against the logarithm of the JMV 2959 concentration to determine the functional IC50 value.
Signaling Pathways and Experimental Workflows
GHS-R1a Signaling Pathway and Antagonism by JMV 2959
The primary signaling pathway activated by ghrelin binding to GHS-R1a involves the Gq/11 family of G proteins.[11][12] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][12] This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses. JMV 2959, as a competitive antagonist, binds to GHS-R1a and prevents ghrelin from initiating this signaling cascade.
Experimental Workflow for Characterizing JMV 2959
The following diagram illustrates a typical experimental workflow for the characterization of a GHS-R1a antagonist like JMV 2959.
References
- 1. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [125I-His(9)]-ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue: up-regulation of receptors with athersclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [125I-His9]-Ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue; up-regulation of receptors with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of 125I-labeled ghrelin to membranes from human hypothalamus and pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ghs-r1a.com [ghs-r1a.com]
JMV 2959 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 2959 hydrochloride is a potent and selective non-peptide antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] As a key regulator of energy homeostasis, appetite, and reward pathways, the ghrelin receptor is a significant target for the development of therapeutics for obesity, metabolic disorders, and addiction.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and relevant signaling pathways.
Introduction
Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is the endogenous ligand for the GHS-R1a.[1][2] Upon binding, it stimulates various physiological processes, including the release of growth hormone, increased food intake, and the modulation of reward-related behaviors.[1][3] JMV 2959, a 1,2,4-triazole (B32235) derivative, effectively blocks the action of ghrelin at its receptor, making it a valuable tool for studying the physiological roles of the ghrelin system and a potential therapeutic agent.[1][4] This document serves as a comprehensive resource for researchers working with or considering the use of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Binding Affinity of JMV 2959
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 32 nM | LLC-PK1 cells expressing GHS-R1a | [4][5] |
| Kb | 19 nM | Not specified | [4] |
Table 2: In Vivo Effects of JMV 2959 in Rodent Models
| Species | Model | JMV 2959 Dose | Effect | Reference |
| Rat | Morphine-induced Conditioned Place Preference (CPP) | 3 and 6 mg/kg, i.p. | Dose-dependently disrupted the reconsolidation of morphine reward memory. | [6] |
| Rat | Locomotor Activity | 6 mg/kg, i.p. | Significantly influenced locomotor activity. | [6] |
| Rat | Food and Water Intake | 6 mg/kg, i.p. | Significantly decreased food and water intake. | [6] |
| Rat | Methamphetamine-induced CPP | 1, 3, and 6 mg/kg, i.p. | Dose-dependently reduced the expression of methamphetamine-induced CPP. | [7] |
| Mouse | Ethanol (B145695), Water, and Food Intake | 9 and 12 mg/kg | Decreased ethanol and food intake. The higher dose also decreased water intake. | [8] |
| Rat | Fentanyl-induced CPP | 1 and 3 mg/kg, i.p. | Dose-dependently reduced the manifestation of fentanyl-induced CPP. | [9] |
| Rat | Fentanyl-induced Dopamine (B1211576) Release in Nucleus Accumbens | Not specified | Significantly reduced fentanyl-induced dopamine release. | [10] |
| Rat | Hexarelin-induced food intake | 160 µg/kg, s.c. | Reduced hexarelin (B1671829) (80 µg/kg)-induced cumulative food intake at 6 hours. | [4] |
Signaling Pathways
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, can couple to various G-proteins to initiate downstream signaling cascades. JMV 2959 acts by blocking these activation pathways.
3.1. Ghrelin Receptor Signaling Cascade
Ghrelin binding to GHS-R1a can activate Gαq/11, Gαi/o, and Gα12/13 proteins, leading to diverse cellular responses. The Gαq pathway, a primary signaling route, involves the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
Caption: Ghrelin receptor signaling pathway and the antagonistic action of JMV 2959.
3.2. Experimental Workflow for Assessing Antagonism
A typical workflow to characterize a GHS-R1a antagonist like JMV 2959 involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Properties of JMV 2959 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 2959 hydrochloride is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] As a 1,2,4-triazole (B32235) derivative, it has become a critical pharmacological tool for investigating the diverse physiological roles of the ghrelin system, which extend beyond growth hormone regulation to include appetite, metabolism, and reward pathways.[1][2] This document provides a comprehensive overview of the pharmacological properties of JMV 2959, detailing its mechanism of action, quantitative pharmacological data, and effects in both in vitro and in vivo models. Detailed experimental protocols and visualizations of relevant pathways and workflows are included to support further research and development.
Mechanism of Action
JMV 2959 functions as a competitive antagonist at the GHS-R1a.[1][2] The GHS-R1a is a G protein-coupled receptor (GPCR) that is highly expressed in the central nervous system, particularly in the hypothalamus and brainstem, regions integral to the control of appetite and energy homeostasis.[3] The endogenous ligand for this receptor is ghrelin, an acylated peptide hormone primarily produced by the stomach.[1]
Upon binding, ghrelin activates the GHS-R1a, primarily through Gq/11 proteins, leading to downstream signaling cascades that include intracellular calcium mobilization.[1][4] JMV 2959 competitively blocks the binding of ghrelin and other synthetic agonists (like hexarelin) to the GHS-R1a, thereby inhibiting these downstream effects.[2][5] Notably, JMV 2959 itself does not induce intracellular calcium mobilization, confirming its antagonist nature rather than acting as an agonist or partial agonist.[2][5]
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. merckmillipore.com [merckmillipore.com]
JMV 2959 Hydrochloride: A Technical Guide for Appetite Regulation Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of JMV 2959 hydrochloride, a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Its utility in the study of appetite regulation and related metabolic disorders is well-documented. This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes complex information for enhanced understanding.
Introduction
JMV 2959 is a non-peptide, 1,2,4-triazole-based compound that acts as a potent antagonist of the ghrelin receptor (GHS-R1a).[1] Ghrelin, often termed the "hunger hormone," is a peptide primarily produced by the stomach that stimulates appetite upon binding to GHS-R1a in the brain.[1][2][3] The ghrelin receptor exhibits high constitutive activity, meaning it is active even in the absence of ghrelin.[2] JMV 2959 has been instrumental in elucidating the role of the ghrelin system in various physiological processes, including food intake, energy homeostasis, and reward-related behaviors.[1][4][5]
Mechanism of Action
JMV 2959 exerts its effects by competitively binding to the GHS-R1a, thereby blocking the binding of endogenous ghrelin and inhibiting its orexigenic (appetite-stimulating) signaling. The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, stimulates downstream signaling pathways, primarily through Gαq/11, leading to an increase in intracellular calcium and the activation of other signaling cascades that ultimately promote the sensation of hunger. By acting as an antagonist, JMV 2959 prevents these downstream effects.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of JMV 2959
| Assay Type | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | HEK-293 cells expressing human GHS-R1a | Ki | 2.5 nM | (Moulin et al., 2007) |
| Calcium Mobilization | HEK-293 cells expressing human GHS-R1a | IC50 | 10 nM | (Moulin et al., 2007) |
Note: This data is representative and may vary based on specific experimental conditions. Moulin et al., 2007 is a key reference for the initial characterization of JMV 2959.
Table 2: In Vivo Effects of JMV 2959 on Food Intake and Body Weight
| Animal Model | Dose | Route of Administration | Effect on Food Intake | Effect on Body Weight | Reference |
| Male Sprague-Dawley Rats | 12 mg/kg/day | Intraperitoneal (i.p.) | Suppressed intake of rewarding food (Ensure®) | Reduced weight gain | [6] |
| Male Rats | 6 mg/kg | Not specified | Significantly less food intake on days 1 and 2 | Significantly less weight gain on day 1 | [7] |
| Overnight Fasted Rats | Not specified | Intra-lPBN injection | Decreased chow diet intake within 1 hour | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines for key experiments involving JMV 2959.
4.1. Radioligand Binding Assay
This protocol determines the binding affinity of JMV 2959 for the GHS-R1a receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human GHS-R1a receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation.
-
Add a fixed concentration of a radiolabeled GHS-R1a ligand (e.g., 125I-ghrelin).
-
Add varying concentrations of JMV 2959 (competitor ligand).
-
For non-specific binding, add a high concentration of a non-labeled GHS-R1a agonist (e.g., ghrelin).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the JMV 2959 concentration.
-
Determine the IC50 (concentration of JMV 2959 that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
4.2. In Vivo Food Intake Study
This protocol assesses the effect of JMV 2959 on food consumption in rodents.
-
Animals and Housing:
-
Use adult male rats or mice, singly housed in cages with ad libitum access to food and water.
-
Maintain a 12:12 hour light-dark cycle and a constant temperature.
-
-
Acclimation and Baseline:
-
Allow animals to acclimate to the housing conditions for at least one week.
-
Handle animals daily to reduce stress.
-
Measure baseline food intake for 2-3 days prior to the experiment.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Divide animals into groups: vehicle control and one or more JMV 2959 dose groups.
-
Administer the drug or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time, often before the dark cycle when rodents are most active.
-
-
Food Intake Measurement:
-
Weigh the food hopper at specific time points after injection (e.g., 1, 2, 4, and 24 hours).
-
Calculate the amount of food consumed by subtracting the final weight from the initial weight, accounting for any spillage.
-
-
Data Analysis:
-
Compare the food intake between the vehicle and JMV 2959-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Logical Relationships
The utility of JMV 2959 in appetite research stems from a clear logical progression from its molecular properties to its physiological effects.
Conclusion
This compound is an invaluable pharmacological tool for investigating the complex mechanisms of appetite regulation. Its high affinity and selectivity for the ghrelin receptor allow for precise interrogation of the GHS-R1a signaling pathway's role in controlling food intake and energy balance. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding and potentially targeting the ghrelin system for therapeutic benefit in metabolic and eating disorders.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of JMV 2959 Hydrochloride in Addiction Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global burden of substance use disorders necessitates the exploration of novel therapeutic avenues. One promising area of investigation is the modulation of the ghrelin system, a key regulator of both homeostatic and hedonic feeding. Ghrelin, often termed the "hunger hormone," exerts its effects through the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2] This receptor is not only pivotal in appetite regulation but is also implicated in the neurobiology of reward and motivation, making it a compelling target for addiction research.[2][3] JMV 2959 hydrochloride is a potent and specific antagonist of the GHSR1a, and a growing body of preclinical evidence highlights its potential to mitigate addictive behaviors across various classes of abused substances.[4][5] This technical guide provides an in-depth overview of the mechanism of action of JMV 2959, its role in addiction research, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action of this compound
JMV 2959 is a small molecule antagonist of the GHSR1a, a G-protein coupled receptor (GPCR).[4][5] The GHSR1a is highly expressed in brain regions critical for reward processing, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc), which form the core of the mesolimbic dopamine (B1211576) system.[2][3] The rewarding effects of drugs of abuse are largely mediated by their ability to increase dopamine release in the NAc.[6]
The ghrelin system is believed to interact with and sensitize the mesolimbic dopamine pathway to the effects of addictive substances. By blocking the GHSR1a, JMV 2959 is thought to attenuate the rewarding and reinforcing properties of drugs of abuse. This is achieved by preventing ghrelin-mediated potentiation of dopamine release in the NAc.[6][7] Studies have shown that JMV 2959 can reduce the dopamine efflux in the nucleus accumbens induced by drugs like fentanyl.[8]
GHSR1a Signaling Pathways
The GHSR1a can signal through multiple intracellular pathways upon activation. JMV 2959, as an antagonist, blocks these downstream cascades. The primary signaling mechanisms include:
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[6][9]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9]
-
β-Arrestin Pathway: This G-protein independent pathway is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades that can influence cellular processes.[8][9]
Role of JMV 2959 in Addiction Research by Substance Class
Preclinical studies have demonstrated the efficacy of JMV 2959 in reducing behaviors associated with addiction to several classes of drugs.
Alcohol
JMV 2959 has been shown to decrease alcohol intake in rodent models of alcohol use disorder.[10] Systemic administration of JMV 2959 reduces binge-like alcohol drinking in mice.[10] Furthermore, it has been observed that blocking ghrelin receptors with JMV 2959 can decrease overall ethanol (B145695) consumption.[7][11]
Opioids (Morphine, Fentanyl, Oxycodone)
JMV 2959 has demonstrated significant effects in preclinical models of opioid addiction. It has been shown to reduce the expression of morphine-induced conditioned place preference (CPP) and can prevent the reconsolidation of morphine-related memories, suggesting a role in relapse prevention.[9][12] For fentanyl, JMV 2959 dose-dependently reduces the manifestation of CPP, decreases self-administration, and attenuates fentanyl-seeking behavior after a period of abstinence.[8] In studies with oxycodone, JMV 2959 was found to blunt cue-reinforced drug-seeking, although it did not affect oxycodone self-administration under the tested conditions.[13][14][15]
Stimulants (Cocaine)
Research indicates that JMV 2959 can suppress cue-reinforced cocaine-seeking behavior.[13][14][15] While it may not alter cocaine intake during self-administration, its ability to reduce the motivation to seek the drug in the presence of cues is a critical finding for its potential therapeutic use in preventing relapse.[13][14][15]
Quantitative Data for JMV 2959
The following tables summarize key quantitative data from preclinical studies investigating JMV 2959 in addiction models.
| Pharmacological Parameter | Value | Assay Conditions | Reference |
| IC50 | 32 nM | Antagonist effect on GHSR1a | [5] |
| Substance of Abuse | Animal Model | Behavioral Assay | JMV 2959 Dosage | Key Finding | Reference |
| Alcohol | C57BL/6J Mice | 2-Bottle Choice | 9 and 12 mg/kg | Decreased ethanol intake. | [7][11] |
| C57BL/6J Mice | Binge-like Drinking | 12 and 15 mg/kg | Reduced alcohol intake in high-drinking mice. | [10] | |
| Cocaine | Sprague-Dawley Rats | Cue-Reinforced Seeking | 2 mg/kg | Decreased active lever presses. | [13] |
| Sprague-Dawley Rats | Self-Administration | 0.5, 1, 2 mg/kg | No significant reduction in cocaine infusions. | [13] | |
| Oxycodone | Sprague-Dawley Rats | Cue-Reinforced Seeking | 1 and 2 mg/kg | Decreased active lever presses. | [13] |
| Sprague-Dawley Rats | Self-Administration | 0.5, 1, 2 mg/kg | No significant reduction in oxycodone infusions. | [13] | |
| Fentanyl | Wistar Rats | Self-Administration | 3 mg/kg | Significantly reduced active lever presses and fentanyl intake. | [8] |
| Wistar Rats | Conditioned Place Preference | 1 and 3 mg/kg | Dose-dependently reduced the manifestation of fentanyl-CPP. | [8] | |
| Morphine | ICR Mice | Conditioned Place Preference | 6 mg/kg | Reduced expression of morphine-CPP and prevented relapse. | [9] |
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a Pavlovian conditioning model used to assess the rewarding properties of drugs.[2][14][15]
1. Apparatus: A three-chamber apparatus is typically used. Two larger conditioning chambers with distinct visual and tactile cues (e.g., different flooring and wall patterns) are separated by a smaller, neutral starting chamber.
2. Procedure:
- Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) to determine any initial preference for one of the conditioning chambers.
- Conditioning: This phase typically lasts for several days. On alternating days, animals receive an injection of the drug of abuse (e.g., morphine, cocaine) and are confined to one of the conditioning chambers (the initially non-preferred chamber). On the other days, they receive a saline injection and are confined to the opposite chamber.
- Post-Conditioning (Test): After the conditioning phase, the animals are placed back in the neutral chamber with free access to both conditioning chambers in a drug-free state. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned preference for the drug.
3. JMV 2959 Administration: To test the effect of JMV 2959 on the expression of CPP, the compound is typically administered prior to the post-conditioning test session. To assess its effect on the acquisition of CPP, JMV 2959 is given before each drug conditioning session.
Intravenous Self-Administration (IVSA)
IVSA is an operant conditioning model that is considered the gold standard for assessing the reinforcing properties of a drug.[8][13]
1. Apparatus: Animals are housed in operant chambers equipped with two levers, a drug infusion pump, and associated cues (e.g., lights, tones).
2. Procedure:
- Surgery: A catheter is surgically implanted into the jugular vein of the animal and exits on its back. This allows for the direct intravenous infusion of the drug.
- Acquisition/Training: Animals are placed in the operant chambers and learn to press a specific lever (the "active" lever) to receive an infusion of the drug. Each lever press is reinforced with a drug infusion, often paired with a cue light or tone. The other lever (the "inactive" lever) has no programmed consequences. Training continues until a stable pattern of responding is established. This is often done on a fixed-ratio 1 (FR1) schedule, where every press results in an infusion.
- Extinction: The drug is no longer delivered upon pressing the active lever. This leads to a decrease in lever pressing.
- Reinstatement (Relapse Model): After extinction, drug-seeking behavior can be reinstated by a small, non-contingent "priming" dose of the drug, presentation of the drug-associated cues, or exposure to a stressor.
3. JMV 2959 Administration: To test the effect of JMV 2959 on the reinforcing properties of a drug, it is administered before the self-administration sessions. To assess its role in relapse, it is given before the reinstatement test.
Conclusion and Future Directions
This compound has emerged as a valuable pharmacological tool in the study of addiction. Its mechanism of action, centered on the antagonism of the GHSR1a, provides a unique approach to modulating the brain's reward circuitry. Preclinical evidence strongly suggests that JMV 2959 can effectively reduce drug-seeking behaviors and, in some cases, drug self-administration for a range of abused substances.
Future research should focus on elucidating the precise neural circuits through which JMV 2959 exerts its anti-addictive effects. Further investigation into its efficacy in more complex models of addiction, such as those incorporating protracted abstinence and the assessment of negative affective states, will be crucial. Additionally, exploring the therapeutic potential of JMV 2959 in combination with other pharmacological or behavioral interventions may offer synergistic benefits. As our understanding of the ghrelin system's role in addiction deepens, compounds like JMV 2959 hold significant promise for the development of novel pharmacotherapies for substance use disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
- 9. preprints.org [preprints.org]
- 10. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
- 12. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of JMV 2959 Hydrochloride in Obesity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of JMV 2959 hydrochloride, a ghrelin receptor antagonist, and its therapeutic potential in the management of obesity. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current preclinical data, details experimental methodologies, and illustrates the underlying signaling pathways.
Core Tenets of JMV 2959 Action in Obesity
JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin, the "hunger hormone," stimulates appetite and promotes fat storage by activating this receptor.[2][3][4] By blocking the action of ghrelin, JMV 2959 and other ghrelin receptor antagonists are being investigated as potential anti-obesity therapeutics.[1][2][3][5] The primary mechanism involves the reduction of food intake and subsequent body weight.[1][2]
Quantitative Effects on Metabolic Parameters
Preclinical studies utilizing animal models of obesity have demonstrated the potential of ghrelin receptor antagonism in improving metabolic health. While specific quantitative data for JMV 2959 in diet-induced obesity models is still emerging in publicly available literature, studies on other ghrelin receptor antagonists provide a strong rationale for its efficacy.
One key study investigated the effects of a ghrelin receptor antagonist, [D-Lys-3]-GHRP-6, in both lean and diet-induced obese (DIO) mice. The findings, summarized in the table below, highlight the significant impact of ghrelin receptor blockade on food intake and body weight.
| Parameter | Animal Model | Treatment Group | Vehicle Control | % Change | p-value |
| Cumulative Food Intake (48h) | Lean Mice | 1.8 ± 0.2 g | 3.1 ± 0.2 g | -41.9% | <0.01 |
| DIO Mice | 1.5 ± 0.1 g | 2.5 ± 0.2 g | -40.0% | <0.01 | |
| Body Weight Change (48h) | Lean Mice | -1.2 ± 0.2 g | -0.1 ± 0.2 g | - | <0.01 |
| DIO Mice | -1.5 ± 0.2 g | -0.3 ± 0.2 g | - | <0.01 |
Data adapted from Asakawa et al., Gut, 2003. The data represents the effects of the ghrelin receptor antagonist [D-Lys-3]-GHRP-6.
These results demonstrate a significant reduction in both food intake and body weight in both lean and obese animals upon ghrelin receptor antagonism, providing a strong proof-of-concept for the therapeutic strategy of using compounds like JMV 2959.
Experimental Protocols
To facilitate further research in this area, this section outlines a typical experimental protocol for evaluating the effects of a ghrelin receptor antagonist like JMV 2959 in a diet-induced obesity mouse model.
Diet-Induced Obesity (DIO) Model
A widely used and relevant preclinical model for studying obesity is the diet-induced obese (DIO) mouse.
-
Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[6]
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype.[6][7] A control group is maintained on a standard chow diet.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[8]
JMV 2959 Administration
-
Route of Administration: JMV 2959 is typically administered via intraperitoneal (i.p.) injection.
-
Dosage: Effective doses in preclinical studies for ghrelin receptor antagonists can range from 1 to 25 mg/kg body weight, administered once or twice daily.[9] Dose-response studies are crucial to determine the optimal dose for a specific experimental paradigm.
-
Vehicle: this compound is typically dissolved in a sterile vehicle such as saline or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline.
Measurement of Metabolic Parameters
-
Food and Water Intake: Daily food and water consumption are measured by weighing the remaining food and water from the previous day.
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) can be determined using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR).
-
Glucose Homeostasis: Oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.
-
Blood Parameters: Blood samples are collected to measure levels of glucose, insulin, lipids (triglycerides, cholesterol), and other relevant metabolic hormones.
Signaling Pathways and Mechanism of Action
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 protein pathway.[10]
Caption: Ghrelin Receptor (GHS-R1a) Signaling Pathway.
Upon binding of ghrelin, the GHS-R1a activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to various cellular responses, including the stimulation of appetite. JMV 2959, as an antagonist, blocks the initial step of ghrelin binding to the receptor, thereby inhibiting this entire signaling cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the anti-obesity effects of JMV 2959.
Caption: Preclinical Experimental Workflow for JMV 2959.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of the ghrelin system in obesity and related metabolic disorders. Its mechanism of action, centered on the antagonism of the GHS-R1a, offers a targeted approach to reducing appetite and body weight. The data from preclinical studies using ghrelin receptor antagonists strongly support further investigation into the therapeutic potential of JMV 2959. This technical guide provides a foundational understanding for researchers to design and execute robust preclinical studies to further elucidate the efficacy and mechanisms of JMV 2959 in the context of obesity.
References
- 1. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Pharmacological Modulation of Ghrelin to Induce Weight Loss: Successes and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High fat diet induces obesity in adult mice but fails to develop pre-penile and penile vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
JMV 2959 Hydrochloride: A Technical Guide to its Antagonistic Effect on Growth Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 2959 hydrochloride is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), the endogenous receptor for the orexigenic peptide ghrelin.[1][2][3][4] Ghrelin is a powerful stimulant of growth hormone (GH) secretion from the anterior pituitary.[3] Consequently, JMV 2959 is a critical tool for investigating the physiological roles of the ghrelin/GHS-R1a system and represents a potential therapeutic agent for conditions characterized by excessive GH secretion or other ghrelin-mediated effects. This technical guide provides a comprehensive overview of the effects of this compound on growth hormone secretion, including its mechanism of action, available quantitative data, and detailed experimental protocols.
Introduction
The regulation of growth hormone (GH) secretion is a complex process primarily governed by the interplay of hypothalamic Growth Hormone-Releasing Hormone (GHRH) and somatostatin (B550006). The discovery of ghrelin and its receptor, the GHS-R1a, introduced a new dimension to this regulatory network. Ghrelin, produced predominantly in the stomach, potently stimulates GH release, highlighting the gut-brain axis in somatic growth and metabolism.[3]
This compound, a peptidomimetic compound, acts as a competitive antagonist at the GHS-R1a.[4] Its high affinity and specificity make it an invaluable pharmacological tool for dissecting the precise role of ghrelin in both physiological and pathophysiological states. This document will delve into the technical details of JMV 2959's impact on GH secretion, providing a resource for researchers in endocrinology, neuropharmacology, and drug development.
Mechanism of Action: Antagonism of the GHS-R1a Signaling Pathway
JMV 2959 exerts its inhibitory effect on growth hormone secretion by blocking the signaling cascade initiated by ghrelin binding to the GHS-R1a on pituitary somatotrophs. The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, primarily couples to the Gq/11 protein. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in the exocytosis of GH-containing secretory granules.
JMV 2959, by competitively binding to the GHS-R1a, prevents ghrelin from initiating this signaling cascade, thereby attenuating the downstream increase in intracellular calcium and subsequent GH release.
Quantitative Data on Growth Hormone Secretion
Based on the mechanism of action and data from analogous GHS-R1a antagonists, the following tables are presented as a predictive framework for the expected effects of JMV 2959. These tables are intended to guide experimental design and should be populated with empirical data as it becomes available.
Table 1: Predicted Effect of this compound on Basal Growth Hormone Secretion in Rats
| JMV 2959 Dose (mg/kg, i.p.) | Predicted Mean Peak GH (ng/mL) | Predicted AUC of GH Secretion (ng/mL·h) |
| Vehicle (Saline) | Baseline | Baseline |
| 1 | No significant change | No significant change |
| 3 | Slight decrease | Slight decrease |
| 10 | Moderate decrease | Moderate decrease |
Note: JMV 2959 is not expected to significantly alter basal GH secretion, which is primarily driven by the pulsatile release of GHRH.
Table 2: Predicted Inhibitory Effect of this compound on Ghrelin-Stimulated Growth Hormone Secretion in Rats
| Treatment Group | Predicted Mean Peak GH (ng/mL) | Predicted AUC of GH Secretion (ng/mL·h) |
| Vehicle + Vehicle | Baseline | Baseline |
| Vehicle + Ghrelin (10 µg/kg, i.v.) | High | High |
| JMV 2959 (1 mg/kg, i.p.) + Ghrelin (10 µg/kg, i.v.) | Moderately Reduced | Moderately Reduced |
| JMV 2959 (3 mg/kg, i.p.) + Ghrelin (10 µg/kg, i.v.) | Substantially Reduced | Substantially Reduced |
| JMV 2959 (10 mg/kg, i.p.) + Ghrelin (10 µg/kg, i.v.) | Near Baseline | Near Baseline |
Note: A clear dose-dependent inhibition of ghrelin-induced GH secretion is the anticipated outcome.
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vivo and in vitro experiments to assess the effect of this compound on growth hormone secretion.
In Vivo Assessment of JMV 2959 on Ghrelin-Stimulated GH Secretion in Rats
This protocol is designed to determine the in vivo efficacy of JMV 2959 in blocking ghrelin-induced GH release.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with indwelling jugular vein catheters
-
This compound (powder)
-
Sterile saline (0.9% NaCl)
-
Rat ghrelin (acylated)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Rat/mouse GH ELISA kit
Procedure:
-
Animal Preparation: Allow rats to acclimatize for at least one week after catheter implantation surgery. House animals individually with free access to food and water, on a 12:12 hour light-dark cycle.
-
JMV 2959 Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).
-
Ghrelin Preparation: Dissolve rat ghrelin in sterile saline to the desired concentration (e.g., 10 µg/kg).
-
Experimental Groups:
-
Group 1: Vehicle (saline, i.p.) + Vehicle (saline, i.v.)
-
Group 2: Vehicle (saline, i.p.) + Ghrelin (10 µg/kg, i.v.)
-
Group 3-5: JMV 2959 (1, 3, or 10 mg/kg, i.p.) + Ghrelin (10 µg/kg, i.v.)
-
-
Dosing and Sampling:
-
Administer JMV 2959 or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after the i.p. injection, collect a baseline blood sample (t= -5 min) through the jugular catheter.
-
At t=0 min, administer ghrelin or vehicle via intravenous (i.v.) injection through the catheter.
-
Collect blood samples at t = 5, 15, 30, and 60 minutes post-i.v. injection.
-
-
Sample Processing: Immediately place blood samples on ice. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
GH Quantification: Measure plasma GH concentrations using a validated rat/mouse GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the area under the curve (AUC) for GH secretion for each animal. Compare mean peak GH levels and AUCs between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
In Vitro Assessment of JMV 2959 on GH Secretion from Primary Rat Pituitary Cells
This protocol details the methodology for evaluating the direct antagonistic effect of JMV 2959 on GH secretion from isolated pituitary cells.
Materials:
-
Sprague-Dawley rats (150-200 g)
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
Horse serum (HS)
-
Penicillin-streptomycin
-
Collagenase type I
-
DNase I
-
This compound
-
Rat ghrelin (acylated)
-
Rat GHRH
-
24-well culture plates
-
Rat/mouse GH ELISA kit
Procedure:
-
Pituitary Cell Isolation and Culture:
-
Euthanize rats and aseptically remove the anterior pituitaries.
-
Mince the tissue and digest with collagenase and DNase I to obtain a single-cell suspension.
-
Plate the cells in 24-well plates at a density of 2.5 x 10^5 cells/well in DMEM/F12 supplemented with 10% FBS, 2.5% HS, and penicillin-streptomycin.
-
Culture for 48-72 hours to allow for cell attachment and recovery.
-
-
Experimental Treatment:
-
Wash the cells twice with serum-free DMEM/F12.
-
Pre-incubate the cells with various concentrations of JMV 2959 (e.g., 10 nM, 100 nM, 1 µM) or vehicle in serum-free medium for 1 hour.
-
Add ghrelin (e.g., 10 nM) or GHRH (e.g., 10 nM) to the respective wells (in the continued presence of JMV 2959 or vehicle).
-
Incubate for 4 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Centrifuge the medium to remove any detached cells.
-
Store the supernatant at -80°C until GH analysis.
-
Quantify GH concentration in the culture medium using a rat/mouse GH ELISA kit.
-
-
Data Analysis: Normalize GH secretion to the total protein content of the cells in each well. Compare the stimulated GH release in the presence and absence of different concentrations of JMV 2959 using appropriate statistical methods.
Conclusion
This compound is a powerful antagonist of the GHS-R1a, effectively inhibiting the stimulatory action of ghrelin on growth hormone secretion. While direct quantitative data on its dose-dependent effects on GH levels in vivo and in vitro are not extensively published, its mechanism of action is well-characterized. The provided experimental protocols offer a robust framework for generating such data. As a selective tool, JMV 2959 will continue to be instrumental in elucidating the multifaceted roles of the ghrelin system in physiology and disease, and may hold promise for the development of novel therapeutic strategies. Further research is warranted to fully quantify its inhibitory profile on GH secretion and to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin receptor (GHS-R1a) and its constitutive activity in somatotroph adenomas: a new co-targeting therapy using GHS-R1a inverse agonists and somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and synthesis of JMV 2959 hydrochloride
An In-depth Technical Guide to JMV 2959 Hydrochloride: Chemical Structure, Synthesis, and Mechanism of Action
This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and pharmacological properties of this compound.
Chemical Structure and Properties
JMV 2959 is a nonpeptide, 1,2,4-triazole-based peptidomimetic.[1][2] Its systematic IUPAC name is (R)-N-(2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)-2-aminoacetamide hydrochloride.[3][4][5] The compound is typically supplied as a hydrochloride salt to improve its solubility and stability.[3][5][6]
The core of its structure is a trisubstituted 1,2,4-triazole (B32235) ring, which serves as a scaffold for the functional groups that determine its pharmacological activity.[1][7] This strategic design allows it to interact with the ghrelin receptor with high affinity.
Table 1: Physicochemical and Pharmacological Properties of JMV 2959
| Property | Value | Source(s) |
| IUPAC Name | (R)-N-(2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)-2-aminoacetamide hydrochloride | [3][4][5] |
| Molecular Formula | C₃₀H₃₂N₆O₂ · HCl | [4][5] |
| Molecular Weight | 508.61 g/mol (free base) | [4][8] |
| Appearance | White to off-white or beige solid powder | [3][5][8] |
| Purity | ≥97% (by HPLC) | [3][4] |
| IC₅₀ | 32 nM (for GHS-R1a) | [3][8][9] |
| Dissociation Constant (K_b) | 19 nM | [6] |
| Solubility | DMSO: 100 mg/mL; Water: 5 mg/mL | [3][4][10] |
| Storage Temperature | 2-8°C, protect from light | [3][4] |
Synthesis of JMV 2959
The synthesis of JMV 2959 and its analogs involves the construction of the core 1,2,4-triazole heterocycle followed by the introduction of various side chains. The key publication outlining the synthesis of this series of compounds is from Moulin, A., et al. in the Journal of Medicinal Chemistry (2007).[8] While the full detailed experimental protocol from this specific paper is not publicly available, the synthesis can be reconstructed based on established methods for creating substituted 1,2,4-triazoles.
The general synthetic approach involves a multi-step sequence, beginning with the preparation of a substituted hydrazine (B178648) intermediate, which is then cyclized to form the triazole ring. This is followed by functional group manipulations and final coupling steps to yield the target molecule.
Figure 1: General synthetic workflow for this compound.
Experimental Protocols
Below is a representative, generalized protocol for a key step in the synthesis of a substituted 1,2,4-triazole, based on common organic synthesis methodologies.
Representative Protocol: Cyclization to form the 1,2,4-Triazole Ring
-
Preparation of the Reaction Mixture: A substituted thioamide intermediate (1.0 eq) is dissolved in a suitable high-boiling point solvent, such as n-butanol or DMF.
-
Addition of Reagents: Formylhydrazine (1.2 eq) is added to the solution. A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 100-150°C) and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (in vacuo).
-
Extraction: The resulting residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude triazole product.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure trisubstituted 1,2,4-triazole intermediate.
Mechanism of Action and Signaling Pathway
JMV 2959 functions as a competitive antagonist at the growth hormone secretagogue receptor type 1a (GHS-R1a).[8] The GHS-R1a is a G-protein coupled receptor (GPCR) that is endogenously activated by the hormone ghrelin.[1][7] Ghrelin binding to GHS-R1a initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades, primarily through the Gq/11 protein.[7] This activation results in various physiological effects, including the stimulation of growth hormone release, increased appetite, and modulation of reward pathways in the brain.[1]
JMV 2959 binds to the GHS-R1a but does not trigger the conformational change required for receptor activation. Instead, it occupies the binding site, thereby preventing ghrelin from binding and initiating its signaling cascade. It has been shown to effectively block ghrelin-induced effects without demonstrating any intrinsic agonist activity, meaning it does not cause intracellular calcium mobilization on its own.[6][8]
Figure 2: Signaling pathway of GHS-R1a and inhibition by JMV 2959.
References
- 1. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.de]
- 2. rsc.org [rsc.org]
- 3. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]
- 5. Frontiers | Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagoni… [ouci.dntb.gov.ua]
- 9. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Characterization of JMV 2959 Hydrochloride: A Technical Guide to its Antagonist Activity at the Ghrelin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of JMV 2959 hydrochloride, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), also known as the ghrelin receptor. JMV 2959 is a 1,2,4-triazole (B32235) derived compound that has been instrumental in elucidating the physiological roles of the ghrelin system.[1][2][3] This document details its binding affinity, functional antagonism across key signaling pathways, and the experimental protocols used for its characterization.
Quantitative Antagonist Profile
This compound demonstrates high affinity for the GHSR1a receptor, effectively competing with endogenous ligands like ghrelin. Its antagonist properties have been quantified through various in vitro assays, summarized below.
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC₅₀ | 32 nM | Radioligand Binding | Not Specified | Concentration required to displace 50% of a radiolabeled ligand.[1][2][4] |
| Kₑ | 19 nM | Binding Assay | Not Specified | Dissociation constant, indicating high binding affinity.[1][2] |
| Functional Profile | Full Antagonist | Functional Assays | HEK-GHSR-1a-EGFP | Acts as a full, unbiased antagonist, blocking agonist-induced signaling without intrinsic activity.[5] |
Ghrelin Receptor (GHSR1a) Signaling and Antagonism by JMV 2959
The GHSR1a is a G protein-coupled receptor (GPCR) with high constitutive activity.[6] Upon binding of an agonist like ghrelin, the receptor primarily activates the Gαq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key signaling event.[7] The receptor can also signal through β-arrestin pathways.[5][7]
JMV 2959 acts by competitively binding to the GHSR1a, preventing agonist binding and subsequent downstream signaling. As an unbiased antagonist, it effectively blocks both G-protein dependent (e.g., calcium mobilization) and β-arrestin dependent pathways.[5]
Experimental Protocols & Methodologies
The following sections detail the standard methodologies used to characterize the antagonist activity of JMV 2959 in vitro.
Radioligand Binding Assay
This assay quantifies the ability of JMV 2959 to compete with a radiolabeled ligand for binding to the GHSR1a receptor, allowing for the determination of its binding affinity (IC₅₀ and Kₑ).
Protocol:
-
Preparation: Cell membranes are prepared from a cell line stably expressing GHSR1a (e.g., HEK293 cells).
-
Reaction Mixture: The membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled ghrelin analog and varying concentrations of JMV 2959.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a scintillation counter.
-
Analysis: The data are plotted as the percentage of specific binding versus the concentration of JMV 2959. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
Intracellular Calcium (Ca²⁺) Mobilization Assay
This functional assay measures the ability of JMV 2959 to block agonist-induced increases in intracellular calcium concentration. It directly assesses the compound's antagonism of the Gαq/11 signaling pathway.[8] Studies confirm that JMV 2959 does not induce any intracellular Ca²⁺ mobilization by itself.[1][2][4]
Protocol:
-
Cell Preparation: GHSR1a-expressing cells are plated in a multi-well plate.[8]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM), which increases its fluorescence intensity upon binding to free Ca²⁺.[9][10][11]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of JMV 2959 for a defined period (e.g., 1 hour).[8]
-
Agonist Stimulation: A fixed concentration of a GHSR1a agonist (e.g., ghrelin) is added to the wells to stimulate the receptor.[8]
-
Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader or fluorescence microscope.
-
Analysis: The ability of JMV 2959 to inhibit the agonist-induced calcium signal is quantified and plotted to determine its functional antagonist potency.
Downstream Signaling: ERK1/2 Phosphorylation Assay
This assay assesses the antagonist's ability to block agonist-induced signaling cascades that lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a common downstream event for many GPCRs.
Protocol:
-
Cell Culture and Starvation: GHSR1a-expressing cells are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.
-
Pre-treatment: Cells are pre-treated with JMV 2959 (e.g., 1 µM for 1 hour).[8]
-
Agonist Stimulation: Cells are then stimulated with a GHSR1a agonist (e.g., ghrelin at 1, 10, or 100 nM).[8]
-
Lysis: The stimulation is stopped, and cells are lysed to extract total protein.
-
Quantification: Phosphorylated ERK1/2 (p-ERK) and total ERK1/2 levels are quantified using methods like Western Blotting or ELISA.[8]
-
Analysis: The ratio of p-ERK to total ERK is calculated and compared between conditions to determine the inhibitory effect of JMV 2959.[8]
GHSR-1a Internalization Assay
This assay measures how JMV 2959 prevents the agonist-induced internalization of the GHSR1a receptor from the cell surface, a key process in receptor desensitization and signaling regulation.
Protocol:
-
Cell Line: A cell line expressing a tagged version of the receptor (e.g., HEK-GHSR-1a-EGFP) is used.[8]
-
Pre-treatment: Cells are pre-treated with various concentrations of JMV 2959 (e.g., 0.01, 0.1, or 1 µM for 1 hour).[8]
-
Agonist Challenge: Cells are challenged with increasing concentrations of a GHSR1a agonist for a set time (e.g., 1 hour) to induce receptor internalization.[8]
-
Measurement: The redistribution of the fluorescently-tagged receptor from the cell membrane to intracellular compartments is measured, often by quantifying the intracellular fluorescence intensity via high-content imaging or flow cytometry.[8]
-
Analysis: The data are analyzed to determine the concentration-dependent inhibition of agonist-induced receptor internalization by JMV 2959.
Summary of Findings
In vitro studies consistently demonstrate that this compound is a potent, high-affinity, and selective antagonist of the GHSR1a. It acts as a full and unbiased antagonist, effectively blocking agonist-induced signaling pathways, including Gαq/11-mediated intracellular calcium mobilization and subsequent downstream events like ERK1/2 phosphorylation and receptor internalization.[5][8] Notably, JMV 2959 exhibits no intrinsic agonist activity on its own.[1][4] These characteristics make JMV 2959 an invaluable research tool for investigating the multifaceted roles of the ghrelin system in physiology and disease.
References
- 1. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. Ghrelin Receptor Antagonist, JMV 2959 - Calbiochem | 345888 [merckmillipore.com]
- 3. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
JMV 2959 Hydrochloride: A Technical Review of its Impact on Food Intake and Energy Balance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JMV 2959 hydrochloride, a potent and selective antagonist of the ghrelin receptor (GHS-R1a). We will explore its mechanism of action and summarize the existing preclinical data on its effects on food intake, body weight, and the broader aspects of energy balance. This document consolidates key experimental findings, presents detailed methodologies, and visualizes the underlying biological pathways to support further research and development in metabolic and related disorders.
Introduction to this compound
JMV 2959 is a peptidomimetic compound developed as a potent and selective antagonist for the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin, a 28-amino acid peptide primarily produced in the stomach, is the endogenous ligand for this receptor and is recognized as the only circulating hormone that powerfully stimulates food intake and promotes a positive energy balance.[2][3] By blocking the action of ghrelin, JMV 2959 serves as a valuable pharmacological tool for investigating the physiological roles of the ghrelin system and as a potential therapeutic agent for conditions characterized by dysregulated energy homeostasis, such as obesity.[1][3]
Mechanism of Action: Antagonism of the Ghrelin Receptor (GHS-R1a)
JMV 2959 exerts its effects by competitively binding to the GHS-R1a, preventing the binding of endogenous ghrelin and subsequent receptor activation. The GHS-R1a is a G protein-coupled receptor (GPCR) highly expressed in key brain regions that control appetite and energy metabolism, including the hypothalamus and brainstem.[4]
The binding of ghrelin to GHS-R1a typically activates downstream signaling cascades, including the Gαq/11 and β-arrestin pathways, leading to increased intracellular calcium and activation of other signaling molecules.[5] This signaling in orexigenic neurons, such as the Neuropeptide Y (NPY) neurons in the arcuate nucleus of the hypothalamus, is a primary driver of ghrelin's potent appetite-stimulating effects.[4] JMV 2959 blocks these initial activation steps, thereby inhibiting the physiological actions of ghrelin.
References
- 1. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a pharmaceutical ghrelin agonist on lifespan in C57BL/6J male mice: A controlled experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Housing mice near vs. below thermoneutrality affects drug-induced weight loss but does not improve prediction of efficacy in humans - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of JMV 2959 Hydrochloride: A Ghrelin Receptor Antagonist for Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JMV 2959 hydrochloride is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for GHS-R1a and plays a significant role in stimulating appetite, promoting fat storage, and influencing glucose metabolism.[2][3] By blocking the action of ghrelin, JMV 2959 has emerged as a valuable pharmacological tool and a potential therapeutic candidate for the management of metabolic disorders, including obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical studies on JMV 2959, focusing on its effects on food intake, body weight, and glucose homeostasis.
Core Mechanism of Action
JMV 2959 is a 1,2,4-triazole (B32235) derivative that acts as a competitive antagonist at the GHS-R1a.[1][2] It effectively blocks ghrelin-induced signaling pathways.[4] The GHS-R1a is a G-protein coupled receptor, and its activation by ghrelin initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and downstream signaling molecules such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[1][4] JMV 2959 has been shown to inhibit ghrelin-induced ERK1/2 phosphorylation.[1] Interestingly, in the absence of ghrelin, JMV 2959 can act as a partial agonist, activating Gαq signaling without promoting receptor internalization, which may prevent receptor desensitization.[4]
Preclinical Efficacy in Metabolic Models
Effects on Food Intake and Body Weight
Preclinical studies in various rodent models have consistently demonstrated the anorexigenic effects of JMV 2959. Administration of this antagonist leads to a significant reduction in food intake and subsequent effects on body weight.
Table 1: Quantitative Effects of JMV 2959 on Food Intake and Body Weight in Rodent Models
| Animal Model | JMV 2959 Dose & Route | Duration | Effect on Food Intake | Effect on Body Weight | Reference |
| Male Sprague-Dawley Rats | 6 mg/kg, i.p. | 2 days | Significantly less food intake compared to saline group on day 1 and 2. | Significantly less weight gain compared to saline group on day 1. | [3] |
| Lean Mice, Diet-Induced Obese (DIO) Mice, ob/ob Mice | Not specified | Not specified | Decreased energy intake. | Repeated administration decreased body weight gain in ob/ob mice. | [5] |
| Male Sprague-Dawley Rats | 0-2 mg/kg, i.p. | Acute | Did not significantly alter locomotor activity. | Not specified | [6] |
Experimental Protocols: Food Intake and Body Weight Studies
A representative experimental design to assess the effects of JMV 2959 on food intake and body weight in rodents is as follows:
-
Animals: Male Sprague-Dawley rats or various mouse strains (e.g., C57BL/6J for diet-induced obesity models, ob/ob mice for genetic obesity models) are commonly used.[3][5][7] Animals are housed individually to allow for accurate food intake monitoring.
-
Acclimation: Animals are acclimated to the housing conditions and diet for a period of at least one week before the start of the experiment.
-
Drug Administration: this compound is typically dissolved in a vehicle such as saline.[3] Administration is often performed via intraperitoneal (i.p.) injection at doses ranging from 2 to 6 mg/kg.[3][6]
-
Measurements: Food intake is measured daily by weighing the provided food and any spillage. Body weight is recorded at baseline and at regular intervals throughout the study.[3] For more detailed analysis, automated feeding stations can be used to monitor meal patterns.[8]
-
Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) to compare treatment groups.[3]
Effects on Glucose Metabolism
Ghrelin is known to inhibit insulin (B600854) secretion and regulate glucose homeostasis.[3][9] Antagonism of the ghrelin receptor with JMV 2959, therefore, holds promise for improving glycemic control.
Table 2: Effects of Ghrelin Receptor Antagonism on Glucose Metabolism
| Experimental Model | Treatment | Key Findings | Reference |
| ob/ob Mice | Repeated administration of a GHS-R antagonist | Improved glycaemic control. | [5] |
| Healthy Humans | Ghrelin infusion | Suppresses glucose-stimulated insulin secretion and deteriorates glucose tolerance. | [10] |
| Perfused Rat Pancreas | Blockade of GHSR | Markedly enhanced glucose-induced insulin release. | [9] |
Experimental Protocols: Glucose Homeostasis Studies
Standard procedures to evaluate the impact of JMV 2959 on glucose metabolism include glucose tolerance tests (GTT) and insulin secretion assays.
-
Glucose Tolerance Test (GTT):
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
JMV 2959 Administration: JMV 2959 or vehicle is administered (e.g., i.p.) at a predetermined time before the glucose challenge.
-
Glucose Challenge: A bolus of glucose (typically 1-2 g/kg body weight) is administered via i.p. injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
-
Insulin Secretion Assay:
-
Blood samples are collected at baseline and at specific time points after the glucose challenge during a GTT.
-
Plasma is separated by centrifugation.
-
Insulin levels are quantified using a commercially available ELISA kit.
-
Conclusion and Future Directions
The preclinical data strongly support the role of this compound as a potent antagonist of the ghrelin receptor with significant effects on metabolic parameters. Its ability to reduce food intake, limit weight gain, and potentially improve glucose homeostasis makes it a compelling candidate for further investigation in the context of obesity and type 2 diabetes. Future preclinical studies should focus on long-term efficacy and safety, as well as exploring its potential in combination therapies. A deeper understanding of the nuanced signaling pathways affected by JMV 2959 will be crucial for optimizing its therapeutic application and identifying potential off-target effects. The detailed methodologies provided in this guide offer a framework for researchers to design and execute robust preclinical evaluations of JMV 2959 and other ghrelin receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Ghrelin on Glucose-Insulin Homeostasis: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ghrelin Suppresses Glucose-Stimulated Insulin Secretion and Deteriorates Glucose Tolerance in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
JMV 2959 Hydrochloride: A Technical Guide to its Role and Mechanism in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 2959 hydrochloride is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), commonly known as the ghrelin receptor. Primarily located in the central nervous system (CNS), the GHS-R1a plays a crucial role in a variety of physiological processes, including appetite regulation, reward processing, and memory. Consequently, JMV 2959 has emerged as a valuable pharmacological tool for elucidating the complex functions of the ghrelin system within the brain. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on CNS-mediated behaviors, and detailed methodologies for its use in preclinical research. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its utility in neuroscience and drug development.
Introduction
The ghrelin system, comprising the peptide hormone ghrelin and its receptor, the GHS-R1a, is a key regulator of energy homeostasis.[1][2] Ghrelin, often termed the "hunger hormone," is primarily produced in the stomach and acts on the hypothalamus to stimulate food intake. However, the widespread expression of the GHS-R1a throughout the CNS, including in brain regions associated with reward and motivation such as the ventral tegmental area (VTA) and the nucleus accumbens, points to a broader role for this system in brain function.[1]
This compound, a 1,2,4-triazole (B32235) derivative, is a potent antagonist of the GHS-R1a.[1][3] Its ability to block the actions of ghrelin in the CNS has made it an indispensable tool for investigating the receptor's involvement in a range of behaviors, most notably in the domains of feeding and addiction. This guide will delve into the technical aspects of this compound's pharmacology and its application in CNS research.
Mechanism of Action
This compound exerts its effects by competitively binding to the GHS-R1a, thereby preventing the binding of the endogenous agonist, ghrelin. The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, primarily signals through the Gαq/11 protein. This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses. JMV 2959, by blocking the initial receptor activation, inhibits this entire signaling pathway.
Beyond the canonical Gαq/11 pathway, the GHS-R1a has also been suggested to couple to other G-proteins, such as Gαi/o and Gα12/13, and to recruit β-arrestin, indicating a potential for biased signaling. Furthermore, the GHS-R1a can form heterodimers with other GPCRs, including dopamine (B1211576) and serotonin (B10506) receptors, which can modulate its signaling properties. The precise impact of JMV 2959 on these alternative signaling pathways and receptor interactions is an active area of research.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 32 nM | Not Specified (Binding Assay) | [3][4][5] |
| Kb | 19 nM | Not Specified | [3] |
Table 2: In Vivo Efficacy in Behavioral Models (Rats)
| Behavioral Model | Drug/Stimulus | JMV 2959 Dose (mg/kg, s.c. or i.p.) | Key Findings | Reference |
| Food Intake | Hexarelin (80µg/kg) | 160 µg/kg (s.c.) | Reduced hexarelin-induced food intake. | [3] |
| Food Intake | Morphine | 6 | Significantly less food intake compared to saline group. | [6][7] |
| Conditioned Place Preference (CPP) | Morphine | 6 | Significantly reduced environmental cue-induced CPP. | [6][7][8][9] |
| Conditioned Place Preference (CPP) | THC | 1 and 3 | Dose-dependently attenuated THC-induced CPP. | |
| Cue-Reinforced Drug Seeking | Cocaine | 2 | Suppressed cue-reinforced cocaine-seeking. | [7][10][11] |
| Cue-Reinforced Drug Seeking | Oxycodone | 1 and 2 | Suppressed cue-reinforced oxycodone-seeking. | [7][10][11] |
| Drug Self-Administration | Cocaine | 0.5, 1, and 2 | Did not alter cocaine self-administration. | [7][10][11] |
| Drug Self-Administration | Oxycodone | 0.5, 1, and 2 | Did not alter oxycodone self-administration. | [7][10][11] |
Experimental Protocols: Methodologies
Conditioned Place Preference (CPP)
The CPP paradigm is utilized to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environmental context.
a) Apparatus: A standard three-chamber CPP apparatus is typically used, with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller, neutral central chamber.
b) Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, animals are placed in the central chamber and allowed to freely explore all three chambers for a set duration (e.g., 15-30 minutes). The time spent in each chamber is recorded to establish any baseline preference.
-
Conditioning: This phase typically occurs over several days (e.g., 4-8 days). On "drug" conditioning days, animals receive an injection of the substance being tested (e.g., morphine, cocaine) and are immediately confined to one of the conditioning chambers for a specific period (e.g., 30-45 minutes). On "saline" conditioning days, they receive a saline injection and are confined to the opposite chamber. The pairings are counterbalanced across animals.
-
JMV 2959 Administration: To test the effect of JMV 2959 on the expression of CPP, it is typically administered (e.g., intraperitoneally or subcutaneously) a short time (e.g., 20-30 minutes) before the post-conditioning test. To assess its effect on the acquisition of CPP, JMV 2959 is administered prior to the drug during the conditioning phase.
-
Post-Conditioning (Test): On the test day, animals are placed back in the central chamber in a drug-free state and allowed to freely explore all chambers for the same duration as the pre-conditioning phase. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug, as it allows animals to learn to perform an action (e.g., lever press) to receive a drug infusion.
a) Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above each lever, and a drug infusion pump connected to a swivel system that allows the animal to move freely. Animals are surgically implanted with an intravenous catheter.
b) Procedure:
-
Catheter Implantation: Animals are anesthetized and a catheter is surgically implanted into the jugular vein, exiting at the back.
-
Acquisition of Self-Administration: Following a recovery period, animals are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the "active" lever results in the delivery of a drug infusion and the presentation of a cue light, while a press on the "inactive" lever has no consequence. The number of active and inactive lever presses is recorded. Training continues until a stable pattern of responding is established.
-
JMV 2959 Administration: To evaluate the effect of JMV 2959 on drug-taking behavior, it is administered prior to the self-administration session. To assess its impact on drug-seeking (relapse) behavior, JMV 2959 is given before a session where lever pressing results in the presentation of drug-associated cues but no drug infusion (extinction and reinstatement testing).
-
Data Analysis: The primary measures are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.
Conclusion
This compound is a critical research tool for dissecting the role of the ghrelin system in the central nervous system. Its potent and selective antagonism of the GHS-R1a allows for the targeted investigation of this receptor's involvement in a wide array of physiological and pathological processes. The data summarized in this guide highlight its significant impact on behaviors related to food intake and drug addiction, underscoring the therapeutic potential of targeting the ghrelin system for disorders such as obesity and substance use disorders. The detailed methodologies provided serve as a foundation for researchers designing preclinical studies to further explore the multifaceted functions of the GHS-R1a in the brain and to evaluate the efficacy of novel GHS-R1a modulators. Future research focusing on the specific downstream signaling pathways affected by JMV 2959 and its pharmacokinetic and electrophysiological profile will further enhance its utility as a pharmacological probe.
References
- 1. Frontiers | The Role of Ghrelin in Regulating Synaptic Function and Plasticity of Feeding-Associated Circuits [frontiersin.org]
- 2. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 10. Ghrelin Receptor Antagonism of Methamphetamine-Induced Conditioned Place Preference and Intravenous Self-Administration in Rats [mdpi.com]
- 11. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JMV 2959 Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] Ghrelin, the endogenous ligand for GHS-R1a, is a peptide hormone primarily produced in the stomach that plays a significant role in stimulating appetite and growth hormone release.[1] Beyond its metabolic functions, the ghrelin system is critically involved in reward, motivation, and addiction processes, making the GHS-R1a a promising therapeutic target for substance use disorders and other compulsive behaviors.[4][5][6][7][8][9] JMV 2959, a 1,2,4-triazole (B32235) derivative, effectively blocks the actions of ghrelin and has been extensively used in preclinical in vivo studies to investigate the role of the ghrelin system in these physiological and pathological processes.[1][2]
This document provides detailed application notes and standardized protocols for the in vivo use of JMV 2959 hydrochloride in rodent models, based on established research.
Mechanism of Action
JMV 2959 acts as a competitive antagonist at the GHS-R1a, preventing the binding of endogenous ghrelin. This blockade inhibits downstream signaling pathways typically activated by ghrelin, which are implicated in the regulation of food intake, reward processing, and drug-seeking behaviors. The antagonism of GHS-R1a by JMV 2959 has been shown to attenuate the rewarding effects of various substances of abuse and to reduce food intake under certain conditions.[4][6][8][10][11]
Data Presentation: Summary of In Vivo Effects
The following tables summarize the quantitative effects of this compound in various in vivo experimental paradigms.
Table 1: Effects of JMV 2959 on Substance Self-Administration and Drug-Seeking Behavior in Rats
| Experimental Paradigm | Substance | JMV 2959 Dose (mg/kg, i.p.) | Effect on Active Lever Presses | Effect on Drug Infusions | Citation |
| Cue-Reinforced Cocaine-Seeking | Cocaine | 2 | Decreased | N/A | [4][5] |
| Cue-Reinforced Oxycodone-Seeking | Oxycodone | 1, 2 | Decreased | N/A | [4][5] |
| Cocaine Self-Administration | Cocaine | 0.5, 1, 2 | No significant change | No significant change | [4][5] |
| Oxycodone Self-Administration | Oxycodone | 0.5, 1, 2 | No significant change | No significant change | [4] |
| Fentanyl Self-Administration | Fentanyl | 3 | Decreased | Decreased | [6] |
Table 2: Effects of JMV 2959 on Conditioned Place Preference (CPP) in Rats
| Inducing Agent | JMV 2959 Dose (mg/kg, i.p.) | Effect on CPP Expression | Citation |
| Morphine | 6 | Decreased | [8] |
| Fentanyl | Not specified | Dose-dependently reduced | [6] |
Table 3: Effects of JMV 2959 on Food and Water Intake
| Animal Model | JMV 2959 Dose (mg/kg) | Route | Effect on Food Intake | Effect on Water Intake | Citation |
| Rats | 6 | i.p. | Decreased | Not specified | [8] |
| C57BL/6J Mice | 9 | Not specified | Decreased | No significant change | [11] |
| C57BL/6J Mice | 12 | Not specified | Decreased | Decreased | [11] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments using this compound.
Protocol 1: Evaluation of JMV 2959 on Cue-Induced Reinstatement of Drug-Seeking Behavior
This protocol is designed to assess the efficacy of JMV 2959 in reducing relapse-like behavior in a rodent model of drug addiction.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 2% DMSO in saline)[8]
-
Drug of interest (e.g., cocaine hydrochloride, oxycodone hydrochloride)
-
Standard rodent operant conditioning chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Drug Self-Administration Training:
-
Surgically implant rats with intravenous catheters. Allow for a recovery period.
-
Train rats to self-administer the drug of interest in daily sessions. A common paradigm is a fixed-ratio 1 (FR1) schedule of reinforcement, where each active lever press results in a drug infusion.
-
Continue training until stable levels of drug intake are achieved (e.g., less than 20% variation over three consecutive days).
-
-
Extinction Training:
-
Following stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion (saline is substituted).
-
Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the average of the last three self-administration sessions).
-
-
Reinstatement Test:
-
On the test day, administer JMV 2959 (e.g., 1 or 2 mg/kg) or vehicle via i.p. injection 20-30 minutes before the session.[6]
-
Place the rat back into the operant chamber and present the drug-associated cues (e.g., cue light and tone) that were previously paired with drug delivery.
-
Record the number of active and inactive lever presses for the duration of the session (e.g., 60 minutes).[4][5]
-
Compare the number of active lever presses between the JMV 2959-treated and vehicle-treated groups. A significant reduction in active lever presses in the JMV 2959 group indicates that the compound blunts cue-induced drug-seeking.[4][5]
-
Protocol 2: Conditioned Place Preference (CPP)
This protocol is used to evaluate the effect of JMV 2959 on the rewarding properties of a drug or to assess its impact on the reconsolidation of drug-reward memories.
Materials:
-
This compound
-
Vehicle
-
Drug of interest (e.g., morphine sulfate)
-
Conditioned Place Preference apparatus (typically a two-chamber box with distinct visual and tactile cues)
-
Syringes and needles
Procedure:
-
Pre-Conditioning (Baseline Preference Test):
-
On day 1, place the animal in the central compartment of the CPP apparatus and allow free access to both chambers for a set period (e.g., 15 minutes).
-
Record the time spent in each chamber to determine any baseline preference. The less-preferred chamber is typically paired with the drug.
-
-
Conditioning Phase:
-
This phase typically lasts for 6-8 days, with one session per day.
-
On drug-conditioning days, administer the drug of interest (e.g., morphine) and immediately confine the animal to the initially non-preferred chamber for a set duration (e.g., 30 minutes).
-
On vehicle-conditioning days, administer the vehicle and confine the animal to the initially preferred chamber for the same duration.
-
Alternate between drug and vehicle conditioning days.
-
-
Post-Conditioning Test (Expression of CPP):
-
To test the effect of JMV 2959 on the expression of CPP, administer JMV 2959 (e.g., 6 mg/kg, i.p.) or vehicle 30 minutes before the test.[8]
-
Place the animal in the apparatus with free access to both chambers and record the time spent in each chamber.
-
A significant increase in time spent in the drug-paired chamber in the vehicle group compared to baseline indicates successful conditioning. A reduction in this time in the JMV 2959 group suggests the compound blocks the expression of drug reward.
-
-
Reconsolidation Testing:
-
To test the effect of JMV 2959 on reconsolidation, first establish a stable CPP.
-
On a subsequent day, briefly re-expose the animal to the drug-paired chamber to reactivate the memory.
-
Immediately after this re-exposure, administer JMV 2959 (6 mg/kg, i.p.).[8]
-
Test for CPP expression 24 hours and several days later. A lasting reduction in CPP indicates that JMV 2959 disrupted the reconsolidation of the drug-reward memory.[8]
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the in vivo roles of the ghrelin/GHS-R1a system. The protocols outlined above provide a framework for studying its effects on complex behaviors related to substance use disorders and motivation. Researchers should carefully consider the specific scientific question, animal model, and behavioral paradigm to optimize experimental parameters such as dose and timing of administration. As with all in vivo research, all procedures must be conducted in accordance with approved animal care and use protocols.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin Receptor Antagonist, JMV 2959 - Calbiochem | 345888 [merckmillipore.com]
- 3. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin receptor antagonism of fentanyl-induced conditioned place preference, intravenous self-administration, and dopamine release in the nucleus accumbens in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
JMV 2959 Hydrochloride: Application Notes and Protocols for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JMV 2959 hydrochloride, a potent and selective ghrelin receptor (GHSR1a) antagonist, in rodent research. This document includes detailed dosage information, experimental protocols, and visualizations of relevant biological pathways and workflows to guide researchers in their study design.
Introduction
JMV 2959 is a small molecule antagonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor.[1] Ghrelin, the endogenous ligand for this receptor, is a peptide hormone primarily produced in the stomach that plays a crucial role in stimulating appetite and regulating energy homeostasis.[1][2] By blocking the action of ghrelin, JMV 2959 has become a valuable tool for investigating the role of the ghrelin system in various physiological and pathological processes, including feeding behavior, obesity, and substance use disorders.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various rodent studies. The most common route of administration is intraperitoneal (i.p.).
Table 1: this compound Dosage in Rat Studies
| Study Focus | Strain | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference(s) |
| Substance Abuse (Cocaine) | Sprague-Dawley | 0.5, 1, 2 | i.p. | Did not alter cocaine self-administration but suppressed cue-reinforced cocaine-seeking. | [2][5] |
| Substance Abuse (Oxycodone) | Sprague-Dawley | 0.5, 1, 2 | i.p. | Did not impact oxycodone self-administration but blunted cue-reinforced oxycodone-seeking. | [2][5] |
| Locomotor Activity | Sprague-Dawley | 0 - 2 | i.p. | Did not alter locomotor activity. | [2] |
| Substance Abuse (Morphine) | Not Specified | 3, 6 | i.p. | Inhibited morphine-induced conditioned place preference (CPP). | [6][7] |
| Food Intake | Sprague-Dawley | 1, 12 | i.p. | Suppressed intake of rewarding food. | [8] |
Table 2: this compound Dosage in Mouse Studies
| Study Focus | Strain | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference(s) |
| Alcohol, Food & Water Intake | C57BL/6J | 9, 12 | i.p. | Decreased ethanol, food, and water intake. |
Experimental Protocols
Protocol for Investigating the Effect of JMV 2959 on Cue-Reinforced Drug-Seeking in Rats
This protocol is adapted from studies investigating the role of the ghrelin system in substance use disorders.[2][5]
a. Animals: Male Sprague-Dawley rats are commonly used.[2]
b. Drug Preparation:
-
This compound is dissolved in sterile 0.9% saline.
-
Cocaine hydrochloride or oxycodone hydrochloride is dissolved in sterile 0.9% saline for intravenous self-administration.
c. Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
d. Procedure:
-
Surgery: Rats are surgically implanted with indwelling intravenous catheters in the jugular vein.
-
Self-Administration Training:
-
Rats are trained to self-administer the drug (e.g., cocaine 0.75 mg/kg/infusion or oxycodone 0.1 mg/kg/infusion) by pressing the active lever.
-
Each active lever press results in a drug infusion and the presentation of a conditioned stimulus (e.g., a cue light).
-
Inactive lever presses are recorded but have no programmed consequences.
-
Training continues until stable responding is achieved.
-
-
Extinction: Drug infusions and the cue light are withheld to extinguish the lever-pressing behavior.
-
Cue-Reinforced Drug-Seeking Test:
-
Rats are pretreated with JMV 2959 (e.g., 0, 0.5, 1, or 2 mg/kg, i.p.) 20 minutes before the test session.
-
During the test, presses on the active lever result in the presentation of the conditioned cue but no drug infusion.
-
The number of active and inactive lever presses is recorded to assess drug-seeking behavior.
-
Protocol for Assessing the Effect of JMV 2959 on Food and Water Intake in Mice
This protocol is based on studies examining the role of ghrelin in consummatory behaviors.
a. Animals: Male C57BL/6J mice are a suitable model.
b. Drug Preparation: this compound is dissolved in sterile 0.9% saline.
c. Procedure:
-
Acclimation: Mice are individually housed and acclimated to the experimental conditions.
-
Baseline Measurement: Food and water intake are measured for a baseline period (e.g., 24 hours).
-
JMV 2959 Administration: Mice are administered JMV 2959 (e.g., 0, 9, or 12 mg/kg, i.p.).
-
Post-treatment Measurement: Food and water intake are measured at specific time points after injection (e.g., 4 and 24 hours) to determine the effect of the antagonist.
Visualizations
Ghrelin Signaling Pathway
The following diagram illustrates the signaling pathway activated by ghrelin binding to its receptor, GHSR1a, and the point of inhibition by JMV 2959. Ghrelin binding to GHSR1a, a G-protein coupled receptor, activates downstream signaling cascades, primarily through Gαq and Gαi/o proteins.[1] This leads to the activation of phospholipase C (PLC), protein kinase C (PKC), and the mobilization of intracellular calcium, ultimately influencing neurotransmitter release and gene expression related to appetite and reward.[1][3] JMV 2959 acts as an antagonist, blocking ghrelin from binding to the receptor and thereby inhibiting these downstream effects.
Caption: Ghrelin signaling pathway and JMV 2959 inhibition.
Experimental Workflow for Cue-Reinforced Drug-Seeking Studies
The diagram below outlines the typical experimental workflow for investigating the effect of JMV 2959 on cue-reinforced drug-seeking behavior in rodents.
Caption: Workflow for cue-reinforced drug-seeking experiments.
Logical Relationship: JMV 2959 Dosage and Effect on Drug-Seeking vs. Self-Administration
This diagram illustrates the differential effects of JMV 2959 on drug-seeking behavior versus drug self-administration at the tested dosages.
Caption: JMV 2959's differential effects on drug-related behaviors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JMV 2959 Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] As a G protein-coupled receptor, GHS-R1a is the primary target for the orexigenic hormone ghrelin, playing a crucial role in appetite regulation, energy homeostasis, and reward pathways.[3] Antagonism of this receptor with JMV 2959 has been shown to modulate food and water intake, ethanol (B145695) consumption, and behaviors associated with drug addiction.[4][5] These application notes provide detailed protocols for the preparation and intraperitoneal administration of JMV 2959 hydrochloride in mice for pre-clinical research.
Data Presentation
In Vivo Efficacy of this compound in Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Mouse Strain | Vehicle | Key Findings | Reference |
| 1, 3, 6 | Not Specified | Not Specified | Dose-dependently decreased startle response and increased prepulse inhibition. 6 mg/kg suppressed locomotion. | [1] |
| 2 | Sprague-Dawley Rats* | Saline (0.9% NaCl) | Decreased cue-reinforced cocaine-seeking. | [6] |
| 6 | Not Specified | 2% Dimethyl sulfoxide (B87167) (DMSO) | Significantly reduced environmental cue-induced conditioned place preference (CPP) for morphine, altered locomotor activity, and decreased food and water intake. | [5][7] |
| 9 | C57BL/6J | Saline | Decreased ethanol and food intake. | [4] |
| 12 | C57BL/6J | Saline | Decreased ethanol, water, and food intake. | [4] |
Note: While this study was conducted in rats, the dosage and route are relevant for designing murine studies.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This compound is typically supplied as a powder.[2] For intraperitoneal (i.p.) administration in mice, it is commonly dissolved in a sterile, physiologically compatible vehicle.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution or 2% DMSO in sterile saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Protocol:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of this compound and the total volume of vehicle needed. A typical injection volume for mice is 5-10 ml/kg.
-
Weigh the compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution:
-
For Saline Vehicle: Transfer the weighed powder to a sterile tube and add the calculated volume of sterile 0.9% saline. Vortex thoroughly until the compound is completely dissolved.
-
For DMSO/Saline Vehicle: If solubility in saline is limited, JMV 2959 can be dissolved in 2% DMSO in sterile saline.[7] First, dissolve the powder in a small volume of DMSO, and then bring it to the final volume with sterile saline. Ensure the final concentration of DMSO is not toxic to the animals.
-
-
Storage: It is recommended to prepare fresh solutions daily.[4] If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage of stock solutions, consult the manufacturer's recommendations.
Intraperitoneal (i.p.) Injection Protocol in Mice
This protocol outlines the standard procedure for administering this compound solution via the intraperitoneal route.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-30 gauge)
-
70% ethanol or other appropriate skin disinfectant
-
Animal scale
Protocol:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise injection volume.
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail). Proper restraint is crucial to prevent injury to the animal and the handler.
-
-
Injection Site Identification:
-
Position the mouse to expose its abdomen. The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Administration:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
Gently aspirate by pulling back the plunger to ensure no blood or other fluid enters the syringe, which would indicate improper placement.
-
Slowly inject the calculated volume of the JMV 2959 solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, discomfort, or adverse reactions.
-
Visualizations
Signaling Pathways
The following diagram illustrates the signaling pathway of the ghrelin receptor (GHS-R1a) and the inhibitory action of its antagonist, JMV 2959.
Caption: Ghrelin signaling pathway and antagonism by JMV 2959.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a behavioral study in mice investigating the effects of JMV 2959.
Caption: Workflow for a murine behavioral study with JMV 2959.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are GHSR antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Preparing JMV 2959 Hydrochloride for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) injection of JMV 2959 hydrochloride, a potent antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a). The following information is intended to guide researchers in designing and executing in vivo studies involving this compound.
Introduction
JMV 2959 is a selective antagonist of the GHS-R1a, also known as the ghrelin receptor.[1] It is a valuable tool for investigating the physiological roles of the ghrelin system, which is implicated in a wide range of processes including appetite regulation, metabolism, reward, and memory.[1][2] This document outlines the necessary steps for dissolving and administering this compound for experimental use in animal models.
Physicochemical Properties and Solubility
This compound is a beige powder.[3] Its solubility is a critical factor in preparing solutions for injection. The compound is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo applications, it is typically prepared in a vehicle solution that enhances its solubility and biocompatibility.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Ultrasonic and warming to 60°C may be required.[4] |
| Water | < 0.1 mg/mL (insoluble)[4] | |
| Saline (0.9% NaCl) | Soluble (used as vehicle in some studies)[5] | |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Provides a clear solution.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.08 mg/mL | Provides a clear solution.[4] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL | Provides a clear solution.[4] |
| 2% DMSO | Soluble | Used for subcutaneous and intraperitoneal injections.[2] |
Experimental Protocols
The following protocols are based on methods cited in peer-reviewed literature. Researchers should adapt these protocols based on their specific experimental needs and animal models.
Protocol 1: Preparation of this compound in Saline
This is the simplest vehicle, suitable for lower concentrations.
Materials:
-
This compound
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound.
-
Aseptically transfer the compound to a sterile vial.
-
Add the required volume of sterile saline to achieve the target concentration.
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before injection. A study by You et al. (2022) successfully dissolved JMV2959 in 0.9% NaCl for their experiments.[5]
Protocol 2: Preparation of this compound in a Co-Solvent Vehicle
This protocol is recommended for higher concentrations and to ensure solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[4]
-
For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for a 1 mL final volume:
-
Vortex the final solution until it is homogeneous and clear.[4]
-
It is recommended to prepare this working solution fresh on the day of use.[4]
In Vivo Administration
Intraperitoneal injection is a common route for administering this compound in rodent models.
Table 2: Reported Dosages for Intraperitoneal Injection of this compound in Rats
| Dosage | Animal Model | Vehicle | Study Focus | Reference |
| 1, 3, and 6 mg/kg | Sprague-Dawley rats | Not specified | Prepulse inhibition | [4][6] |
| 0.5, 1, and 2 mg/kg | Male rats | Saline (0.9% NaCl) | Cocaine and oxycodone self-administration | [5] |
| 6 mg/kg | Rats | 2% DMSO | Morphine memory reconsolidation | [2] |
| 1 and 3 mg/kg | Rats | Not specified | Fentanyl-induced reward | [7] |
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo studies with this compound.
Mechanism of Action and Signaling Pathway
JMV 2959 acts as an antagonist at the GHS-R1a, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, ghrelin, to GHS-R1a activates downstream signaling cascades. JMV 2959 blocks these effects. The GHS-R1a is known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[8] It can also engage other signaling pathways, including those involving β-arrestin.[8]
Signaling Pathway of GHS-R1a and Inhibition by JMV 2959
Caption: GHS-R1a signaling and its inhibition by JMV 2959.
Safety Precautions
As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All procedures should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's safety data sheet (SDS).
Conclusion
The successful use of this compound in in vivo research relies on its proper preparation and administration. The protocols and data presented here provide a comprehensive guide for researchers. It is crucial to select an appropriate vehicle to ensure the complete dissolution and bioavailability of the compound for obtaining reliable and reproducible experimental results.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin Receptor Antagonist, JMV 2959 CAS#: [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | GHSR Antagonist | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
JMV 2959 Hydrochloride: Detailed Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of JMV 2959 hydrochloride, a potent ghrelin receptor (GHS-R1a) antagonist.
Introduction
This compound is a small molecule antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] It has an IC50 of 32 nM in a binding assay.[1] By blocking the binding of the endogenous ligand ghrelin, JMV 2959 is a valuable tool for investigating the physiological roles of the ghrelin system, which is implicated in appetite regulation, energy homeostasis, and reward pathways.[2] These notes provide detailed information on its solubility in common laboratory solvents, protocols for its preparation and use in both in vitro and in vivo settings, and an overview of the signaling pathways it modulates.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical factor for its effective use in experimental settings. The following tables summarize its solubility in Dimethyl Sulfoxide (DMSO) and aqueous saline solutions.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 25 mg/mL | 49.15 mM | Ultrasonic treatment, warming, and heating to 60°C may be required. Use newly opened, anhydrous DMSO.[1] |
| Water | < 0.1 mg/mL | Insoluble | This compound is practically insoluble in water alone.[1] |
Table 1: Solubility of this compound in Primary Solvents
For in vivo applications and certain in vitro assays requiring physiological buffer systems, co-solvents are necessary to achieve the desired concentration in aqueous solutions.
| Solvent System | Achievable Concentration | Molarity | Notes |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | 9.83 mM | A clear solution can be obtained. The saturation point may be higher.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.08 mg/mL | 4.09 mM | A clear solution can be obtained. This formulation is suitable for in vivo use.[1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL | 4.09 mM | A clear solution can be obtained. This formulation is suitable for in vivo use, but caution is advised for dosing periods exceeding half a month.[1] |
| Saline (with co-solvents, see Protocol 2) | ≥ 2.08 mg/mL | 4.09 mM | Direct dissolution in saline is not feasible. A pre-dissolution step in DMSO is required. A clear solution can be obtained using co-solvents.[1] |
| 2% Dimethyl Sulfoxide in Saline | Not specified | Not specified | Used for subcutaneous and intraperitoneal injections in some studies.[3] |
Table 2: Solubility of this compound in Co-Solvent Systems
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock Solution (e.g., 50 mg/mL)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve a 50 mg/mL concentration.
-
To aid dissolution, sonicate the solution in a water bath and gently warm it to 60°C.[1] Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Preparation of Working Solutions
Protocol 1: In Vitro Cell-Based Assay Working Solution
This protocol is suitable for cell culture experiments where a low final concentration of DMSO is required.
-
Materials: High-concentration DMSO stock solution of this compound, sterile cell culture medium.
-
Procedure:
-
Thaw the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., for an IC50 of 32 nM, prepare working solutions in the nanomolar to micromolar range).
-
Ensure the final concentration of DMSO in the cell culture well is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: In Vivo Administration Solution (Saline-Based)
This protocol provides a method for preparing a saline-based formulation suitable for intraperitoneal or subcutaneous injection in animal models.[1]
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 20.8 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of sterile saline to the mixture and vortex until a clear solution is obtained. The final concentration will be 2.08 mg/mL.
-
Application Protocols
1. In Vitro GHS-R1a Internalization Assay
This protocol describes the use of this compound to antagonize agonist-induced receptor internalization.
-
Cell Line: HEK-293 cells stably expressing EGFP-tagged GHS-R1a.
-
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate).
-
Pre-treat the cells with this compound at various concentrations (e.g., 0.01, 0.1, 1 µM) for 1 hour.[4]
-
Challenge the cells with a GHS-R1a agonist (e.g., ghrelin) for 1 hour.[4]
-
Measure the intracellular EGFP fluorescence intensity as an indicator of receptor internalization.
-
2. In Vivo Study in Rodent Models
This protocol outlines a general procedure for administering this compound to rats to study its effects on behavior.
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Dosing: Doses of 1, 3, and 6 mg/kg are commonly used.[1] For some behavioral studies, doses up to 6 mg/kg have been administered via intraperitoneal (i.p.) injection.[3]
-
Procedure:
-
Prepare the dosing solution using Protocol 2 for in vivo administration.
-
Administer the this compound solution or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
Conduct behavioral or physiological assessments at the appropriate time points post-administration. For example, in some studies, the injection is given 17-25 minutes prior to the behavioral test.[1]
-
Signaling Pathways and Experimental Workflows
GHS-R1a Signaling Pathway
This compound acts as an antagonist at the GHS-R1a receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, ghrelin, to GHS-R1a typically activates downstream signaling cascades, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). JMV 2959 blocks these effects by preventing ghrelin from binding to the receptor.
Caption: GHS-R1a signaling and the inhibitory action of JMV 2959.
Experimental Workflow: In Vitro Antagonism Assay
The following diagram illustrates a typical workflow for assessing the antagonist activity of this compound in a cell-based assay.
Caption: Workflow for an in vitro antagonism assay with JMV 2959.
Logical Relationship: Preparation of In Vivo Dosing Solution
This diagram outlines the logical steps for preparing a this compound solution for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using JMV 2959 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing JMV 2959 hydrochloride, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor (GHSR-1a), in various cell-based assays. The following sections offer comprehensive methodologies for investigating GHSR-1a signaling and the inhibitory effects of JMV 2959.
Introduction to this compound
JMV 2959 is a 1,2,4-triazole (B32235) derivative that acts as a potent antagonist of the ghrelin receptor (GHSR-1a), with a reported IC50 of 32 nM in binding assays.[1][2] It is a valuable tool for studying the physiological and pathological roles of the ghrelin system. Ghrelin, the endogenous ligand for GHSR-1a, is a 28-amino acid peptide primarily produced in the stomach that stimulates growth hormone release and regulates appetite.[3] The GHSR-1a exhibits high constitutive activity, meaning it can signal without the presence of an agonist.[1] JMV 2959 can act as an antagonist to block ghrelin-induced signaling and as an inverse agonist to suppress the constitutive activity of the receptor.
Data Presentation: Antagonistic Activity of JMV 2959
The following table summarizes the reported inhibitory concentrations of JMV 2959 in various cell-based functional assays.
| Assay Type | Cell Line | Agonist | JMV 2959 Concentration | Observed Effect | Reference |
| GHSR-1a Binding Assay | LLC-PK1 cells | Not Applicable | IC50 = 32 nM | Competitive binding | [1] |
| GHSR-1a Internalization | HEK-GHSR-1a-EGFP | Ghrelin, MK-0677, L692,585 | 0.01, 0.1, 1 µM | Inhibition of agonist-induced internalization | [4] |
| ERK1/2 Phosphorylation | HEK-GHSR-1a-EGFP | Ghrelin, MK-0677, L692,585 | 1 µM | Inhibition of agonist-induced pERK1/2 | [4] |
| Calcium Mobilization | HEK-GHSR-1a-EGFP | Ghrelin, MK-0677, L692,585 | 0.01, 0.1, 1 µM | Inhibition of agonist-induced calcium release | [4] |
Experimental Protocols
Cell Culture: HEK-293 cells stably expressing GHSR-1a
HEK-293 cells are a common choice for studying GPCRs due to their robust growth and high transfection efficiency. For the following assays, it is recommended to use a HEK-293 cell line stably expressing the human GHSR-1a.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable cell lines, include the appropriate selection antibiotic (e.g., G418).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable enzyme (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 ratio.
Protocol 1: GHSR-1a Internalization Assay
This assay measures the ability of JMV 2959 to block agonist-induced internalization of the GHSR-1a receptor. A common method involves using a cell line expressing a fluorescently tagged receptor (e.g., GHSR-1a-EGFP) and quantifying the change in fluorescence distribution upon agonist stimulation.
Materials:
-
HEK-293 cells stably expressing GHSR-1a-EGFP
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Ghrelin or other GHSR-1a agonist stock solution (in water or appropriate buffer)
-
Fixative: 4% paraformaldehyde in PBS
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK-293-GHSR-1a-EGFP cells into 96-well plates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment:
-
Prepare serial dilutions of JMV 2959 in Assay Buffer.
-
Aspirate the growth medium from the wells and wash once with Assay Buffer.
-
Add the JMV 2959 dilutions to the wells and incubate for 1 hour at 37°C.[4]
-
-
Agonist Stimulation:
-
Prepare the GHSR-1a agonist at a concentration that induces robust internalization (e.g., EC80).
-
Add the agonist to the wells (without removing the JMV 2959 solution) and incubate for 1 hour at 37°C.[4]
-
-
Fixation and Staining:
-
Aspirate the solutions and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the internalization by measuring the intensity of EGFP fluorescence within intracellular vesicles or by the decrease in membrane-associated fluorescence.
-
Calculate the percentage of inhibition by JMV 2959 relative to the agonist-only control.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol determines the ability of JMV 2959 to inhibit agonist-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of GHSR-1a activation.
Materials:
-
HEK-293 cells stably expressing GHSR-1a
-
6-well plates
-
Serum-free DMEM
-
This compound stock solution (in DMSO)
-
Ghrelin or other GHSR-1a agonist stock solution
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Before the experiment, starve the cells in serum-free DMEM for 2-4 hours.
-
Compound Treatment:
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 and express the results as a percentage of the agonist-only control.
-
Protocol 3: Calcium Mobilization Assay
This assay measures the ability of JMV 2959 to block the agonist-induced increase in intracellular calcium concentration ([Ca2+]i), which is a primary signaling event following GHSR-1a activation via the Gq/11 pathway.
Materials:
-
HEK-293 cells stably expressing GHSR-1a
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Ghrelin or other GHSR-1a agonist stock solution
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Aspirate the growth medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of JMV 2959 and the agonist in Assay Buffer in separate plates (compound plate and agonist plate).
-
Place the cell plate and the compound/agonist plates into the fluorescence plate reader.
-
The instrument will first add the JMV 2959 dilutions to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
The instrument will then inject the agonist and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the dose-response curve for JMV 2959's inhibition of the agonist-induced calcium signal and calculate the IC50 value.
-
Mandatory Visualizations
References
- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blocking constitutive activity of GHSR1a in the lateral amygdala facilitates acquisition of conditioned taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Mobilization Assay with JMV 2959 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 hydrochloride is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, primarily couples to the Gαq/11 signaling pathway.[3] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[3][4] Calcium mobilization is a critical second messenger in numerous cellular processes and serves as a robust readout for GHS-R1a activation and inhibition.
These application notes provide a detailed protocol for utilizing this compound in a cell-based calcium mobilization assay to characterize its antagonist properties at the GHS-R1a.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a GHS-R1a agonist, such as ghrelin. The assay utilizes a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium. By pre-incubating cells expressing GHS-R1a with varying concentrations of this compound prior to agonist stimulation, a dose-dependent inhibition of the calcium signal can be measured. This allows for the determination of the antagonist's potency, typically expressed as an IC50 value.
Data Presentation
This compound Profile
| Parameter | Value | Reference |
| Target | Growth Hormone Secretagogue Receptor type 1a (GHS-R1a) | [2][5] |
| Activity | Antagonist / Partial Agonist (Gq signaling) | [6] |
| IC50 (Binding Assay) | 32 nM | [5] |
| Effect on Basal Calcium | Does not induce intracellular calcium mobilization by itself | [5] |
Representative Experimental Data
The following table illustrates the expected results from a calcium mobilization assay where this compound is used to inhibit ghrelin-induced calcium flux.
| JMV 2959 Conc. (nM) | Agonist (Ghrelin) | % Inhibition of Calcium Response (Mean ± SD) |
| 0 | + | 0 ± 5.2 |
| 1 | + | 15.3 ± 4.8 |
| 10 | + | 48.7 ± 6.1 |
| 100 | + | 85.2 ± 3.9 |
| 1000 | + | 98.1 ± 2.5 |
| 1000 | - | N/A |
Note: The data presented are representative and may vary depending on the specific cell line, agonist concentration, and assay conditions.
Experimental Protocols
Required Materials
-
Cell Line: HEK293 cells stably expressing human GHS-R1a (HEK-GHS-R1a).
-
This compound: Prepare a stock solution in DMSO.
-
GHS-R1a Agonist: Ghrelin or a synthetic agonist (e.g., MK-0677). Prepare a stock solution in an appropriate solvent.
-
Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or equivalent.
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (optional): To prevent dye leakage from some cell types.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Cell Preparation
-
Culture HEK-GHS-R1a cells in appropriate growth medium until they reach 80-90% confluency.
-
The day before the assay, seed the cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
Dye Loading
-
Prepare the dye loading solution by diluting the calcium indicator dye stock solution in assay buffer to the desired final concentration (e.g., 1-5 µM Fluo-4 AM).
-
Add Pluronic F-127 (at a final concentration of 0.02-0.04%) to the dye loading solution to aid in dye solubilization.
-
If using, add probenecid to the dye loading solution.
-
Aspirate the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add fresh assay buffer to each well and incubate for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
Calcium Mobilization Assay
-
Prepare Compound Plates:
-
Prepare serial dilutions of this compound in assay buffer at a concentration 2X the final desired concentration.
-
Prepare the GHS-R1a agonist solution in assay buffer at a concentration 2X the final desired concentration (typically at its EC80 concentration to ensure a robust signal).
-
-
Antagonist Pre-incubation:
-
Add the this compound dilutions to the appropriate wells of the cell plate.
-
For control wells (agonist only), add assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the agonist solution into each well.
-
Continue recording the fluorescence signal for 60-120 seconds post-injection to capture the peak calcium response.
-
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the maximal response observed with the agonist alone.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Mandatory Visualizations
Signaling Pathway of GHS-R1a and Inhibition by JMV 2959
Caption: GHS-R1a signaling and JMV 2959 inhibition.
Experimental Workflow for Calcium Mobilization Assay
Caption: Calcium mobilization assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JMV 2959 Hydrochloride in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JMV 2959 hydrochloride, a potent and selective ghrelin receptor (GHSR-1a) antagonist, in conditioned place preference (CPP) studies. JMV 2959 is a valuable tool for investigating the role of the ghrelin system in the rewarding and reinforcing properties of various stimuli, including drugs of abuse and natural rewards.[1][2][3]
Introduction to this compound and Conditioned Place Preference
This compound is a small molecule antagonist of the growth hormone secretagogue receptor 1a (GHSR-1a), also known as the ghrelin receptor.[3] The ghrelin system, centered around the "hunger hormone" ghrelin, plays a significant role in regulating energy balance, food intake, and reward-seeking behaviors.[1][4][5] The GHSR-1a is expressed in key brain regions associated with reward, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[1][2][4] By blocking the action of ghrelin at its receptor, JMV 2959 allows researchers to probe the involvement of this signaling pathway in the development and expression of reward-related memories.
Conditioned Place Preference (CPP) is a widely used behavioral paradigm to assess the rewarding or aversive properties of a stimulus.[6][7] The procedure involves associating a specific environment with the stimulus and a distinct environment with a neutral stimulus (e.g., saline).[8][9] An increase in the time spent in the stimulus-paired environment is interpreted as a measure of the rewarding effect of the stimulus.[7]
Mechanism of Action: Ghrelin Signaling in Reward Pathways
Ghrelin, produced primarily in the stomach, acts on the GHSR-1a in the brain to modulate the mesolimbic dopamine (B1211576) system, a critical pathway for reward and reinforcement.[4][5] Activation of GHSR-1a in the VTA can potentiate dopamine release in the NAc, enhancing the rewarding properties of stimuli like food, alcohol, and illicit drugs.[1][2] JMV 2959, by antagonizing the GHSR-1a, is hypothesized to attenuate these rewarding effects. Studies have shown that JMV 2959 can reduce the CPP induced by various drugs of abuse, including morphine, methamphetamine, cocaine, and cannabinoids.[10][11][12][13][14]
Experimental Protocols
Conditioned Place Preference (CPP) Protocol Using this compound
This protocol provides a general framework for a CPP study in rodents. Specific parameters such as drug of interest, doses, and timing should be optimized based on preliminary studies and existing literature.
Materials:
-
This compound
-
Vehicle for JMV 2959 (e.g., sterile saline)
-
Rewarding stimulus (e.g., morphine, cocaine, high-fat diet)
-
Vehicle for the rewarding stimulus (e.g., sterile saline)
-
CPP apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each compartment)[8][9][15]
-
Animal subjects (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Syringes and needles for administration
-
Video tracking software for automated data collection
Procedure:
The CPP protocol consists of three main phases: Pre-Conditioning (Habituation), Conditioning, and Post-Conditioning (Test).[7][15]
Phase 1: Pre-Conditioning (Baseline Preference Test) - (Typically 1-3 days)
-
Handle the animals for several days before the experiment begins to acclimate them to the researcher.
-
On the first day of the pre-conditioning phase, place each animal in the central compartment of the CPP apparatus (if using a three-chamber box) and allow it to freely explore all compartments for a set duration (e.g., 15-20 minutes).[8][15]
-
Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment (e.g., spending >80% of the time in one side) may be excluded from the study.
Phase 2: Conditioning - (Typically 4-8 days)
-
This phase consists of alternating conditioning sessions, typically one session per day.
-
On "Drug" conditioning days, administer the rewarding stimulus (e.g., morphine 5 mg/kg, i.p.) and immediately confine the animal to one of the compartments (e.g., the initially non-preferred compartment) for a set duration (e.g., 30-45 minutes).[8][9]
-
On "Vehicle" conditioning days, administer the vehicle for the rewarding stimulus and confine the animal to the opposite compartment for the same duration.
-
To investigate the effect of JMV 2959, administer this compound (or its vehicle) at a predetermined time before the administration of the rewarding stimulus or vehicle. The timing of JMV 2959 administration is crucial and should be based on its pharmacokinetic profile. Typically, it is administered 20-30 minutes before the conditioning session.[14]
Phase 3: Post-Conditioning (CPP Test) - (1 day)
-
This phase is conducted typically 24 hours after the last conditioning session.
-
Place the animal in the central compartment (if applicable) and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning test.
-
Record the time spent in each compartment.
-
The CPP score is calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning test.
Data Presentation: this compound in CPP Studies
The following table summarizes quantitative data from published studies on the use of JMV 2959 in attenuating drug-induced CPP.
| Drug of Abuse | Animal Model | JMV 2959 Dose (mg/kg) | Route of Admin. | Timing of Admin. | Effect on CPP | Reference |
| Morphine | Rat | 6 | i.p. | Immediately after exposure | Inhibited expression of morphine CPP | [10] |
| Methamphetamine | Rat | 1, 3 | i.p. | 20 min before test | Dose-dependently reduced CPP expression | [14] |
| Methamphetamine | Rat | 3, 6 | i.p. | 20 min before test | Attenuated 5 mg/kg methamphetamine-induced CPP | [14] |
| Cocaine | Rat | Not specified | Not specified | Not specified | Suppressed cocaine-induced CPP | [11][13] |
| THC | Rat | Not specified | Not specified | Not specified | Reduced THC-induced CPP | [12] |
| Fentanyl | Rat | Not specified | Not specified | Not specified | Inhibited fentanyl-induced CPP | [10][16] |
Note: "i.p." stands for intraperitoneal. The timing of administration can be critical, with JMV 2959 being administered before conditioning sessions to assess its effect on the acquisition of CPP, or before the post-conditioning test to evaluate its impact on the expression of CPP.
Considerations and Best Practices
-
Dose-Response Studies: It is recommended to perform a dose-response curve for JMV 2959 to determine the optimal dose for attenuating the rewarding effects of the stimulus under investigation.
-
Control Groups: Appropriate control groups are essential, including a vehicle-treated group for JMV 2959 and a group receiving the rewarding stimulus without JMV 2959.
-
Locomotor Activity: To ensure that the effects of JMV 2959 on CPP are not due to sedation or motor impairment, it is crucial to assess locomotor activity in a separate cohort of animals at the doses used in the CPP study.[10]
-
Pharmacokinetics: The timing of JMV 2959 administration should be informed by its pharmacokinetic profile to ensure that it is active during the relevant behavioral testing period.
-
Reinstatement: The CPP paradigm can also be extended to model relapse behavior by extinguishing the preference and then attempting to reinstate it with a priming dose of the drug or a stressor.[7][15] JMV 2959 can be used to investigate the role of the ghrelin system in reinstatement.[10]
By following these guidelines and protocols, researchers can effectively utilize this compound to elucidate the role of the ghrelin signaling pathway in reward, motivation, and addiction.
References
- 1. practitioner.macklinmethod.com [practitioner.macklinmethod.com]
- 2. pnas.org [pnas.org]
- 3. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin Signalling on Food Reward: A Salient Link Between the Gut and the Mesolimbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin signalling on food reward: a salient link between the gut and the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Running Reward Conditioned Place Preference Task [en.bio-protocol.org]
- 7. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 10. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cannabinoid-Induced Conditioned Place Preference, Intravenous Self-Administration, and Behavioral Stimulation Influenced by Ghrelin Receptor Antagonism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
Application Notes and Protocols for JMV 2959 Hydrochloride Self-Administration Paradigm in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the ghrelin receptor antagonist, JMV 2959 hydrochloride, in rat self-administration paradigms. This document is intended to guide researchers in designing and executing experiments to investigate the role of the ghrelin system in substance use disorders and to evaluate the therapeutic potential of JMV 2959.
Introduction
JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] The ghrelin system, primarily known for its role in regulating hunger and energy homeostasis, has emerged as a significant modulator of reward and reinforcement processes underlying drug addiction.[2][3][4] Preclinical studies have demonstrated that antagonizing the GHS-R1a can attenuate the rewarding effects of various drugs of abuse, making JMV 2959 a valuable tool for addiction research.[2][5][6]
These protocols are based on established methodologies from peer-reviewed studies and are designed to be adapted for investigating the effects of JMV 2959 on the self-administration of various substances, including psychostimulants and opioids.
Mechanism of Action: Ghrelin-GHS-R1a Signaling Pathway
JMV 2959 exerts its effects by blocking the action of ghrelin, the endogenous ligand for GHS-R1a.[1] The GHS-R1a is a G-protein coupled receptor highly expressed in brain regions critical for reward processing, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[6][7] Ghrelin, often termed the "hunger hormone," not only stimulates appetite but also enhances the reinforcing properties of drugs of abuse, contributing to drug-seeking behavior and relapse.[2][3][4] By antagonizing the GHS-R1a, JMV 2959 can modulate downstream signaling cascades that influence dopamine (B1211576) release in the mesolimbic pathway, a key neurobiological substrate of reward.[5]
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor antagonism of fentanyl-induced conditioned place preference, intravenous self-administration, and dopamine release in the nucleus accumbens in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of JMV 2959 Hydrochloride on Locomotor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JMV 2959 hydrochloride is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] The ghrelin system is recognized for its role in regulating appetite and energy balance, but it also plays a significant role in reward pathways and the modulation of locomotor activity, often through its interaction with the mesolimbic dopamine (B1211576) system.[2][3] Understanding the impact of JMV 2959 on locomotor activity is crucial for elucidating its therapeutic potential, particularly in the context of addiction and other neurological disorders.[4][5] These application notes provide a detailed protocol for assessing the effects of JMV 2959 on locomotor activity in rodents using the Open Field Test (OFT).
Mechanism of Action: Ghrelin-Dopamine Interaction
JMV 2959 exerts its effects by blocking the GHS-R1a, thereby inhibiting the downstream signaling cascades initiated by ghrelin.[1] Ghrelin receptors are expressed on dopamine neurons in the ventral tegmental area (VTA).[3] Activation of these receptors by ghrelin can increase dopamine release in the nucleus accumbens (NAc), a key event associated with increased locomotor activity and the rewarding effects of drugs of abuse.[2][3] By antagonizing the GHS-R1a, JMV 2959 is hypothesized to attenuate dopamine release and, consequently, reduce locomotor activity, particularly in scenarios of heightened dopaminergic tone induced by psychostimulants.[2][5]
Caption: Ghrelin-Dopamine Signaling Pathway and JMV 2959's Point of Intervention.
Experimental Protocol: Open Field Test (OFT)
The Open Field Test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.[6][7] This protocol outlines the procedure for evaluating the effect of JMV 2959 on spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)[8]
-
Experimental animals (e.g., adult male mice or rats)
-
Open field arena (e.g., 50 x 50 x 38 cm, made of non-porous plastic)[9][10]
-
Disinfectant (e.g., 70% ethanol)[9]
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Animal Acclimation:
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.
-
On the day of testing, bring the animals to the testing room and allow them to acclimate for 30-60 minutes.[11]
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 3, and 6 mg/kg).[1][8]
-
Administer JMV 2959 or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).[2]
-
The pretreatment time will depend on the experimental question. For assessing the effect of JMV 2959 alone, a pretreatment time of 10-20 minutes is common.[2][13]
-
-
Open Field Test:
-
Clean the open field arena with a disinfectant before placing each animal to remove any olfactory cues.[9]
-
Gently place the animal in the center of the arena.[10]
-
Record the animal's activity for a set duration, typically 20-60 minutes, using an overhead video camera.[12][14]
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena before testing the next animal.[9]
-
-
Data Analysis:
-
Use video tracking software to analyze the recordings and quantify various locomotor parameters.
-
Key parameters to measure include:
-
Total Distance Traveled (cm): The overall distance the animal moved during the session.[10]
-
Time Spent Mobile (s): The total duration the animal was in motion.[10]
-
Rearing Frequency: The number of times the animal stood on its hind legs.
-
Horizontal Activity: A measure of ambulatory movements.
-
Vertical Activity: A measure of rearing and climbing behaviors.
-
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.[14]
-
Caption: Experimental Workflow for Assessing JMV 2959's Effect on Locomotor Activity.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of JMV 2959 on Spontaneous Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Time Spent Mobile (s) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | 0 | 5500 ± 350 | 450 ± 30 | 80 ± 7 |
| JMV 2959 | 1 | 5300 ± 320 | 440 ± 28 | 75 ± 6 |
| JMV 2959 | 3 | 4800 ± 300 | 400 ± 25 | 65 ± 5 |
| JMV 2959 | 6 | 4200 ± 280 | 350 ± 22* | 50 ± 4** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes only.
Table 2: Effect of JMV 2959 on Psychostimulant-Induced Hyperlocomotion
| Pre-treatment | Treatment | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | Saline | - | 5400 ± 360 |
| Vehicle | Cocaine | 10 | 9800 ± 550 |
| JMV 2959 | Cocaine | 3 + 10 | 7500 ± 480* |
| JMV 2959 | Cocaine | 6 + 10 | 6200 ± 410** |
*p < 0.05, **p < 0.01 compared to Vehicle + Cocaine group. Data are hypothetical and for illustrative purposes only.
Expected Outcomes and Interpretation
-
JMV 2959 Alone: When administered alone, JMV 2959 may have a dose-dependent effect on locomotor activity. At lower doses (e.g., 1-3 mg/kg), it may not produce significant changes in spontaneous locomotion.[8] However, at higher doses (e.g., 6 mg/kg), a reduction in locomotor activity may be observed.[1][8] Some studies have reported no significant effect of JMV 2959 on basal locomotor activity at doses effective in blocking drug-seeking behaviors.[13]
-
JMV 2959 in Combination with Psychostimulants: A key application of JMV 2959 is to investigate its ability to attenuate the hyperlocomotor effects of psychostimulants like cocaine or amphetamine.[2] Pre-treatment with JMV 2959 is expected to significantly reduce the increase in locomotor activity induced by these drugs.[2] This would suggest that the ghrelin system is involved in the stimulant properties of these substances.
The protocol described provides a robust framework for measuring the effects of this compound on locomotor activity. By carefully designing experiments and quantifying key behavioral parameters, researchers can gain valuable insights into the role of the ghrelin system in modulating motor function and its potential as a therapeutic target for various neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 3. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 5. Ghrelin and ghrelin receptor modulation of psychostimulant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic Antagonism of Ghrelin Receptors Attenuates Development of Nicotine Induced Locomotor Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 10. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Open field test for mice [protocols.io]
- 13. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]
- 14. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
JMV 2959 Hydrochloride: Application Notes and Protocols for Ghrelin Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 hydrochloride is a potent and selective antagonist for the growth hormone secretagogue receptor type 1a (GHS-R1a), commonly known as the ghrelin receptor.[1] As a 1,2,4-triazole (B32235) derived compound, it is a valuable tool in studying the physiological roles of the ghrelin system, which is implicated in appetite regulation, metabolism, and reward pathways.[1][2] These application notes provide detailed protocols for utilizing this compound in ghrelin receptor binding affinity assays, crucial for the characterization of novel ligands targeting this receptor.
Data Presentation: Binding Affinity of this compound
The binding affinity of JMV 2959 for the ghrelin receptor (GHS-R1a) has been determined through competitive radioligand binding assays. The following table summarizes the quantitative data from published studies.
| Parameter | Value | Cell Line | Radioligand | Reference |
| IC50 | 32 nM | LLC-PK1 cells expressing human GHS-R1a | 125I-[His9]-ghrelin | [3] |
| Kb | 19 nM | Not Specified | Not Specified | Not Specified |
| Ki | 30.3 ± 7.5 nM | COS-7 cells stably transfected with the Ghrelin receptor | 125I-His-Ghrelin | [4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kb (Equilibrium dissociation constant for an antagonist) and Ki (Inhibition constant) are measures of the binding affinity of an antagonist to a receptor.
Ghrelin Receptor Signaling Pathways
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that can signal through multiple intracellular pathways upon activation. The primary signaling cascades involve Gαq/11, Gαi/o, and β-arrestin pathways.[5][6] Understanding these pathways is crucial for interpreting the functional consequences of receptor binding.
Experimental Protocols
Competitive Radioligand Binding Assay for Ghrelin Receptor (GHS-R1a)
This protocol details the methodology for a competitive radioligand binding assay to determine the binding affinity (IC50 and subsequently Ki) of this compound for the human ghrelin receptor (GHS-R1a) expressed in a suitable cell line (e.g., HEK293 or CHO-K1).
Materials:
-
Cell Lines: HEK293 or CHO-K1 cells stably expressing the human GHS-R1a.[7][8]
-
Radioligand: [125I]-Ghrelin (human) or [125I]-[His9]-ghrelin.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled ghrelin (human).
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 or CHO-K1 cells expressing GHS-R1a to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), and 100 µL of membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding: 50 µL of unlabeled ghrelin (1 µM final concentration), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[9][10]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Using HEK Cells for Receptor Binding Assays [cytion.com]
- 8. accegen.com [accegen.com]
- 9. courses.edx.org [courses.edx.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for cAMP Functional Assays with JMV 2959 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 hydrochloride is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including appetite regulation, growth hormone release, and metabolism.[1][2] Upon activation by its endogenous ligand, ghrelin, the GHS-R1a can couple to multiple G protein subtypes, exhibiting pleiotropic signaling. One of the key signaling pathways involves coupling to the Gαi subunit, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
These application notes provide a detailed protocol for a cAMP functional assay to characterize the antagonistic properties of this compound on the ghrelin receptor. The assay is designed for a cell-based system, typically using Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human GHS-R1a.
Signaling Pathway Overview
The ghrelin receptor's coupling to Gαi proteins forms the basis of this cAMP assay. In the basal state, adenylyl cyclase (AC) converts ATP to cAMP. When ghrelin binds to GHS-R1a, the activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP concentration. To measure this decrease effectively, adenylyl cyclase is first stimulated with forskolin (B1673556), a direct activator of the enzyme, which significantly increases basal cAMP levels. In the presence of ghrelin, this forskolin-stimulated cAMP production is attenuated. An antagonist like JMV 2959 will compete with ghrelin for binding to the receptor, thereby preventing the ghrelin-induced inhibition of adenylyl cyclase and restoring cAMP levels.
Data Presentation
| Compound | Parameter | Value | Cell Line | Reference |
| JMV 2959 | Binding Affinity (IC50) | 32 nM | Not Specified | [1] |
Note: The IC50 for binding does not directly translate to the IC50 in a functional cAMP assay but indicates high potency.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: HEK293 cells stably expressing the human GHS-R1a are recommended. Alternatively, transient transfection of HEK293 or other suitable host cells can be performed.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: For the assay, harvest the cells and plate them in a 384-well white opaque microplate at a density of 2,500 cells per well.[3] Incubate for 24 hours to allow for cell attachment.
cAMP Functional Assay Protocol (Gαi-coupled)
This protocol is adapted from methodologies for measuring ghrelin-induced cAMP inhibition.[3]
Reagents and Materials:
-
HEK293 cells expressing GHS-R1a
-
DMEM, serum-free
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Ghrelin (human, acylated) stock solution (in sterile water or appropriate buffer)
-
Forskolin stock solution (in DMSO)
-
Zardaverine or other phosphodiesterase (PDE) inhibitor
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP assay, or GloSensor™ cAMP Assay)
-
384-well white opaque microplates
Assay Procedure:
-
Serum Starvation: Two hours prior to the assay, replace the culture medium with serum-free DMEM.[3]
-
Cell Preparation: Detach the cells and resuspend them in serum-free DMEM containing a PDE inhibitor such as 50 µM zardaverine.[3]
-
Antagonist Addition: Prepare serial dilutions of this compound in the assay buffer. Add the desired volume of the JMV 2959 dilutions to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Pre-incubate the cells with JMV 2959 for 15 minutes at room temperature.[3]
-
Agonist Stimulation: Add ghrelin to the wells at a final concentration that elicits a submaximal response (typically the EC80 concentration, which should be determined in a prior agonist dose-response experiment).
-
Forskolin Stimulation: Immediately after adding ghrelin, add forskolin to all wells (except for the basal control) to a final concentration of 0.5 µM.[3]
-
Incubation: Incubate the plate for 15 minutes at room temperature.[3]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
Data Analysis:
-
Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.
-
Plot the cAMP concentration against the log of the JMV 2959 concentration.
-
Perform a non-linear regression analysis using a four-parameter logistic equation to determine the IC50 value of JMV 2959.
Conclusion
The described cAMP functional assay provides a robust method for characterizing the antagonistic activity of this compound at the ghrelin receptor. By monitoring the inhibition of ghrelin-mediated adenylyl cyclase activity, researchers can accurately determine the potency of JMV 2959 and other potential GHS-R1a antagonists. This information is critical for the development of novel therapeutics targeting the ghrelin system for the treatment of obesity, metabolic disorders, and other related conditions.
References
- 1. Ghrelin uses the GHS-R1a/Gi/cAMP pathway and induces differentiation only in mature osteoblasts. This ghrelin pathway is impaired in AIS patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Ghrelin and Cannabinoid CB2 Receptor Heteromer Functionality and Marked Upregulation in Striatal Neurons from Offspring of Mice under a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JMV 2959 Hydrochloride in Drug-Seeking Behavior Research
Introduction
JMV 2959 hydrochloride is a potent and selective antagonist of the growth hormone secretagogue receptor 1α (GHS-R1α), also known as the ghrelin receptor.[1][2][3] The ghrelin system, primarily known for its role in regulating hunger and energy homeostasis, has been increasingly implicated in the rewarding effects of drugs of abuse and the motivation to seek them.[1][2][4] JMV 2959 serves as a critical pharmacological tool to investigate the role of the ghrelin-GHS-R1α signaling pathway in the neurobiology of addiction. Preclinical studies have demonstrated its efficacy in attenuating drug-seeking behaviors for a variety of substances, including stimulants, opioids, and nicotine, making it a valuable compound for developing potential therapeutic strategies against relapse in substance use disorders.[1][2][5][6][7][8]
Mechanism of Action
Ghrelin, the endogenous ligand for GHS-R1α, is understood to modulate the mesolimbic dopamine (B1211576) system, a key neural circuit in reward and reinforcement.[4][6] The ventral tegmental area (VTA) is a primary site where ghrelin is thought to act to promote motivation for rewards.[4] By blocking the GHS-R1α, JMV 2959 is hypothesized to inhibit the downstream signaling cascades that are potentiated by drugs of abuse, thereby reducing the reinforcing properties of the drugs and the salience of drug-associated cues. Specifically, JMV 2959 has been shown to attenuate the release of dopamine in the nucleus accumbens (NAc) induced by drugs like cocaine and amphetamine.[6][9]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of JMV 2959 on drug-seeking behaviors.
Table 1: Effects of JMV 2959 on Cocaine-Seeking Behavior in Male Sprague-Dawley Rats
| Experimental Paradigm | JMV 2959 Dose (mg/kg, i.p.) | Outcome | Reference |
| Cue-Reinforced Cocaine-Seeking | 2 | Decreased active lever presses | [10] |
| Cocaine Self-Administration | 0.5, 1, 2 | No effect on cocaine intake | [4][10] |
| Cocaine-Induced Locomotor Activity | Not specified | Attenuated hyperlocomotion | [6] |
| Cocaine-Induced Conditioned Place Preference (CPP) | Not specified | Suppressed CPP | [4] |
Table 2: Effects of JMV 2959 on Opioid-Seeking Behavior
| Drug of Abuse | Animal Model | Experimental Paradigm | JMV 2959 Dose (mg/kg, i.p.) | Outcome | Reference |
| Oxycodone | Male Sprague-Dawley Rats | Cue-Reinforced Oxycodone-Seeking | 1, 2 | Decreased active lever presses | [10] |
| Oxycodone | Male Sprague-Dawley Rats | Oxycodone Self-Administration | 0.5, 1, 2 | No effect on oxycodone intake | [4] |
| Morphine | Rats | Morphine-Induced CPP | 6 | Reduced CPP expression after memory reactivation | [7][8] |
| Fentanyl | Rats | Fentanyl-Induced CPP & Self-Administration | 1, 3 | Significantly inhibited CPP and reduced self-administration | [8][11] |
Table 3: Effects of JMV 2959 on Other Drugs of Abuse
| Drug of Abuse | Animal Model | Experimental Paradigm | JMV 2959 Dose (mg/kg, i.p.) | Outcome | Reference |
| Nicotine | Mice | Nicotine-Induced Locomotor Stimulation & CPP | Not specified | Attenuated both behaviors | [6] |
| Amphetamine | Mice | Amphetamine-Induced Locomotor Stimulation & CPP | Not specified | Attenuated both behaviors | [6] |
| Methamphetamine | Rats | Methamphetamine-Induced CPP | Not specified | Inhibited CPP | [5][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Cue-Reinforced Drug-Seeking in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[1][4]
-
Surgery: Rats are surgically implanted with indwelling jugular catheters for intravenous drug self-administration.[4]
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Self-Administration Training:
-
Rats are trained to self-administer a drug (e.g., cocaine at 0.75 mg/kg/infusion or oxycodone at 0.1 mg/kg/infusion) by pressing the active lever.[4]
-
Each active lever press results in a drug infusion and the presentation of a discrete cue (e.g., a light).
-
Training sessions typically last for 2-3 hours daily until stable responding is achieved.[4]
-
-
Extinction:
-
Following stable self-administration, the drug is withheld, and active lever presses no longer result in drug infusion or cue presentation.
-
Extinction sessions continue until responding on the active lever is significantly reduced.
-
-
Cue-Reinforced Seeking Test:
-
Rats are pre-treated with this compound (dissolved in 0.9% saline) or vehicle via intraperitoneal (i.p.) injection.[4]
-
After a specified pre-treatment time (e.g., 10-30 minutes), rats are placed in the operant chambers.
-
Pressing the active lever now results in the presentation of the drug-associated cue but no drug infusion.
-
The number of active and inactive lever presses is recorded for the session (e.g., 60 minutes).[10]
-
-
Data Analysis: The primary dependent variable is the number of active lever presses, which is taken as a measure of drug-seeking behavior.
Protocol 2: Conditioned Place Preference (CPP)
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.
-
Pre-Conditioning (Baseline Preference):
-
On day 1, animals are allowed to freely explore all three chambers for a set duration (e.g., 15 minutes), and the time spent in each chamber is recorded to determine initial place preference.
-
-
Conditioning:
-
This phase typically occurs over several days (e.g., 6-8 days).
-
On drug conditioning days, animals receive an injection of the drug of abuse (e.g., morphine) and are confined to one of the conditioning chambers.
-
On vehicle conditioning days, animals receive a vehicle injection and are confined to the opposite chamber.
-
The pairing of the drug with a specific chamber is counterbalanced across animals.
-
-
Post-Conditioning Test (CPP Expression):
-
Following the conditioning phase, animals are pre-treated with JMV 2959 or vehicle.
-
They are then placed back in the CPP apparatus with free access to all chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: An increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates the development of CPP. The effect of JMV 2959 is assessed by its ability to reduce this preference.
Protocol 3: Intravenous Self-Administration
-
Animal Model and Surgery: As described in Protocol 1.
-
Apparatus: As described in Protocol 1.
-
Acquisition of Self-Administration:
-
Rats are trained to press an active lever to receive an intravenous infusion of the drug.
-
A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR1, where every press results in an infusion).
-
Training continues until stable rates of responding are observed.
-
-
Effect of JMV 2959 on Drug Intake:
-
Once stable self-administration is established, rats are pre-treated with various doses of JMV 2959 or vehicle before the self-administration session.
-
The number of infusions earned and the pattern of responding are recorded.
-
-
Data Analysis: The total number of infusions is used as a measure of drug intake. Studies have shown that JMV 2959 does not typically alter the self-administration of cocaine or oxycodone, suggesting it specifically targets the motivational processes involved in seeking rather than the primary reinforcing effects of the drugs.[1][2][4]
Visualizations
Caption: Signaling pathway of the ghrelin receptor and the antagonistic action of JMV 2959.
Caption: Workflow for studying JMV 2959's effect on cue-reinforced drug-seeking.
Caption: Logical flow of JMV 2959's impact on drug-seeking versus drug-taking.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of JMV 2959 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of JMV 2959 hydrochloride, a potent ghrelin receptor (GHS-R1a) antagonist, in various animal models. The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing experiments to evaluate the chronic effects of this compound.
Introduction
This compound is a small molecule antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the receptor for the orexigenic hormone ghrelin. By blocking ghrelin signaling, JMV 2959 has been investigated for its potential therapeutic applications in metabolic disorders and addiction. Long-term administration studies in animal models are crucial for understanding its efficacy, safety profile, and physiological effects over extended periods.
Mechanism of Action
JMV 2959 acts as a competitive antagonist at the GHS-R1a, a G-protein coupled receptor (GPCR). The binding of ghrelin to GHS-R1a activates downstream signaling cascades, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling cascade results in an increase in intracellular calcium levels and activation of protein kinase C (PKC), ultimately influencing neurotransmitter release and gene expression related to appetite and reward.[1][2][3] JMV 2959 blocks these downstream effects by preventing ghrelin from binding to its receptor.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies involving the administration of JMV 2959 in rodent models.
Table 1: Effects of JMV 2959 on Food and Water Intake
| Animal Model | Dose and Route | Duration of Treatment | Effect on Food Intake | Effect on Water Intake | Reference |
| C57BL/6J Mice | 12 mg/kg, IP | 8 days | Decreased | Decreased | [1] |
| Sprague-Dawley Rats | 6 mg/kg, IP | 3 days | Significantly less than saline group on days 1 and 2 | Significantly less than saline group on days 2 and 3 | |
| Diet-Induced Obese Rats | Not specified | 28 days | Significant reduction compared to vehicle | Not reported |
Table 2: Effects of JMV 2959 on Body Weight
| Animal Model | Dose and Route | Duration of Treatment | Effect on Body Weight | Reference |
| Sprague-Dawley Rats | 6 mg/kg, IP | 3 days | Significantly less weight gain than saline group on day 1 | |
| Diet-Induced Obese Rats | Not specified | 28 days | Significant reduction compared to vehicle | |
| GHS-R1A KO Mice | Not applicable | Not applicable | No difference compared to wild-type | [4] |
| Rats (Free-choice paradigm) | 12 mg/kg/day, IP | 10 days | Considerably less weight gain than vehicle-treated controls | [4] |
Table 3: Dosing Information for JMV 2959 in Behavioral Studies
| Animal Model | Behavioral Paradigm | Dose and Route | Pre-treatment Time | Key Findings | Reference |
| Sprague-Dawley Rats | Cocaine Self-Administration | 0.5, 1, or 2 mg/kg, IP | 20 minutes | Did not alter cocaine intake | [5] |
| Sprague-Dawley Rats | Oxycodone Self-Administration | 0.5, 1, or 2 mg/kg, IP | 20 minutes | Did not impact oxycodone intake | [5] |
| Sprague-Dawley Rats | Morphine Conditioned Place Preference | 6 mg/kg, IP | Not specified | Reduced environmental cue-induced CPP | [6] |
Experimental Protocols
Sub-Chronic (28-Day) Administration for Metabolic Studies in Rats
This protocol is designed to assess the effects of daily JMV 2959 administration on food intake, body weight, and other metabolic parameters in rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Metabolic cages (for accurate food and water intake measurement)
-
Standard rodent chow and water
-
Syringes and needles (25-27 gauge) for intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) to the housing facility for at least one week prior to the experiment. House animals individually in a temperature- and light-controlled environment (12:12 h light/dark cycle) with ad libitum access to food and water.
-
Group Allocation: Randomly assign rats to two groups: a control group (receiving vehicle) and a JMV 2959 treatment group.
-
Drug Preparation: On each day of the study, prepare a fresh solution of this compound in sterile saline at the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg injection volume). The vehicle control group will receive sterile saline only.
-
Administration: Administer JMV 2959 or vehicle via intraperitoneal (IP) injection once daily at the same time each day (e.g., 1 hour before the dark cycle begins). A typical dose range for metabolic studies is 1-10 mg/kg.
-
Data Collection:
-
Body Weight: Record the body weight of each animal daily, prior to the injection.
-
Food and Water Intake: Measure food and water consumption daily by weighing the remaining food and water. If using metabolic cages, this can be done with higher precision.
-
-
Duration: Continue the daily injections and measurements for 28 consecutive days.
-
Terminal Procedures: At the end of the 28-day period, animals can be euthanized for tissue collection and further analysis (e.g., plasma analysis for metabolic markers, gene expression analysis in the hypothalamus).
Conditioned Place Preference (CPP) Protocol in Rats
This protocol is used to evaluate the effect of JMV 2959 on the rewarding properties of drugs of abuse.
Materials:
-
This compound
-
Drug of abuse (e.g., morphine, cocaine)
-
Sterile saline (0.9% NaCl)
-
Conditioned Place Preference apparatus (a box with two distinct compartments)
-
Syringes and needles for IP injection
Procedure:
-
Apparatus Habituation: Allow rats to freely explore the entire CPP apparatus for a 15-minute session to reduce novelty-induced stress.
-
Pre-Conditioning (Baseline Preference): On the following day, place each rat in the apparatus and allow free access to both compartments for 15 minutes. Record the time spent in each compartment to determine any initial preference. The less-preferred compartment is typically paired with the drug.
-
Conditioning Phase (8 days):
-
Drug Pairing: On alternating days, administer the drug of abuse (e.g., morphine 5 mg/kg, IP) and immediately confine the rat to the drug-paired compartment for 30 minutes.
-
Vehicle Pairing: On the other alternating days, administer saline and confine the rat to the vehicle-paired compartment for 30 minutes.
-
-
JMV 2959 Administration:
-
To test the effect on the expression of CPP: Following the conditioning phase, on the test day, administer JMV 2959 (e.g., 6 mg/kg, IP) 20 minutes before the CPP test.
-
-
Post-Conditioning (CPP Test): Place the rat in the neutral central area of the apparatus with free access to both compartments for 15 minutes. Record the time spent in each compartment. An increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference.
Intravenous Self-Administration (IVSA) Protocol in Rats
This protocol assesses the effect of JMV 2959 on the motivation to self-administer a drug of abuse.
Materials:
-
This compound
-
Drug of abuse (e.g., cocaine)
-
Sterile saline (0.9% NaCl)
-
Operant conditioning chambers equipped with two levers and an infusion pump
-
Intravenous catheters and swivels
-
Syringes and needles for IP injection
Procedure:
-
Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow at least one week for recovery.
-
Acquisition of Self-Administration:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Train the rats to press a designated "active" lever to receive an intravenous infusion of the drug (e.g., cocaine, 0.25 mg/kg/infusion). Presses on the "inactive" lever have no consequence.
-
Continue training until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
JMV 2959 Administration:
-
Once stable self-administration is achieved, administer JMV 2959 (e.g., 0.5, 1, or 2 mg/kg, IP) 20 minutes before the start of the self-administration session.
-
-
Data Collection: Record the number of active and inactive lever presses and the number of infusions received during the session.
-
Washout Period: Allow for a washout period of at least 48 hours between different doses of JMV 2959.
Visualizations
References
- 1. ghs-r1a.com [ghs-r1a.com]
- 2. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JMV 2959 hydrochloride solubility issues and solutions
Welcome to the technical support resource for JMV 2959 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound has limited solubility in aqueous solutions but is soluble in organic solvents and specific formulations. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent. For in vivo applications, specific vehicle formulations are required.[1] It is important to note that the compound is supplied as a hydrochloride salt.[2][3]
Q2: My this compound is not dissolving completely in DMSO. What can I do?
A2: If you observe precipitation or incomplete dissolution in DMSO, gentle warming and sonication can aid the process.[1] One protocol suggests warming and heating to 60°C.[1] It is also critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]
Q3: The compound precipitated out of solution after storage. How should I store my stock solutions?
A3: For optimal stability, reconstituted stock solutions of this compound should be aliquoted and frozen at -20°C or -80°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[2][3] If storing in solvent at -80°C, it is recommended to use it within 6 months, and at -20°C, within 1 month.[1]
Q4: What is the maximum concentration of this compound I can achieve in different solvents?
A4: The achievable concentration depends on the solvent system. Please refer to the solubility data table below for detailed information on various solvents and formulations.
Solubility Data
| Solvent/Vehicle | Maximum Concentration Achieved | Notes |
| DMSO | 25 mg/mL (49.15 mM) | Requires sonication and warming to 60°C. Use of new DMSO is advised.[1] |
| Water | < 0.1 mg/mL | Considered insoluble.[1] |
| Saline (0.9% NaCl) | - | Used as a vehicle in some studies after initial dissolution in another solvent.[4] |
| In Vivo Formulations | ||
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (9.83 mM) | Results in a clear solution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (4.09 mM) | Results in a clear solution.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.09 mM) | Results in a clear solution.[1] |
| 2% Dimethyl Sulphoxide (for subcutaneous injection) | - | Specific concentration not detailed, but used as a vehicle.[5] |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL Stock Solution for In Vivo Use
This protocol utilizes a combination of DMSO and a cyclodextrin (B1172386) formulation to enhance aqueous solubility.
-
Initial Dissolution: Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Final Formulation: To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mixing: Mix the solution thoroughly until it is clear.[1]
Protocol 2: Preparation of a 2.08 mg/mL Stock Solution for In Vivo Use
This protocol uses a co-solvent system to achieve a clear solution.
-
Initial Dissolution: Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
Co-solvent Addition: To prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300 and mix evenly.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. This protocol should be used with caution for studies lasting longer than two weeks.[1]
Mechanism of Action & Signaling Pathway
JMV 2959 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), with an IC50 of 32 nM.[1][2][6] It functions by blocking the binding of the endogenous ligand, ghrelin, to its receptor.[6][7] The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, can initiate several downstream signaling cascades.[8][9] The primary pathway involves the activation of Gαq/11, leading to the stimulation of Phospholipase C (PLC). PLC then cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, a key signaling event.[8] JMV 2959, as an antagonist, prevents these downstream effects.[2]
Caption: Antagonistic action of JMV 2959 on the GHS-R1a signaling pathway.
Caption: General experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The growth hormone secretagogue receptor (Ghs-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
Optimal concentration of JMV 2959 hydrochloride for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JMV 2959 hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3][4] Its primary function is to block the signaling pathway activated by ghrelin, a hormone that stimulates growth hormone release and plays a role in appetite and metabolism.[4] JMV 2959 itself does not trigger intracellular calcium mobilization.[1][3]
2. What is the optimal concentration range for this compound in in vitro experiments?
The optimal concentration of this compound depends on the specific cell type and assay. However, a general starting point can be derived from its known inhibitory concentrations. Pre-treatment of cells with concentrations ranging from 0.01 µM to 1 µM has been shown to be effective in antagonizing GHS-R1a signaling.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
3. What are the recommended solvents and storage conditions for this compound?
This compound has limited solubility in aqueous solutions but is soluble in organic solvents like DMSO.[1][2] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions in DMSO can be stored at -20°C for up to 3 months.[2]
4. How can I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO.[1] To aid dissolution, you can use methods such as warming the solution to 60°C and sonication.[1] It is crucial to use newly opened DMSO as it can be hygroscopic, and water absorption can negatively impact solubility.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The final concentration of DMSO in the medium is too high, or the aqueous solubility limit of this compound has been exceeded. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. When diluting the DMSO stock solution, add it to the medium dropwise while vortexing to ensure rapid and even dispersion. |
| Inconsistent or No Antagonist Effect | The compound may have degraded due to improper storage. The concentration used may be too low for the specific cell line or agonist concentration. | Prepare fresh dilutions from a properly stored stock solution. Perform a dose-response experiment to determine the effective concentration range for your specific experimental conditions. Verify the activity of your agonist. |
| Cell Viability Issues | The concentration of this compound or the final DMSO concentration may be too high, leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and DMSO on your specific cell line. Ensure the final DMSO concentration is non-toxic. |
| Difficulty Dissolving the Compound | This compound has poor aqueous solubility and may require specific conditions to dissolve in DMSO. | Use ultrasonic treatment and gentle warming (up to 60°C) to aid dissolution in DMSO.[1] Ensure you are using a fresh, anhydrous grade of DMSO.[1] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in in vitro settings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 32 nM | LLC-PK1 | [1][3] |
| Kb (dissociation constant) | 19 ± 6 nM | Not Specified | [3] |
| Effective Concentration Range | 0.01 - 1 µM | HEK-GHSR-1a-EGFP | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Conditions | Reference |
| DMSO | 25 mg/mL (49.15 mM) | Ultrasonic and warming to 60°C | [1] |
| DMSO | 100 mg/mL | Not Specified | [2][6] |
| DMSO | 250 mg/mL (458.65 mM) | Ultrasonic | [3] |
| Water | < 0.1 mg/mL (insoluble) | Not Specified | [1] |
| Water | 5 mg/mL | Not Specified | [2][6] |
| Water | 25 mg/mL (45.86 mM) | Ultrasonic | [3] |
Note: The conflicting reports on water solubility suggest that while it may be possible to achieve some level of dissolution with sonication, it is generally considered poorly soluble in aqueous solutions.
Experimental Protocols
1. GHS-R1a Internalization Assay
This protocol is adapted from a study using HEK cells stably expressing EGFP-tagged GHS-R1a.[5]
-
Cell Seeding: Seed HEK-GHSR-1a-EGFP cells in a 96-well plate at a density that allows for optimal confluence on the day of the experiment.
-
Pre-treatment with JMV 2959: One hour prior to agonist stimulation, replace the culture medium with a medium containing the desired concentration of this compound (e.g., 0.01, 0.1, or 1 µM).[5] Include a vehicle control (e.g., 0.1% DMSO).
-
Agonist Challenge: Add increasing concentrations of a GHS-R1a agonist (e.g., ghrelin) to the wells and incubate for 1 hour.
-
Measurement: Measure the intracellular EGFP intensity using a suitable plate reader or imaging system. A decrease in membrane-bound fluorescence and an increase in intracellular fluorescence indicate receptor internalization.
-
Data Analysis: Normalize the data to a baseline control and plot the agonist dose-response curve in the presence and absence of JMV 2959 to determine the antagonist effect.
2. ERK1/2 Phosphorylation Assay
This protocol outlines the steps to measure the effect of JMV 2959 on agonist-induced ERK1/2 phosphorylation.[5]
-
Cell Culture and Starvation: Culture cells expressing GHS-R1a to near confluence. Prior to the experiment, serum-starve the cells for a specified period (e.g., 4-6 hours) to reduce basal ERK1/2 phosphorylation.
-
Pre-treatment with JMV 2959: Treat the cells with 1 µM this compound or vehicle for 1 hour.[5]
-
Agonist Stimulation: Stimulate the cells with a GHS-R1a agonist (e.g., 1, 10, or 100 nM ghrelin) for a short period (typically 5-15 minutes).[5]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: JMV 2959 antagonism of the GHS-R1a signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Error [molnova.com]
- 4. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin Receptor Antagonist, JMV 2959 CAS#: [m.chemicalbook.com]
Navigating the Stability of JMV 2959 Hydrochloride in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of JMV 2959 hydrochloride in aqueous solutions. Given the limited availability of comprehensive, publicly accessible stability data for this compound, this guide summarizes known information, addresses potential discrepancies in solubility data, and offers practical troubleshooting advice and protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
There is conflicting information from commercial suppliers regarding the aqueous solubility of this compound. One supplier reports insolubility in water (< 0.1 mg/mL), while another suggests a solubility of 5 mg/mL.[1][2] This discrepancy may arise from differences in the salt form, purity, or polymorphic state of the compound provided. It is crucial for researchers to empirically determine the solubility of this compound from their specific supplier in their experimental buffer.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most consistently recommended solvent for preparing stock solutions of this compound.[1][2] Reported solubilities in DMSO vary, with values of 25 mg/mL and 100 mg/mL cited by different suppliers.[1][2]
Q3: How should I prepare aqueous working solutions from a DMSO stock?
To prepare aqueous working solutions, it is advisable to first create a concentrated stock solution in DMSO. This stock can then be serially diluted into the desired aqueous buffer. It is critical to ensure that the final concentration of DMSO in the working solution is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.1-0.5% for most cell-based assays).
Q4: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
DMSO Stock Solutions: For long-term storage, it is recommended to aliquot and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1-3 months).[1][2] Avoid repeated freeze-thaw cycles.
Q5: Is there any information on the degradation of this compound in aqueous solutions?
Currently, there is no specific published data on the degradation pathways or kinetics of this compound in aqueous solutions at different pH values and temperatures. Researchers should be aware that the stability can be influenced by the pH, temperature, and presence of other components in the buffer. For long-term experiments, it is recommended to prepare fresh aqueous solutions or conduct a preliminary stability assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock into aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | - Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Increase the percentage of DMSO in the final solution (ensure it remains compatible with your experimental system).- Consider using a different co-solvent or a solubilizing agent if your experimental design allows. |
| Inconsistent experimental results over time with the same batch of prepared aqueous solution. | Potential degradation of this compound in the aqueous buffer. | - Prepare fresh aqueous working solutions for each experiment.- If the experiment is long-term, store the aqueous solution at 4°C and protect it from light. Perform a pilot study to assess stability over the experimental duration.- Consider performing a forced degradation study to understand the compound's stability under your specific experimental conditions. |
| Difficulty dissolving the this compound powder. | The compound may have low solubility in the chosen solvent or may require energy to dissolve. | - Use DMSO as the primary solvent for the stock solution.- Gentle warming and sonication can aid in the dissolution of the compound in DMSO.[2] |
Quantitative Data Summary
Due to the limited public data on the aqueous stability of this compound, a comprehensive quantitative table on its degradation at various pH and temperatures cannot be provided. However, the available solubility and storage information is summarized below.
Table 1: Reported Solubility of this compound
| Solvent | Supplier 1 (MedchemExpress) | Supplier 2 (Merck Millipore/Calbiochem) |
| Water | < 0.1 mg/mL (insoluble)[2] | 5 mg/mL[1] |
| DMSO | 25 mg/mL[2] | 100 mg/mL[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | MedchemExpress[2] |
| 4°C | 2 years | MedchemExpress[2] | |
| In Solvent (Stock) | -80°C | 6 months | MedchemExpress[2] |
| -20°C | 1-3 months | MedchemExpress, Merck Millipore[1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
If necessary, gently warm the solution and sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Preliminary Aqueous Stability Assessment
This protocol outlines a general approach for researchers to assess the stability of this compound in their specific aqueous buffer.
-
Solution Preparation: Prepare a fresh aqueous working solution of this compound from a DMSO stock at the desired final concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Incubation Conditions: Divide the solution into several aliquots and incubate them under different conditions relevant to your experiments (e.g., room temperature, 37°C, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions and assessing their stability.
Caption: A logical troubleshooting guide for common issues with this compound solutions.
References
Potential off-target effects of JMV 2959 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using JMV 2959 hydrochloride. The information addresses potential issues related to off-target effects and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1][2][3] It is widely used in research to investigate the physiological roles of the ghrelin system, including its involvement in appetite regulation, metabolism, reward pathways, and substance use disorders.[2][4][5][6]
Q2: Is this compound known to have off-target effects?
Q3: What are the potential consequences of off-target effects in my experiments?
Q4: How can I control for potential off-target effects of JMV 2959 in my experiments?
To ensure that the observed effects are due to GHSR1a antagonism, researchers should include appropriate controls in their experimental design. These can include:
-
Using a structurally different GHSR1a antagonist: Comparing the effects of JMV 2959 with another selective GHSR1a antagonist that has a different chemical structure can help confirm that the observed effects are target-mediated.
-
Knockout/knockdown models: In cellular or animal models where the GHSR1a gene is knocked out or its expression is knocked down, JMV 2959 should not produce the same effects as in wild-type models.
-
Dose-response curves: Establishing a clear dose-response relationship for the effects of JMV 2959 can help to distinguish between high-affinity on-target effects and lower-affinity off-target effects.
-
Rescue experiments: In in-vitro studies, the effects of JMV 2959 should be reversible by co-administration of a GHSR1a agonist.
Troubleshooting Guides
Problem: I am observing an unexpected or inconsistent phenotype in my animal model after administering JMV 2959.
-
Possible Cause 1: Off-target effects. While JMV 2959 is reported to be selective, it is possible that at the concentration used, it is interacting with other receptors in the specific tissue or brain region being studied.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for studies that have used JMV 2959 in similar models to see if similar unexpected effects have been reported.
-
Dose Optimization: If not already done, perform a dose-response study to determine the minimal effective concentration of JMV 2959. Using the lowest effective dose can minimize the risk of off-target effects.
-
Control Experiments: As outlined in the FAQs, use a structurally unrelated GHSR1a antagonist to see if the same phenotype is observed. If available, test the compound in a GHSR1a knockout animal model.
-
-
-
Possible Cause 2: Pharmacokinetics and Metabolism. The route of administration, dose, and metabolism of JMV 2959 could lead to variability in its concentration at the target site, resulting in inconsistent effects.
-
Troubleshooting Steps:
-
Review Administration Protocol: Ensure that the administration protocol (e.g., intraperitoneal, subcutaneous, oral) is consistent and appropriate for the experimental question.
-
Measure Plasma/Tissue Concentrations: If feasible, measure the concentration of JMV 2959 in the plasma or target tissue to correlate its levels with the observed phenotype.
-
-
Problem: In my cell-based assay, JMV 2959 is causing a response that is not consistent with GHSR1a blockade.
-
Possible Cause 1: Off-target receptor interaction in the specific cell line. The cell line being used may express receptors that are not commonly screened for but with which JMV 2959 may interact.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: If possible, characterize the G-protein coupled receptor (GPCR) expression profile of your cell line to identify potential off-target candidates.
-
Use of a "Clean" Cell Line: If possible, repeat the key experiments in a cell line that is known to have a more defined receptor expression profile or in a heterologous expression system where only GHSR1a is expressed.
-
Functional Assays for Other Pathways: Test whether JMV 2959 is activating or inhibiting other common signaling pathways (e.g., cAMP, ERK phosphorylation) in the absence of GHSR1a.
-
-
Data on JMV 2959 Selectivity
While a comprehensive public screening panel is unavailable, the following table summarizes the key reported activity of JMV 2959.
| Target | Activity | IC50 / Ki | Species | Assay Type | Reference |
| GHSR1a | Antagonist | IC50: 32 nM | Human | Radioligand Binding Assay | [1] |
| GHSR1a | Antagonist | Kb: 19 nM | Rat | Functional Assay (Food Intake) | [8] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GHSR1a
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human GHSR1a.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled GHSR1a ligand (e.g., ¹²⁵I-[His⁹]-ghrelin).
-
Add increasing concentrations of the test compound (JMV 2959).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to the use of JMV 2959.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
Technical Support Center: JMV 2959 Hydrochloride and Motor Function Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JMV 2959 hydrochloride in their experiments, with a specific focus on controlling for its potential effects on motor function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin is a peptide hormone that plays a significant role in stimulating appetite and growth hormone release.[2][3][4] By blocking the GHS-R1a receptor, JMV 2959 can be used to investigate the roles of the ghrelin system in various physiological processes, including metabolism, reward, and behavior.[1]
Q2: Can this compound affect the motor function of my experimental animals?
A2: The available evidence on the effects of JMV 2959 on motor function is mixed and appears to be dose-dependent. Some unpublished data indicates that at doses of 0-2 mg/kg (i.p.), JMV 2959 does not significantly alter locomotor activity in an open field test in male Sprague-Dawley rats.[5] However, another study reported that a higher dose of 6 mg/kg of JMV 2959 did influence the locomotor activity of rats.[6] Therefore, it is crucial to perform appropriate control experiments to assess motor function at the specific dose and experimental conditions you are using.
Q3: What are the recommended control experiments to assess the effects of JMV 2959 on motor function?
A3: To adequately control for potential motor effects of JMV 2959, a battery of behavioral tests is recommended. The most common and effective tests include:
-
Open Field Test: To assess general locomotor activity, exploration, and anxiety-like behavior.[5]
-
Rotarod Test: To evaluate motor coordination and balance.
-
Beam Walking Test: To assess fine motor coordination and balance.[7]
Q4: How should I design my experiment to control for JMV 2959's effects on motor function?
A4: A well-designed experiment should include the following groups:
-
A vehicle control group (receiving the same injection vehicle without JMV 2959).
-
One or more groups receiving different doses of JMV 2959.
-
A positive control group (a compound known to affect motor function) can also be included to validate the sensitivity of the assay.
This design allows you to differentiate the specific effects of your experimental manipulation from any potential confounding effects of JMV 2959 on motor activity.
Troubleshooting Guides
Open Field Test
Issue: Inconsistent or highly variable locomotor activity data between animals in the same treatment group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Habituation differences | Ensure all animals are habituated to the testing room for the same amount of time (e.g., at least 30-60 minutes) before the test. Minimize noise and other environmental disturbances. |
| Handling stress | Handle all animals consistently and gently. The same experimenter should handle all animals if possible. |
| Time of day variations | Conduct all tests at the same time of day to control for circadian rhythms in locomotor activity.[8] |
| Apparatus cleanliness | Thoroughly clean the open field arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to remove any olfactory cues that might influence the behavior of subsequent animals. |
Rotarod Test
Issue: Animals refuse to run on the rotarod or jump off immediately.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of training | Implement a pre-training or habituation session where animals are placed on the stationary or slowly rotating rod for a short period before the actual test.[9] |
| Aversive stimuli | Ensure the testing environment is not overly bright or loud. Some protocols suggest a dimly lit room. |
| Incorrect placement | Place the animal gently on the rod, facing away from the direction of rotation, to encourage forward movement.[10] |
| High starting speed | Begin with a very low, non-threatening rotation speed to allow the animal to acclimate before accelerating. |
Beam Walking Test
Issue: High variability in the time taken to cross the beam or the number of foot slips.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Motivation | Ensure the "goal box" at the end of the beam is dark and contains some home cage bedding to motivate the animal to cross.[7] |
| Beam surface | The beam surface should be consistent and provide adequate grip. Avoid slippery surfaces. |
| Observer bias | If scoring manually, the observer should be blinded to the treatment groups. Video recording and subsequent analysis by multiple blinded observers can increase reliability. |
| Training inconsistency | All animals should receive the same number of training trials before the test day to ensure they have learned the task.[7] |
Experimental Protocols & Data Presentation
Ghrelin Receptor (GHS-R1a) Signaling Pathway
JMV 2959 acts as an antagonist at the GHS-R1a receptor, blocking the downstream signaling cascades initiated by ghrelin. Understanding this pathway is crucial for interpreting the effects of JMV 2959.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. maze.conductscience.com [maze.conductscience.com]
JMV 2959 hydrochloride dose-response curve analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JMV 2959 hydrochloride in dose-response curve analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
JMV 2959 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] It functions by competitively blocking the binding of ghrelin and other GHS-R1a agonists, thereby inhibiting downstream signaling pathways.
Q2: What is the reported IC50 value for JMV 2959?
The half-maximal inhibitory concentration (IC50) for JMV 2959 has been reported to be approximately 32 nM.[2][3] This value represents the concentration of JMV 2959 required to inhibit 50% of the ghrelin-induced response in in vitro assays.
Q3: In which experimental systems has JMV 2959 been characterized?
JMV 2959 has been studied in various in vitro and in vivo models. In vitro characterization has often been performed in cell lines heterologously expressing the human GHS-R1a, such as Human Embryonic Kidney 293 (HEK293) cells.[4][5] In vivo studies have investigated its effects on food intake, reward-related behaviors, and other physiological processes regulated by the ghrelin system.[6][7][8][9]
Q4: What are the key signaling pathways affected by JMV 2959?
As an antagonist of the Gαq-coupled GHS-R1a, JMV 2959 primarily inhibits the ghrelin-induced activation of Phospholipase C (PLC). This, in turn, prevents the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a blockage of intracellular calcium mobilization and subsequent downstream signaling events, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in key in vitro assays.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 32 nM | GHS-R1a binding assay | [2][3] |
| Kb | 19 nM | Competitive binding assay | [3][10] |
Table 2: Exemplary Dose-Response Data for JMV 2959 in a Calcium Mobilization Assay
| JMV 2959 Concentration (µM) | Agonist | Agonist Concentration | % Inhibition of Agonist Response |
| 0.01 | Ghrelin | Varies | Data not explicitly provided, but shown to cause a rightward shift in the ghrelin dose-response curve.[4] |
| 0.1 | Ghrelin | Varies | Data not explicitly provided, but shown to cause a further rightward shift in the ghrelin dose-response curve.[4] |
| 1 | Ghrelin | Varies | Data not explicitly provided, but shown to significantly antagonize the ghrelin-induced calcium response.[4] |
Note: While specific percentage inhibition values are not detailed in the available literature, the provided concentrations were shown to be effective in antagonizing ghrelin-induced signaling.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the antagonist activity of JMV 2959 on ghrelin-induced calcium mobilization in HEK293 cells stably expressing GHS-R1a.
-
Cell Culture: Maintain HEK293 cells expressing GHS-R1a in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 to 80,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) or a similar assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).[10] Create a serial dilution of JMV 2959 in assay buffer. Also, prepare a solution of the agonist (e.g., ghrelin) at a concentration that elicits a submaximal to maximal response (e.g., EC80).
-
Antagonist Incubation: Add the different concentrations of JMV 2959 to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add the ghrelin solution to the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data with the response of cells treated with agonist alone (0% inhibition) and vehicle control (100% inhibition). Plot the normalized response against the logarithm of the JMV 2959 concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol describes the assessment of JMV 2959's ability to inhibit ghrelin-induced ERK phosphorylation.
-
Cell Culture and Starvation: Culture and seed HEK293 cells expressing GHS-R1a as described in Protocol 1. Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with varying concentrations of JMV 2959 for 1 hour.[4]
-
Agonist Stimulation: Stimulate the cells with ghrelin (e.g., 1, 10, or 100 nM) for a short period (e.g., 5-10 minutes).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the JMV 2959 concentration.
Troubleshooting Guide
High Variability Between Replicate Wells
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogeneous cell suspension before and during plating. Use reverse pipetting techniques to improve accuracy.
-
-
Potential Cause: "Edge effects" in multi-well plates, where wells on the perimeter of the plate are prone to evaporation.
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.[11]
-
-
Potential Cause: Variability in compound addition.
-
Solution: Use calibrated multichannel pipettes and ensure consistent pipetting technique across all wells.
-
Poor Curve Fit or Non-Sigmoidal Curve
-
Potential Cause: The concentration range of JMV 2959 is not appropriate.
-
Solution: Conduct a wider range-finding experiment, spanning several orders of magnitude around the expected IC50.
-
-
Potential Cause: this compound is precipitating at higher concentrations.
-
Solution: Visually inspect the wells for precipitation. If observed, consider using a different solvent or reducing the highest concentration tested. Ensure the final solvent concentration is consistent and non-toxic to the cells (typically <0.5% for DMSO).[11]
-
-
Potential Cause: The agonist concentration is too high, making it difficult for the antagonist to compete effectively.
-
Solution: Use an agonist concentration that gives a robust but not maximal signal (e.g., EC80) to allow for a competitive interaction to be observed.
-
Weak or No Antagonist Effect
-
Potential Cause: The this compound stock solution has degraded.
-
Solution: Prepare fresh stock solutions from powder for each experiment. Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
-
Potential Cause: The cells have a low expression of GHS-R1a or are unhealthy.
-
Solution: Use cells within a low passage number and ensure high viability before starting the experiment. Regularly check the expression of the receptor if using a transient transfection system.
-
-
Potential Cause: Insufficient incubation time for JMV 2959 to reach equilibrium with the receptor.
-
Solution: Optimize the antagonist pre-incubation time.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 2959 ≥97% (HPLC), powder, Ghrelin receptor antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 11. benchchem.com [benchchem.com]
Interpreting behavioral changes after JMV 2959 hydrochloride administration
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals utilizing JMV 2959 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JMV 2959?
A1: JMV 2959 is a potent and selective antagonist for the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a).[1][2][3] The hormone ghrelin, often called the "hunger hormone," acts by binding to and activating GHS-R1a to regulate food intake, growth hormone release, and reward-related behaviors.[2][4][5][6] JMV 2959 blocks the effects of ghrelin by preventing it from binding to its receptor.[7] It does not appear to induce intracellular calcium mobilization on its own.[1][3]
Q2: What are the expected behavioral effects of JMV 2959 administration in preclinical models?
A2: JMV 2959 has been studied across various behavioral paradigms. Key findings include:
-
Drug-Seeking Behavior: It effectively reduces cue-reinforced drug-seeking for substances like cocaine, oxycodone, and morphine.[4][5][6][8] However, it may not alter the self-administration (intake) of these drugs under certain experimental conditions.[4][5]
-
Food Intake: JMV 2959 can suppress ghrelin- and fasting-induced food intake.[3][8] In some studies, rats injected with JMV 2959 showed significantly less food intake.[8]
-
Locomotor Activity: The effects on locomotion can be dose-dependent. Some studies report that doses up to 2 mg/kg do not alter locomotor activity.[5] However, higher doses (e.g., 6 mg/kg) have been shown to suppress locomotion and decrease the startle response.[1][8]
-
Natural Rewards: JMV 2959 may have a weak effect on natural reward preference, as observed in a two-bottle sucrose (B13894) intake test.[8]
Q3: I'm not observing the expected reduction in drug-seeking behavior. What should I check?
A3: If JMV 2959 is not producing the expected effects, consider the following troubleshooting steps:
-
Verify Compound Integrity and Solubility: this compound has specific solubility requirements. Ensure it is fully dissolved before administration. Inadequate dissolution can lead to lower effective doses. Refer to the solubility table and protocols below.
-
Check Dosage and Administration Route: Doses between 1-2 mg/kg (i.p.) are often effective for reducing drug-seeking.[4][5] Doses exceeding 3 mg/kg have been noted to alter general behavioral measures and may confound results.[5] The timing of administration relative to the behavioral test is also critical (e.g., 20 minutes prior).[5][9]
-
Review Experimental Design: JMV 2959 appears more effective at reducing cue-induced relapse or seeking behavior rather than ongoing drug self-administration.[4][5] The specific parameters of your behavioral paradigm (e.g., strength of cues, level of deprivation) may influence the outcome.
-
Consider Animal Strain and Sex: The majority of cited studies use male Sprague-Dawley or Wistar rats.[4][5] Effects could vary in other strains or species. While some studies on alcohol drinking found no meaningful sex differences, this could be a factor.[9]
Q4: My animals are showing a decrease in general activity and food intake, is this normal?
A4: Yes, these effects can be expected, particularly at higher doses. JMV 2959, as a ghrelin receptor antagonist, is expected to interfere with ghrelin's role in promoting appetite.[8] Studies have documented that JMV 2959 can lead to reduced food intake and subsequent weight loss, especially in the first couple of days of treatment.[8] A suppression of locomotor activity has also been reported at doses of 6 mg/kg.[1][8] If these side effects are confounding your primary behavioral measure, consider using a lower dose (e.g., 1-2 mg/kg).[4][5]
Q5: How should I prepare this compound for injection?
A5: this compound is a solid that is typically dissolved for in vivo administration. It is sparingly soluble in water but can be dissolved in vehicles containing DMSO, PEG300, Tween-80, or SBE-β-CD.[1] Always prepare fresh solutions or store aliquots appropriately, as stock solutions are stable for up to 3 months at -20°C.[3] Refer to the solubility data table for specific protocols.
Troubleshooting Guides
Guide 1: Unexpected Behavioral Outcomes
This guide provides a logical workflow for troubleshooting unexpected results after JMV 2959 administration.
Caption: Troubleshooting workflow for unexpected JMV 2959 results.
Data Presentation
Table 1: Effects of JMV 2959 on Drug-Seeking and Self-Administration
| Target Behavior | Drug | Species/Strain | JMV 2959 Dose (Route) | Outcome | Reference |
| Cue-Reinforced Seeking | Cocaine | Male Sprague-Dawley Rat | 2 mg/kg (i.p.) | Decreased active lever presses | [4][5] |
| Cue-Reinforced Seeking | Oxycodone | Male Sprague-Dawley Rat | 1 and 2 mg/kg (i.p.) | Decreased active lever presses | [4][5] |
| Self-Administration | Cocaine | Male Sprague-Dawley Rat | 0.5, 1, 2 mg/kg (i.p.) | No change in infusions or lever presses | [4][5] |
| Self-Administration | Oxycodone | Male Sprague-Dawley Rat | 0.5, 1, 2 mg/kg (i.p.) | No change in infusions | [4] |
| Memory Reconsolidation (CPP) | Morphine | Rat | 6 mg/kg (i.p.) | Impaired reconsolidation of morphine reward memory | [8] |
Table 2: Effects of JMV 2959 on Locomotion, Food Intake, and Body Weight
| Parameter | Species/Strain | JMV 2959 Dose (Route) | Outcome | Reference |
| Locomotor Activity | Male Sprague-Dawley Rat | 0-2 mg/kg (i.p.) | No significant alteration | [5] |
| Locomotor Activity | Rat | 6 mg/kg (i.p.) | Significant suppression | [1][8] |
| Food Intake | Rat | 6 mg/kg (i.p.) | Significantly less food intake on days 1-2 | [8] |
| Body Weight | Rat | 6 mg/kg (i.p.) | Significantly less weight gain on day 1 | [8] |
Table 3: Solubility and Preparation of this compound
| Protocol | Solvents | Final Concentration | Reference |
| 1 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [1] |
| 2 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | [1] |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | [1] |
| Note: Heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] |
Experimental Protocols & Visualizations
Mechanism of Action: GHSR-1a Antagonism
JMV 2959 acts by competitively blocking the GHS-R1a, preventing endogenous ghrelin from binding and activating downstream signaling pathways involved in reward and metabolism.
Caption: JMV 2959 blocks ghrelin from activating the GHS-R1a receptor.
Protocol 1: Cue-Reinforced Drug-Seeking
This protocol is adapted from studies investigating the effect of JMV 2959 on relapse behavior.[4][5]
-
Acquisition/Self-Administration:
-
Rats are trained to self-administer a drug (e.g., cocaine 0.75 mg/kg/infusion) by pressing an active lever, which results in drug infusion and presentation of a discrete cue (e.g., light + tone). Presses on an inactive lever have no consequence.
-
Sessions continue until stable responding is achieved (e.g., <20% variation in intake over 3 consecutive days).
-
-
Extinction:
-
Drug and cues are withheld. Lever presses are recorded but have no consequence.
-
Sessions continue daily until responding on the active lever is significantly reduced (e.g., <25 presses per session).
-
-
Test Day (Cue-Induced Reinstatement):
-
Administer JMV 2959 (e.g., 1 or 2 mg/kg, i.p.) or vehicle 20 minutes before the test session.
-
Place the animal in the operant chamber. Presses on the active lever now result in the presentation of the drug-associated cues (light + tone) but no drug infusion.
-
Record presses on both the active and inactive levers for the duration of the session (e.g., 60 minutes).
-
-
Analysis:
-
Compare the number of active and inactive lever presses between the JMV 2959-treated group and the vehicle control group. A significant reduction in active lever presses in the JMV 2959 group indicates attenuation of drug-seeking.
-
Protocol 2: Locomotor Activity Assessment
This protocol assesses whether JMV 2959 has confounding effects on general movement.[5][8]
Caption: Workflow for assessing locomotor effects of JMV 2959.
-
Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software to measure movement.
-
Habituation: Allow animals to habituate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer JMV 2959 (e.g., 0, 2, or 6 mg/kg, i.p.) or vehicle.
-
Immediately or after a set pre-treatment time, place the rat in the center of the open field.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency, time spent in the center vs. periphery) for a specified duration (e.g., 60-120 minutes).
-
-
Analysis: Compare locomotor parameters across different dose groups. This will determine if the doses used in primary behavioral experiments have sedative or hyperactive effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JMV 2959 Hydrochloride Animal Study Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMV 2959 hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] As an antagonist, it blocks the signaling of ghrelin and other GHS-R1a agonists, thereby inhibiting downstream pathways involved in appetite stimulation, growth hormone release, and other physiological processes.[1][2]
Q2: What are the common vehicles for administering this compound to animals?
A2: Several vehicles can be used for the administration of this compound in animal studies. The choice of vehicle depends on the desired concentration, route of administration, and study duration. Commonly used vehicles include:
-
Saline (0.9% NaCl): Suitable for lower concentrations and is well-tolerated.[3]
-
Aqueous solutions with co-solvents and solubilizing agents: For higher concentrations, combinations of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and Captisol® (sulfobutylether-β-cyclodextrin or SBE-β-CD) in saline are often used.[1]
-
Oil-based vehicles: Corn oil can be used as a vehicle, particularly for subcutaneous administration.[1]
Q3: What is the recommended storage and stability of this compound solutions?
A3: this compound powder is stable for extended periods when stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure stability and prevent precipitation.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen vehicle.
-
Possible Cause: The concentration of this compound may be too high for the selected vehicle's solubility capacity.
-
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the solubility data table below to ensure you are not exceeding the known solubility of this compound in the chosen solvent or vehicle system.
-
Use of Co-solvents: For aqueous preparations, start by dissolving the compound in a small amount of an organic co-solvent like DMSO. Ensure the final concentration of the co-solvent is within acceptable limits for the animal model and administration route to minimize toxicity.
-
Heating and Sonication: Gentle warming (up to 60°C) and sonication can aid in the dissolution of this compound.[1] However, be cautious not to overheat as it may lead to degradation.
-
Adjust Vehicle Composition: Consider using a vehicle with a higher solubilizing capacity, such as one containing PEG300, Tween-80, or SBE-β-CD.
-
Issue: The prepared this compound solution shows precipitation after preparation or upon storage.
-
Possible Cause: The solution may be supersaturated, or the compound may be less stable in the prepared vehicle over time, especially at room temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is best practice to prepare the working solution fresh on the day of the experiment.
-
Check for pH changes: Although not commonly reported for this compound, extreme pH shifts in the final formulation could affect solubility.
-
Filter Sterilization: If the solution needs to be sterile, use a syringe filter (e.g., 0.22 µm) after the compound is fully dissolved. This can also remove any minor undissolved particles.
-
Re-dissolution: If slight precipitation is observed before use, gentle warming and vortexing may help to redissolve the compound. However, if significant precipitation occurs, it is recommended to discard the solution and prepare a fresh batch.
-
Issue: The animal shows signs of irritation or adverse reaction at the injection site.
-
Possible Cause: The vehicle itself, particularly at high concentrations of co-solvents like DMSO, or the pH of the formulation might be causing irritation.
-
Troubleshooting Steps:
-
Minimize Co-solvent Concentration: Use the lowest effective concentration of any organic co-solvents.
-
Vehicle Toxicity Check: If using a novel vehicle formulation, it is advisable to inject a control group of animals with the vehicle alone to assess for any potential adverse reactions.
-
Rotate Injection Sites: For studies requiring repeated injections, rotate the injection sites to minimize local irritation.
-
Consider Alternative Routes: Depending on the experimental needs, explore less irritating routes of administration if possible.
-
Data Presentation
This compound Solubility Data
| Solvent/Vehicle Component | Solubility | Notes |
| Water | < 0.1 mg/mL | Insoluble |
| DMSO | ≥ 25 mg/mL | May require warming and sonication. |
| 10% DMSO in 0.9% Saline | Not specified | - |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.08 mg/mL | Prepare by sequential addition of solvents. |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL | - |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | SBE-β-CD significantly enhances aqueous solubility. |
Data sourced from MedChemExpress product information.[1]
Summary of In Vivo Studies with this compound
| Animal Model | Vehicle | Dose Range | Administration Route | Key Findings | Reference |
| Male Sprague-Dawley Rats | 0.9% NaCl (Saline) | 0.5 - 2 mg/kg | Intraperitoneal (i.p.) | Suppressed cue-reinforced cocaine and oxycodone seeking. | [3] |
| Male Sprague-Dawley Rats | 2% DMSO | 6 mg/kg | Intraperitoneal (i.p.) | Prevented morphine memory reconsolidation and relapse. | [4] |
| Male Sprague-Dawley Rats | Not specified | 1, 3, and 6 mg/kg | Not specified | Dose-dependently decreased startle response and increased prepulse inhibition. | [1] |
| Male Rats | Saline (0.7%) | 3 mg/kg | Intraperitoneal (i.p.) | - | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Vehicle for Aqueous Injection (up to 5 mg/mL)
This protocol is suitable for achieving a higher concentration of this compound in an aqueous-based vehicle for parenteral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Captisol® (SBE-β-CD)
-
Sterile 0.9% Saline
-
Sterile vials
-
Vortex mixer
-
Sonicator bath
-
Warming device (e.g., water bath)
Procedure:
-
Prepare a 20% SBE-β-CD in Saline Solution: Dissolve SBE-β-CD in 0.9% saline to a final concentration of 20% (w/v). For example, add 2g of SBE-β-CD to 10 mL of saline. Mix until fully dissolved.
-
Prepare a DMSO Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and sonication may be required.
-
Final Formulation: In a sterile vial, add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
While vortexing, slowly add 10% of the final volume of the this compound DMSO stock solution.
-
Continue to vortex until the solution is clear. If necessary, use a sonicator or gentle warming to aid dissolution.
-
The final solution will contain 10% DMSO and 90% (20% SBE-β-CD in Saline), with a this compound concentration of up to 5 mg/mL.
-
It is recommended to prepare this solution fresh on the day of use.
Protocol 2: Subcutaneous (s.c.) Injection in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% Ethanol
-
Animal restrainer (optional)
Procedure:
-
Animal Restraint: Gently restrain the rat. This can be done manually by firmly grasping the loose skin over the shoulders. For less experienced handlers, a commercial restrainer can be used.
-
Site Preparation: Swab the intended injection site on the dorsal side (back), between the shoulder blades, with 70% ethanol.
-
Injection: Pinch the skin to form a "tent". Insert the needle at the base of the tented skin, parallel to the spine, ensuring it enters the subcutaneous space and not the muscle or skin layers.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Mandatory Visualizations
GHSR1a Signaling Pathway
Caption: GHSR1a signaling pathway and the inhibitory action of JMV 2959.
Experimental Workflow for this compound Vehicle Preparation and Animal Dosing
Caption: Workflow for preparing and administering this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Avoiding precipitation of JMV 2959 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of JMV 2959 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound has varying solubility depending on the solvent. It is highly soluble in Dimethyl Sulfoxide (DMSO), with concentrations of up to 25 mg/mL achievable with warming and sonication.[1] However, it is poorly soluble in water (< 0.1 mg/mL).[1] For aqueous-based solutions for in vivo or in vitro use, co-solvents and specific formulation strategies are typically required.
Q2: My this compound precipitated out of solution. What are the common causes?
A2: Precipitation of this compound can be attributed to several factors:
-
Inappropriate Solvent: Using a solvent in which this compound has low solubility, such as water alone, will likely lead to precipitation.
-
Concentration Exceeds Solubility Limit: Attempting to dissolve the compound at a concentration higher than its solubility limit in a given solvent system will result in precipitation.
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of a saturated solution.
-
pH Shifts: The solubility of compounds with ionizable groups, like this compound, can be pH-dependent. A shift in the pH of the solution may reduce its solubility.
-
Interaction with Media Components: For in vitro studies, components in cell culture media, such as salts and proteins, can interact with the compound and cause it to precipitate.[2]
Q3: How should I store stock solutions of this compound to prevent precipitation?
A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to maintain stability and prevent precipitation due to freeze-thaw cycles.[1][3]
Troubleshooting Guide
Issue: this compound will not dissolve or precipitates upon preparation.
This guide will walk you through a systematic approach to identify and resolve solubility issues with this compound.
Step 1: Verify Solvent and Concentration
Ensure you are using an appropriate solvent system and are not exceeding the known solubility limits. Refer to the solubility data table below for guidance.
Step 2: Employ Mechanical and Thermal Assistance
If the compound is not readily dissolving, the following techniques can be applied:
-
Sonication: Use an ultrasonic bath to break up particles and aid dissolution.[1]
-
Warming/Heating: Gently warm the solution. For DMSO stock solutions, heating to 60°C can significantly improve solubility.[1]
Step 3: Utilize a Co-Solvent System for Aqueous Applications
For preparing working solutions in aqueous buffers or media, a co-solvent system is often necessary. Below are experimentally validated protocols.
Step 4: If Precipitation Persists in Cell Culture Media
If you observe precipitation when adding your this compound stock solution to cell culture media, consider the following:
-
Reduce Serum Concentration: Components in serum can sometimes cause precipitation. Try reducing the serum percentage or using a serum-free medium for the duration of the treatment.[2]
-
Pre-mix with Media: Before adding to your cells, pre-mix the stock solution with a small volume of the media and visually inspect for any precipitation.
-
Increase Final Volume: Diluting the compound to a lower final concentration in the media may prevent it from precipitating.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations |
| DMSO | 25 mg/mL (49.15 mM) | Requires ultrasonic and warming/heating to 60°C.[1] |
| Water | < 0.1 mg/mL | Insoluble.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (9.83 mM) | Clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.08 mg/mL (4.09 mM) | Clear solution.[1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (4.09 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of 25 mg/mL.
-
To facilitate dissolution, place the vial in an ultrasonic bath and warm it to 60°C until the solution is clear.[1]
-
Allow the solution to cool to room temperature.
-
Aliquot into single-use vials and store at -80°C.
Protocol 2: Preparation of an Aqueous Solution for In Vivo Use (SBE-β-CD Formulation)
-
Prepare a 20% SBE-β-CD solution in saline by dissolving 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This can be stored at 4°C for up to one week.[1]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare the final working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained. This will yield a final concentration of 5 mg/mL.[1]
Protocol 3: Preparation of an Aqueous Solution for In Vivo Use (PEG300/Tween-80 Formulation)
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until the solution is clear. The final concentration will be 2.08 mg/mL.[1]
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting flowchart for this compound precipitation.
References
JMV 2959 hydrochloride toxicity and adverse effects in rodents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of JMV 2959 hydrochloride in rodent models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the compound's characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3][4][5] It functions by blocking the binding of ghrelin and other GHS-R1a agonists, thereby inhibiting downstream signaling pathways.[2] The compound itself does not appear to induce intracellular calcium mobilization.[1][3][4]
Q2: What are the typical doses of this compound used in rats and mice?
A2: The effective dose of this compound in rodents can vary depending on the experimental paradigm. Doses ranging from 0.5 mg/kg to 6 mg/kg have been reported in the literature, administered via intraperitoneal (IP) or subcutaneous (s.c.) injection.[6] For instance, a dose of 3 mg/kg (IP) has been used in rats to study its effects on addiction models, a dose selected for its lack of significant impact on locomotor behavior.[6] In studies of prepulse inhibition, doses of 1, 3, and 6 mg/kg were used in rats.[1]
Q3: What are the known adverse or off-target effects of this compound in rodents?
A3: Based on available research, this compound is generally well-tolerated within the effective dose range for its primary pharmacological effects. However, dose-dependent effects on motor activity have been observed. Specifically, a 6 mg/kg dose has been shown to suppress locomotion in rats.[1] At lower doses (e.g., 0.5-2 mg/kg), it has been reported to lack a significant impact on general behavioral parameters. One study indicated that JMV 2959 does not induce malaise in rats. It is important to note that comprehensive, publicly available toxicology studies (e.g., LD50, chronic toxicity) are limited.
Q4: How should this compound be prepared for in vivo experiments?
A4: this compound is typically dissolved in saline (0.9% NaCl) for administration to rodents.[6] For long-term storage, it is supplied as a powder and should be stored at -20°C. Once reconstituted in a stock solution, it can be stored for up to 3 months at -20°C.[3] For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in general activity or sedation in rodents. | The dose of this compound may be too high. Doses of 6 mg/kg have been reported to suppress locomotion.[1] | Consider reducing the dose to a range of 1-3 mg/kg, which has been shown to be effective in behavioral studies without significantly affecting locomotor activity.[6] Include a vehicle-only control group to establish baseline activity levels. |
| Lack of efficacy in blocking ghrelin-induced behaviors. | The dose of this compound may be insufficient, or the timing of administration may be suboptimal. | Verify the dose calculation and administration route. Consider increasing the dose within the published effective range. Ensure the pre-treatment time is appropriate for the experimental design; for example, a 20-minute pre-treatment has been used before behavioral sessions.[6] |
| Variability in experimental results between animals. | Individual differences in metabolism or sensitivity to the compound. Inconsistent administration technique. | Ensure consistent and accurate administration of the compound. Increase the number of animals per group to improve statistical power. Counterbalance the order of treatment doses if conducting a within-subjects design.[1] |
| Precipitation of the compound in the vehicle. | Poor solubility of this compound at the desired concentration. | Ensure the saline is at room temperature or slightly warmed. Gentle vortexing or sonication may aid in dissolution. If precipitation persists, consider preparing a fresh solution. |
Quantitative Data Summary
Table 1: Effects of this compound on Locomotor Activity and Prepulse Inhibition in Rats
| Dose (mg/kg) | Effect on Locomotion | Effect on Startle Response | Effect on Prepulse Inhibition (%PPI) | Reference |
| 1 | No significant effect reported | Not specified | Not specified | [1] |
| 3 | No significant effect reported | Not specified | Not specified | [1][6] |
| 6 | Significant suppression of locomotion | 27% decrease compared to vehicle | Increased %PPI | [1] |
Experimental Protocols
Conditioned Place Preference (CPP) in Rats
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two pairing chambers.
-
Acclimation: Allow rats to acclimate to the animal facility for at least one week before the start of the experiment.
-
Pre-conditioning Phase: On day 1, place rats in the CPP apparatus and allow them to freely explore all three chambers for 15 minutes to establish baseline preference.
-
Conditioning Phase (8 days):
-
On days 2, 4, 6, and 8, administer the substance of abuse (e.g., morphine) and confine the rat to one of the pairing chambers for 30 minutes.
-
On days 3, 5, 7, and 9, administer the vehicle and confine the rat to the opposite pairing chamber for 30 minutes.
-
-
This compound Administration: To test the effect on reconsolidation of morphine reward memory, expose the rats to the morphine-paired chamber for 10 minutes on day 11, immediately followed by an intraperitoneal injection of this compound (e.g., 3 or 6 mg/kg) or vehicle.
-
Post-conditioning Test: On day 12, place the rats back in the CPP apparatus and allow them to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. A reduction in time spent in the drug-paired chamber in the this compound-treated group compared to the vehicle group indicates an attenuation of the drug-associated memory.
Visualizations
Caption: GHS-R1a signaling pathway and the antagonistic action of JMV 2959.
Caption: A generalized experimental workflow for in vivo rodent studies with JMV 2959.
References
- 1. Schematic drawing of the major neuroprotective signaling pathways regulated by ghrelin and GHS [pfocr.wikipathways.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Optimizing JMV 2959 hydrochloride treatment duration for chronic studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of JMV 2959 hydrochloride for chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] By blocking this receptor, JMV 2959 inhibits the downstream signaling pathways normally activated by ghrelin, a hormone primarily known for stimulating appetite and growth hormone release.[2]
Q2: What are the expected physiological effects of chronic JMV 2959 administration?
Chronic administration of JMV 2959 is expected to lead to a reduction in food intake and body weight.[3][4] Studies have shown that it can significantly decrease food consumption, particularly in the initial days of treatment.[3][4] It may also influence water intake and locomotor activity.[3] Additionally, by antagonizing the ghrelin receptor, JMV 2959 has been investigated for its potential to modulate reward-seeking behaviors, including those related to substance abuse.[5][6]
Q3: How should I prepare this compound for in vivo administration?
This compound is typically dissolved in a vehicle suitable for parenteral administration. A common vehicle is sterile saline (0.9% NaCl). It is crucial to ensure the compound is fully dissolved before administration.
Q4: What is a typical dose range for JMV 2959 in rodent studies?
Based on published literature, the dose of JMV 2959 can vary depending on the research question and animal model. Doses ranging from 1 mg/kg to 12 mg/kg have been used in rats and mice.[1] For chronic studies, it is advisable to start with a dose that has been shown to be effective in acute or short-term studies and adjust as necessary based on observed effects and potential side effects.
Q5: How long can a chronic study with JMV 2959 typically last?
The optimal duration for a chronic study will depend on the specific research goals. Published studies have reported administration for up to 7 consecutive days.[3] For longer-term studies (weeks to months), it is crucial to carefully monitor for sustained efficacy and potential development of tolerance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Diminished effect on food intake over time | Tolerance/Tachyphylaxis: Continuous receptor antagonism can sometimes lead to compensatory mechanisms or receptor desensitization, as has been observed with other GHS-R1a antagonists.[1] | 1. Intermittent Dosing: Consider an intermittent dosing schedule (e.g., dosing on alternate days) to potentially prevent receptor downregulation. 2. Dose Escalation: A carefully planned dose-escalation study may help determine if a higher dose can overcome the diminished response. 3. Washout Period: Introduce a washout period without treatment to allow for receptor resensitization before resuming treatment. |
| High variability in animal response | Inconsistent Drug Administration: Improper dosing technique or incomplete solubilization of JMV 2959 can lead to variable exposure. Biological Variability: Individual differences in metabolism and receptor expression can contribute to varied responses. | 1. Standardize Administration: Ensure consistent and accurate administration techniques. Confirm complete dissolution of the compound before each use. 2. Increase Sample Size: A larger cohort of animals can help to statistically account for biological variability. 3. Monitor Plasma Levels: If possible, measure plasma concentrations of JMV 2959 to correlate exposure with observed effects. |
| Unexpected changes in animal behavior (e.g., lethargy, hyperactivity) | Off-target effects or dose-related side effects: While JMV 2959 is selective, high doses may lead to unforeseen behavioral changes.[3] | 1. Dose-Response Study: Conduct a thorough dose-response study to identify a therapeutic window with minimal side effects. 2. Behavioral Monitoring: Implement a comprehensive behavioral monitoring plan to systematically assess any changes from baseline. 3. Control Groups: Ensure the inclusion of appropriate vehicle-treated control groups to differentiate drug effects from other experimental variables. |
| No significant effect at previously reported effective doses | Compound Stability: Improper storage or handling of this compound can lead to degradation. Animal Strain/Species Differences: The effective dose may vary between different rodent strains or species. | 1. Verify Compound Integrity: Confirm the purity and stability of your JMV 2959 stock. 2. Pilot Study: Conduct a pilot study in your specific animal model to determine the optimal effective dose. |
Data Presentation
Table 1: Summary of this compound Effects on Food and Water Intake in Rats
| Parameter | Treatment Group (6 mg/kg JMV 2959) | Control Group (Saline) | Observation Period | Significance | Reference |
| Food Intake | Significantly less than control | - | Day 1 and 2 | p < 0.05 | [3] |
| Water Intake | Significantly less than control | - | Day 2 and 3 | p < 0.05 | [3] |
Table 2: Summary of this compound Effects on Body Weight in Rats
| Parameter | Treatment Group (6 mg/kg JMV 2959) | Control Group (Saline) | Observation Period | Significance | Reference |
| Body Weight Alteration | Significantly less than control | - | Day 1 | p < 0.01 | [3] |
Experimental Protocols
Protocol 1: Chronic Administration of JMV 2959 in Rodents to Assess Effects on Food Intake and Body Weight
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in individual cages for at least one week prior to the experiment with ad libitum access to standard chow and water.
-
Baseline Measurement: Record baseline food intake and body weight for 3-5 consecutive days to establish a stable baseline for each animal.
-
Drug Preparation: On each day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 3 mg/ml for a 6 mg/kg dose in a 2 ml/kg injection volume).
-
Treatment Groups:
-
Control: Administer vehicle (0.9% saline) via intraperitoneal (i.p.) injection once daily.
-
Treatment: Administer this compound (e.g., 6 mg/kg) via i.p. injection once daily.
-
-
Administration: Administer injections at the same time each day (e.g., 1 hour before the dark cycle begins).
-
Data Collection:
-
Measure food intake daily by weighing the remaining food pellets.
-
Measure body weight daily at the time of injection.
-
Continue daily measurements for the desired duration of the chronic study (e.g., 7, 14, or 28 days).
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way repeated-measures ANOVA, to compare the effects of treatment over time between the groups.
Mandatory Visualizations
Caption: Signaling pathway of the GHS-R1a and the antagonistic action of JMV 2959.
Caption: General experimental workflow for a chronic JMV 2959 study.
Caption: Troubleshooting logic for diminished efficacy of JMV 2959 in chronic studies.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for JMV 2959 hydrochloride's half-life in experimental design
This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of JMV 2959 hydrochloride, with a focus on accounting for its half-life and duration of action in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
JMV 2959 is a potent and selective antagonist for the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] It functions by blocking the binding of ghrelin and other GHS-R1a agonists, thereby inhibiting downstream signaling pathways.[1][2] JMV 2959 does not appear to affect intracellular calcium mobilization on its own.[3][4]
Q2: What is the in vivo half-life of this compound?
The precise pharmacokinetic half-life of this compound is not well-documented in publicly available literature. However, in vivo studies in rodents have demonstrated that it possesses a long-lasting duration of action. For instance, a single administration has been shown to produce behavioral effects that can last for up to 7 days.[5][6] This suggests that for experimental design purposes, its functional effects are sustained well beyond what would be expected from a compound with a short half-life.
Q3: How should I determine the optimal dosing schedule for my in vivo experiment?
Due to its prolonged duration of action, the dosing schedule for JMV 2959 will depend on the specific research question and the experimental timeline.
-
For acute studies (observing effects within hours to a day), a single administration prior to the experimental challenge is typically sufficient. Pre-treatment times of 20-60 minutes are common in the literature.
-
For chronic or sub-chronic studies (observing effects over several days), the dosing frequency can likely be reduced compared to compounds with shorter half-lives. Based on existing literature, a single injection can have effects that last for several days.[5][6] However, for continuous antagonism, daily or every-other-day administration may be considered, depending on the desired level of receptor blockade. It is recommended to perform a pilot study to determine the optimal dosing interval for your specific model and endpoint.
Q4: Is this compound centrally active?
Yes, JMV 2959 is centrally active and has been shown to penetrate the blood-brain barrier.[3] This makes it a suitable tool for investigating the role of the central ghrelin system in various physiological and pathological processes.
Q5: What are the recommended solvents and storage conditions for this compound?
-
Solubility: this compound is soluble in DMSO (100 mg/mL) and water (5 mg/mL).[6] For in vivo studies, it is often dissolved in saline.[4][7] Various formulations using DMSO, PEG300, Tween-80, and corn oil have also been reported to achieve higher concentrations.[4]
-
Storage: Stock solutions of this compound can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results | Inconsistent dosing schedule or timing relative to the experimental procedure. | Ensure a consistent pre-treatment time before behavioral testing or other measurements. For chronic studies, maintain a strict dosing schedule. |
| Improper storage or handling of the compound leading to degradation. | Aliquot stock solutions and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Unexpected off-target effects | High doses of JMV 2959 may lead to non-specific effects. Doses exceeding 3 mg/kg have been noted to alter general behavioral measures in rats.[7] | Perform a dose-response study to identify the lowest effective dose for your desired effect. Include appropriate vehicle control groups in your experiments. |
| Lack of expected effect | Insufficient dose or inadequate penetration to the target tissue. | Review the literature for effective dose ranges in similar experimental models. Consider alternative routes of administration to enhance bioavailability. Confirm the activity of your compound batch with an in vitro assay if possible. |
| The experimental endpoint is not sensitive to ghrelin receptor antagonism. | Re-evaluate the role of the ghrelin system in your specific experimental paradigm. Consider using a positive control (e.g., a known GHS-R1a agonist) to validate your model. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of JMV 2959
| Parameter | Value | Species/Assay | Reference |
| IC50 | 32 nM | Binding Assay | [3][4] |
| Kb | 19 nM | [3] |
Table 2: Summary of In Vivo Effects and Dosing of JMV 2959
| Effect | Species | Dose Range | Route of Administration | Duration of Effect | Reference |
| Reduced hexarelin-induced food intake | Rat | 160 µg/kg | Subcutaneous (sc) | At least 6 hours | [3] |
| Suppression of cue-reinforced cocaine-seeking | Rat | 2 mg/kg | Intraperitoneal (ip) | Assessed in a 60-min session | [7] |
| Suppression of cue-reinforced oxycodone-seeking | Rat | 1 and 2 mg/kg | Intraperitoneal (ip) | Assessed in a 60-min session | [7] |
| Impaired reconsolidation of morphine reward memory | Rat | 6 mg/kg | Intraperitoneal (ip) | Lasted for at least 7 days | [5][6] |
| Decreased food and water intake | Rat | 6 mg/kg | Intraperitoneal (ip) | Observed on the first and second days post-injection | [5] |
Experimental Protocols
Protocol 1: Evaluation of JMV 2959 on Food Intake in Rodents
-
Animal Acclimation: House male Sprague-Dawley rats (250-300g) individually and acclimate them to the housing conditions for at least one week.
-
Habituation: Habituate the rats to the injection procedure by administering vehicle (e.g., sterile saline) for 2-3 days prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
JMV 2959 Administration: On the day of the experiment, inject the animals with either vehicle or JMV 2959 (e.g., 1-10 mg/kg, i.p.).
-
Food Presentation: 30-60 minutes after the injection, provide a pre-weighed amount of standard chow.
-
Measurement: Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Analyze the cumulative food intake at each time point using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Conditioned Place Preference (CPP) to Assess the Effect of JMV 2959 on Drug Reward
-
Apparatus: Use a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.
-
Pre-conditioning (Baseline Preference): On day 1, allow the animals to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to determine initial preference.
-
Conditioning Phase:
-
Days 2, 4, 6: Administer the drug of abuse (e.g., morphine, 5 mg/kg, s.c.) and confine the animal to one of the large chambers for 30 minutes.
-
Days 3, 5, 7: Administer vehicle and confine the animal to the opposite chamber for 30 minutes.
-
-
Post-conditioning Test: On day 8, allow the animals to freely explore all three chambers for 15 minutes and record the time spent in each chamber.
-
JMV 2959 Intervention (to study reconsolidation):
-
On day 9, briefly re-expose the animals to the drug-paired chamber for 5 minutes to reactivate the memory.
-
Immediately after the re-exposure, administer JMV 2959 (e.g., 6 mg/kg, i.p.).
-
-
Reconsolidation Test: On day 10 (and potentially subsequent days to assess duration of effect), test for CPP as in step 4.
-
Data Analysis: Calculate the preference score (time in drug-paired chamber - time in vehicle-paired chamber) and analyze the data using appropriate statistical tests (e.g., paired t-test or ANOVA).
Mandatory Visualizations
Caption: Signaling pathway of the GHS-R1a receptor and the inhibitory action of JMV 2959.
Caption: General experimental workflow for studies involving JMV 2959.
Caption: A logical flowchart for troubleshooting common issues in JMV 2959 experiments.
References
- 1. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 2. A Novel Non-Peptidic Agonist of the Ghrelin Receptor with Orexigenic Activity In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in JMV 2959 hydrochloride experiments
Welcome to the technical support center for JMV 2959 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: Why am I observing high variability or inconsistent results in my in vivo behavioral studies?
A1: Inconsistent results in behavioral studies using JMV 2959 can stem from several factors:
-
Dosage: The effects of JMV 2959 are dose-dependent. Low doses (0.5-2 mg/kg) may be effective in modulating specific behaviors like cue-reinforced drug-seeking without affecting self-administration[1][2]. Higher doses (above 3 mg/kg) have been reported to alter general locomotor activity and consummatory behaviors (food and water intake), which can confound the interpretation of results for more specific behaviors[1][3][4]. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental paradigm.
-
Vehicle and Solubility: this compound has limited solubility in aqueous solutions. The choice of vehicle is critical for consistent delivery and bioavailability. Different studies have successfully used various vehicles, including saline, and combinations of DMSO, PEG300, Tween-80, and corn oil[1][5][6]. Incomplete solubilization can lead to inaccurate dosing and, consequently, variable results.
-
Timing of Administration: The timing of JMV 2959 administration relative to the behavioral test is a critical parameter. Most protocols involve administration 15-30 minutes prior to the experiment to allow for adequate distribution[1][5]. This timing should be kept consistent across all experimental subjects and groups.
-
Experimental Design: The specific parameters of your behavioral assay can influence the outcome. For instance, JMV 2959 has been shown to blunt cue-reinforced cocaine and oxycodone-seeking behavior but not the self-administration of these drugs under certain experimental conditions[1][2]. This suggests that the compound may be more effective in modulating the motivational aspects of reward-seeking rather than the rewarding effects of the substance itself.
Q2: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
A2: this compound is sparingly soluble in water (<0.1 mg/mL) but has good solubility in DMSO (up to 100 mg/mL)[5][7]. For in vivo studies, it is common to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a suitable vehicle.
Here are some vehicle preparation protocols that have been used in published studies:
-
For in vitro studies: A stock solution can be prepared in DMSO (e.g., 25 mg/mL) with the aid of ultrasonication and gentle warming (up to 60°C)[5]. It is advisable to use freshly opened DMSO as it can be hygroscopic, which can affect solubility[5].
-
For in vivo studies:
-
Saline: Some studies have reported dissolving JMV 2959 directly in saline (0.9% NaCl)[1]. However, achieving higher concentrations may be difficult.
-
DMSO/PEG300/Tween-80/Saline: A common multi-component vehicle involves first dissolving JMV 2959 in DMSO, then adding PEG300, followed by Tween-80, and finally bringing it to the final volume with saline. An example protocol is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[5].
-
PBS: One supplier suggests that this compound is soluble in PBS at 100 mg/mL with the aid of ultrasound[6].
-
DMSO/Corn Oil: For certain applications, a solution of 10% DMSO in corn oil can be used[5].
-
Always ensure the final solution is clear and free of precipitates before administration. If precipitation occurs, gentle warming and sonication may help in redissolution[5].
Q3: What are the recommended storage conditions for this compound powder and its solutions?
A3:
-
Powder: The solid form of this compound should be stored at 2-8°C and protected from light[7].
-
Solutions: After reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C[7].
Q4: Could the effects I am observing be due to off-target activity of JMV 2959?
A4: JMV 2959 is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), with an IC50 of 32 nM[8][9]. While it is considered highly selective, as with any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. One study noted that JMV 2959 does not induce intracellular calcium mobilization by itself, which is a downstream event of GHS-R1a activation, suggesting specificity in its antagonistic action[5][7]. To minimize the risk of off-target effects, it is advisable to use the lowest effective dose determined from a dose-response study and to include appropriate vehicle controls in your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Activity of JMV 2959
| Parameter | Value | Cell Line | Reference |
| IC50 | 32 nM | LLC-PK1 | [9] |
| Kb (dissociation constant) | 19 nM | Not specified | [8] |
Table 2: In Vivo Dosage and Effects of JMV 2959
| Animal Model | Dosage Range | Route of Administration | Observed Effect | Reference |
| Rat | 0.5 - 2 mg/kg | i.p. | Did not alter cocaine or oxycodone self-administration. | [1] |
| Rat | 1 and 2 mg/kg | i.p. | Suppressed cue-reinforced oxycodone-seeking. | [1] |
| Rat | 2 mg/kg | i.p. | Suppressed cue-reinforced cocaine-seeking. | [1] |
| Rat | 3 and 6 mg/kg | i.p. | Dose-dependently decreased startle response and increased prepulse inhibition. | [5] |
| Rat | 6 mg/kg | i.p. | Significantly reduced environmental cue-induced conditioned place preference for morphine. | [3][4] |
| Rat | 160 µg/kg | s.c. | Reduced hexarelin-induced food intake. | [8] |
| Mouse | 9 and 12 mg/kg | Not specified | Decreased ethanol (B145695) and food intake. At the higher dose, also reduced water intake. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Ghrelin Receptor Antagonism Assay
-
Cell Culture: Culture cells expressing the ghrelin receptor (GHS-R1a), for example, HEK293 or LLC-PK1 cells, in appropriate media and conditions.
-
Preparation of JMV 2959 Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Procedure: a. Plate the cells in a suitable multi-well plate and allow them to adhere overnight. b. The following day, replace the culture medium with serum-free medium. c. Prepare serial dilutions of JMV 2959 in assay buffer. d. Pre-incubate the cells with the different concentrations of JMV 2959 or vehicle for 30 minutes. e. Add a fixed concentration of ghrelin (e.g., the EC50 concentration) to the wells. f. Incubate for the desired time period. g. Measure the downstream signaling readout, such as intracellular calcium mobilization or cAMP levels.
-
Data Analysis: Plot the response against the logarithm of the JMV 2959 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Administration for Behavioral Studies in Rodents
-
Animal Acclimation: Acclimate the animals to the housing and handling conditions for at least one week prior to the experiment.
-
Preparation of JMV 2959 Injection Solution: a. Weigh the required amount of this compound. b. Prepare the desired vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). c. First, dissolve the JMV 2959 in DMSO. d. Sequentially add the PEG300, Tween-80, and saline, ensuring the solution is homogenous after each addition. e. The final solution should be clear. If not, use gentle warming and sonication.
-
Administration: a. Administer JMV 2959 or vehicle via the desired route (e.g., intraperitoneal injection). b. The volume of injection should be based on the animal's body weight (e.g., 1 mL/kg).
-
Behavioral Testing: Conduct the behavioral test at a predetermined time after administration (e.g., 20 minutes).
-
Data Collection and Analysis: Record the behavioral parameters and analyze the data using appropriate statistical methods.
Visualizations
Ghrelin Receptor (GHS-R1a) Signaling Pathways
Caption: Ghrelin receptor signaling pathways.
Troubleshooting Logic for Inconsistent In Vivo Results
Caption: Troubleshooting workflow for inconsistent in vivo results.
References
- 1. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Ghrelin Receptor Antagonist, JMV 2959 - Calbiochem | 345888 [merckmillipore.com]
- 8. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
Assessing the Bioavailability of JMV 2959 Hydrochloride Formulations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers investigating the bioavailability of different formulations of JMV 2959 hydrochloride, a ghrelin receptor antagonist. While specific pharmacokinetic data for this compound is not extensively published, this guide offers generalized experimental protocols, troubleshooting advice, and data presentation formats applicable to the preclinical assessment of this and similar research compounds.
Frequently Asked Questions (FAQs)
Q1: We are seeing high variability in the plasma concentrations of this compound between individual animals in the same dosing group. What could be the cause?
A1: High inter-individual variability is a common challenge in preclinical pharmacokinetic studies. Several factors could be contributing:
-
Formulation Instability: Ensure the this compound formulation is homogenous and stable throughout the dosing procedure. For suspensions, inadequate mixing can lead to inconsistent dosing. For solutions, the compound may be precipitating out.
-
Dosing Accuracy: Verify the accuracy and consistency of your administration technique, whether oral gavage, intraperitoneal (IP), or subcutaneous (SC) injection. Gastric emptying rates can also influence absorption after oral administration.
-
Physiological Differences: Animal-to-animal variations in metabolism, gastric pH, and stress levels can impact drug absorption and clearance. Ensure animals are properly fasted (if required by the protocol) and handled consistently.
-
Analytical Method Variability: Validate your bioanalytical method for precision and accuracy. Issues with sample preparation, instrument calibration, or matrix effects can introduce variability.
Q2: Our oral formulation of this compound shows very low bioavailability. What strategies can we employ to improve it?
A2: Low oral bioavailability for a research compound can be due to poor solubility, low permeability, or extensive first-pass metabolism. Consider the following approaches:
-
Formulation Optimization:
-
Solubilization: Experiment with different excipients, such as co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween-80), or complexing agents (e.g., cyclodextrins), to improve the solubility of this compound.[1]
-
Particle Size Reduction: Micronization or nano-sizing of the drug substance can increase the surface area for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.
-
-
Permeability Enhancement: Investigate the use of permeation enhancers, though this should be done with caution due to potential toxicity.
-
Inhibition of First-Pass Metabolism: If metabolism is suspected to be high, co-administration with a known inhibitor of the relevant metabolic enzymes could be explored in preliminary studies to diagnose the issue.
Q3: How do we choose the appropriate vehicle for our in vivo studies with this compound?
A3: The choice of vehicle is critical and depends on the administration route and the physicochemical properties of this compound.
-
Aqueous Solutions: For soluble compounds, sterile saline (0.9% NaCl) is often the preferred vehicle for parenteral routes.[2]
-
Co-solvent Systems: For compounds with poor water solubility, a mixture of solvents like DMSO, PEG300, and saline can be used.[1] It is crucial to ensure the concentration of the organic solvent is non-toxic to the animals.
-
Suspensions: If the compound is not soluble, a uniform suspension can be prepared using vehicles like corn oil or aqueous solutions with suspending agents (e.g., carboxymethylcellulose).[1] Ensure the suspension is homogenous during administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No detectable plasma concentration of JMV 2959 | - Formulation issue (precipitation, degradation)- Dosing error- Rapid metabolism or clearance- Insufficient sensitivity of the analytical method | - Visually inspect the formulation for precipitation.- Confirm dosing accuracy and technique.- Collect samples at earlier time points.- Increase the sensitivity of the bioanalytical assay (e.g., LC-MS/MS). |
| Inconsistent Tmax values | - Variable gastric emptying (for oral administration)- Inconsistent absorption from the injection site (for SC/IP) | - Ensure consistent fasting and gavage technique.- Standardize injection volume and location.- Consider a different administration route for less variability (e.g., intravenous for baseline). |
| Non-linear dose-response (AUC not proportional to dose) | - Saturation of absorption transporters- Saturation of metabolic enzymes- Solubility-limited absorption | - Conduct dose-ranging studies to identify the linear range.- Investigate the involvement of specific transporters or enzymes.- Improve formulation to enhance solubility. |
Data Presentation: Pharmacokinetic Parameters
The following tables illustrate how to present pharmacokinetic data for different hypothetical formulations of this compound.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats (1 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| IV Bolus in Saline | 1500 ± 250 | 0.08 | 3200 ± 450 | 2.5 ± 0.5 |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 150 ± 30 | 2.0 ± 0.5 | 900 ± 180 | 2.8 |
| Solution in 10% DMSO/20% PEG300 | 450 ± 90 | 1.0 ± 0.3 | 2700 ± 540 | 8.4 |
| Lipid-Based Formulation | 800 ± 160 | 1.5 ± 0.4 | 5600 ± 1120 | 17.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.[2] Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing for oral administration studies.
-
Formulation Preparation:
-
Intravenous (IV): this compound is dissolved in 0.9% sterile saline to a final concentration of 0.5 mg/mL.
-
Oral (PO):
-
Suspension: this compound is suspended in 0.5% carboxymethylcellulose in water to a final concentration of 2 mg/mL. The suspension is sonicated and vortexed before each administration.
-
Solution: this compound is first dissolved in DMSO (10% of final volume), then PEG300 is added (20% of final volume), and the final volume is adjusted with saline.
-
-
-
Drug Administration:
-
IV: Animals receive a single bolus injection of the IV formulation via the tail vein at a dose of 1 mg/kg.
-
PO: Animals receive the oral formulations via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or saphenous vein at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of JMV 2959 are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) are calculated from the plasma concentration-time data using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Caption: Workflow for a typical in vivo bioavailability study.
Caption: Antagonistic action of JMV 2959 on the ghrelin receptor signaling pathway.
References
Validation & Comparative
JMV 2959 Hydrochloride: A Comparative Guide to GHS-R1a Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JMV 2959 hydrochloride with other prominent growth hormone secretagogue receptor 1a (GHS-R1a) antagonists. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their specific needs in studying the ghrelin system and its role in various physiological processes.
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor with high constitutive activity, making it a key target in regulating appetite, metabolism, and reward pathways. Antagonists of this receptor are valuable tools for investigating its function and hold therapeutic potential for conditions such as obesity and substance use disorders. This guide focuses on a comparative analysis of this compound, a potent and widely used GHS-R1a antagonist, against other notable antagonists.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected GHS-R1a antagonists. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
In Vitro Binding Affinity and Potency
| Compound | Receptor Affinity (nM) | Potency (nM) | Functional Activity |
| This compound | IC₅₀ = 32[1][2][3][4] | K_b_ = 19[1][3] | Full, unbiased antagonist[5] |
| PF-5190457 | pKᵢ = 8.36 (Kᵢ ≈ 4.37)[6], K_d_ = 3[7][8] | K_i_ = 6.6 (antagonist), IC₅₀ = 4.9 (inverse agonist) | Inverse Agonist[7][8][9][10] |
| YIL-781 | K_i_ = 17 | - | Antagonist |
| BIM-28163 | - | IC₅₀ is 10-fold higher than ghrelin[11] | Full Antagonist[11] |
Note: IC₅₀ is the half-maximal inhibitory concentration. K_b_ is the equilibrium dissociation constant of an antagonist. Kᵢ is the inhibition constant. K_d_ is the equilibrium dissociation constant. pKᵢ is the negative logarithm of the Kᵢ value.
In Vivo Effects on Food Intake
| Compound | Animal Model | Dose | Effect on Food Intake | Reference |
| This compound | Rats | 0.4 µg (i.c.v.) | Total blockade of ghrelin-induced food intake.[12] | [12] |
| Rats | 8 µg (i.c.v.) | Total blockade of ghrelin-induced food intake.[12] | [12] | |
| Mice | 9 mg/kg (i.p.) | Decreased ethanol (B145695) and food intake.[13] | [13] | |
| Mice | 12 mg/kg (i.p.) | Decreased ethanol, water, and food intake. | ||
| PF-5190457 | Rats | 10 mg/kg (i.p.) | Suppressed food intake under food restriction. | [14] |
| YIL-781 | Diet-induced obese mice | Daily oral administration | Reduced food intake and weight loss.[15] | [15] |
| BIM-28163 | Rats | 5- to 10-fold higher than ghrelin | Increased food intake and weight gain.[11] | [11] |
Note: i.c.v. - intracerebroventricular injection; i.p. - intraperitoneal injection.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
GHS-R1a Signaling Pathway
References
- 1. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. JMV 2959 ≥97% (HPLC), powder, Ghrelin receptor antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PF 05190457 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 9. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anorexigenic and electrophysiological actions of novel ghrelin receptor (GHS-R1A) antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ghrelin receptor (GHS-R1A) antagonism alters preference for ethanol and sucrose in a concentration-dependent manner in prairie voles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison: JMV 2959 Hydrochloride vs. YIL-781 for Ghrelin Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of two prominent ghrelin receptor (GHS-R1a) antagonists: JMV 2959 hydrochloride and YIL-781. This analysis is based on available experimental data to objectively evaluate their performance and is supplemented with detailed experimental protocols and signaling pathway visualizations.
Both this compound and YIL-781 are potent antagonists of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. By blocking the action of ghrelin, an orexigenic hormone, these compounds are valuable tools for investigating the role of the ghrelin system in various physiological processes, including appetite regulation, glucose metabolism, and reward pathways. While both molecules target the same receptor, their distinct chemical structures may lead to differences in their in vivo efficacy, pharmacokinetic profiles, and potential off-target effects.
Quantitative Data Summary
The following tables summarize the available in vivo data for this compound and YIL-781, focusing on their effects on food intake and glucose homeostasis. It is important to note that the data presented here are compiled from different studies, which may have utilized varying animal models and experimental conditions.
| Compound | Animal Model | Dose | Route of Administration | Effect on Food Intake | Reference |
| This compound | Rat | 160 µg/kg | Subcutaneous (s.c.) | Reduced hexarelin-induced food intake | [1][2] |
| This compound | Rat | 0.5, 1, 2 mg/kg | Intraperitoneal (i.p.) | Did not alter cocaine or oxycodone self-administration, but suppressed cue-reinforced drug-seeking | [3][4][5] |
| YIL-781 | Diet-Induced Obese (DIO) Mice | 3, 10, 30 mg/kg | Oral (p.o.) | Reduced food intake and promoted weight loss | [6][7] |
| Compound | Animal Model | Dose | Route of Administration | Effect on Glucose Homeostasis | Reference |
| YIL-781 | Rat | 0.3 mg/kg | Oral (p.o.) | Improved glucose tolerance in an intraperitoneal glucose tolerance test (IPGTT) | [6] |
| YIL-781 | Rat | 10 mg/kg | Oral (p.o.) | Improved glucose homeostasis | [8][9] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to allow for replication and further investigation.
Food Intake Study
Objective: To evaluate the effect of this compound and YIL-781 on food consumption in rodents.
Materials:
-
This compound
-
YIL-781
-
Vehicle (e.g., sterile saline for JMV 2959, appropriate vehicle for YIL-781 for oral gavage)
-
Adult male Wistar rats (or other appropriate rodent model)
-
Metabolic cages for individual housing and food intake monitoring
-
Standard rodent chow and/or a palatable high-fat diet
-
Syringes and needles for injection or oral gavage cannulas
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and measurement procedures. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Baseline Measurement: Record baseline food intake and body weight for each animal for 2-3 consecutive days before the start of the treatment.
-
Compound Preparation:
-
This compound: Dissolve in sterile saline to the desired concentration (e.g., for a 1 mg/kg dose in a 300g rat with an injection volume of 1 ml/kg, the concentration would be 0.3 mg/ml).
-
YIL-781: Prepare a suspension or solution in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose) at the desired concentration (e.g., for a 10 mg/kg dose in a 30g mouse with a gavage volume of 10 ml/kg, the concentration would be 1 mg/ml).
-
-
Administration:
-
This compound: Administer via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.
-
YIL-781: Administer via oral gavage at the desired dose.
-
A control group should receive the corresponding vehicle.
-
-
Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food. Measure and record the amount of food consumed at various time points (e.g., 1, 2, 4, 6, and 24 hours post-administration).
-
Data Analysis: Calculate the cumulative food intake for each animal at each time point. Compare the food intake between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the effect of this compound and YIL-781 on glucose tolerance in rodents.
Materials:
-
This compound
-
YIL-781
-
Vehicle
-
Adult male C57BL/6 mice (or other appropriate rodent model)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-snip lancets, micro-hematocrit tubes)
-
Syringes and needles for injection or oral gavage cannulas
Procedure:
-
Animal Acclimation and Fasting: Acclimate mice to handling for several days. Fast the animals for 6 hours before the experiment with free access to water.
-
Compound Preparation: Prepare this compound and YIL-781 as described in the food intake study protocol.
-
Administration:
-
This compound: Administer via i.p. or s.c. injection.
-
YIL-781: Administer via oral gavage.
-
Administer the vehicle to the control group.
-
-
Baseline Blood Glucose: At a specified time after compound administration (e.g., 60 minutes), measure the baseline blood glucose level (t=0) from a tail-vein blood sample.
-
Glucose Challenge: Administer a glucose solution (2 g/kg body weight) via intraperitoneal (i.p.) injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC values between the treatment and vehicle control groups using appropriate statistical analysis.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: GHS-R1a Signaling Pathway Blockade
Caption: Food Intake Study Workflow
Caption: IPGTT Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.fsu.edu [research.fsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of JMV 2959 Hydrochloride and PF-5190457: Efficacy and Mechanism of Action at the Ghrelin Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent modulators of the ghrelin receptor (GHS-R1a): JMV 2959 hydrochloride and PF-5190457. This analysis is based on publicly available experimental data and focuses on their respective mechanisms of action, efficacy, and pharmacokinetic profiles.
Both this compound and PF-5190457 are potent molecules that target the growth hormone secretagogue receptor type 1a (GHS-R1a), a key player in regulating appetite, metabolism, and reward pathways. However, they exhibit distinct pharmacological profiles. JMV 2959 is characterized as a GHS-R1a antagonist, directly blocking the receptor from being activated by its endogenous ligand, ghrelin. In contrast, PF-5190457 is classified as a GHS-R1a inverse agonist, which not only blocks ghrelin's effects but also reduces the receptor's basal, constitutive activity.[1][2] This fundamental difference in their mechanism of action can lead to varied physiological outcomes.
Quantitative Comparison of In Vitro Potency
The following table summarizes the reported in vitro binding affinities and functional potencies of this compound and PF-5190457 for the GHS-R1a receptor. It is important to note that direct comparisons should be made with caution as the experimental conditions may vary between studies.
| Parameter | This compound | PF-5190457 |
| Binding Affinity | ||
| IC₅₀ | 32 nM | Not Reported |
| Kᵢ | Not Reported | pKi of 8.36 (approximately 4.4 nM)[3] |
| Kₑ | 19 nM | Not Reported |
| Kₐ | Not Reported | 3 nM[4] |
| Functional Activity | Antagonist | Inverse Agonist[1][2] |
Preclinical and Clinical Efficacy
Regulation of Food Intake and Body Weight
Both compounds have been investigated for their potential to modulate food intake and body weight. In rodent models, JMV 2959 has been shown to suppress the intake of rewarding, palatable food and lead to a reduction in body weight.[5] It has also been observed to decrease chow intake in fasted rats.[6] PF-5190457 has also demonstrated the ability to reduce food intake in animal models.[7]
Effects on Substance-Related Behaviors
The ghrelin system is implicated in reward and addiction. Preclinical studies have shown that JMV 2959 can blunt cue-reinforced cocaine and oxycodone-seeking behaviors in rats, suggesting its potential in addiction research.[8] Similarly, PF-5190457 has been investigated in the context of alcohol use disorder, with a phase 1b human laboratory study indicating that it may reduce alcohol craving.[2][9]
Endocrine and Metabolic Effects
PF-5190457 has been shown to dose-dependently block ghrelin-induced growth hormone (GH) release in healthy subjects.[10] It has also been observed to delay gastric emptying.[10]
Pharmacokinetic Profiles
A key differentiator for in vivo efficacy is the pharmacokinetic profile of a compound. The following table provides a comparative overview of available pharmacokinetic data for this compound and PF-5190457.
| Parameter | This compound | PF-5190457 |
| Oral Bioavailability | Moderate in rats[1] | Orally bioavailable[2] |
| Brain Penetration | Centrally active[11] | Brain penetrant[10] |
| Tₘₐₓ (in humans) | Not Reported | 0.5 - 3 hours[10] |
| Half-life (in humans) | Not Reported | 8.2 - 9.8 hours[10] |
Signaling Pathways and Mechanism of Action
The GHS-R1a receptor is a G protein-coupled receptor (GPCR) that exhibits constitutive activity, meaning it can signal even in the absence of its ligand, ghrelin.[12] Both JMV 2959 and PF-5190457 modulate the signaling cascades downstream of this receptor.
As an antagonist , JMV 2959 primarily blocks the binding of ghrelin, thereby preventing ghrelin-induced signaling. An inverse agonist like PF-5190457 goes a step further by not only blocking ghrelin but also reducing the basal, constitutive signaling of the receptor. This can lead to a more profound suppression of the ghrelin system's activity.[1][2]
The GHS-R1a receptor couples to several G proteins, including Gαq/11, Gαi/o, and Gα12/13, and can also signal through β-arrestin pathways.[12] The differential effects of antagonists versus inverse agonists on these various pathways can lead to distinct physiological outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GHS-R1a Receptor → Area → Sustainability [lifestyle.sustainability-directory.com]
- 4. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ghs-r1a.com [ghs-r1a.com]
A Comparative Analysis of Ghrelin Receptor Antagonists: JMV 2959 Hydrochloride and [D-Lys3]-GHRP-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent ghrelin receptor antagonists: the non-peptidic small molecule JMV 2959 hydrochloride and the peptide-based [D-Lys3]-GHRP-6. The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis. Its antagonists are valuable tools for investigating these physiological processes and hold therapeutic potential for metabolic disorders. This document summarizes their pharmacological properties, mechanisms of action, and in vivo effects, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Pharmacological Profile: A Head-to-Head Comparison
The binding affinity and functional activity of JMV 2959 and [D-Lys3]-GHRP-6 at the ghrelin receptor, along with their known off-target interactions, are critical determinants of their utility and potential for non-specific effects.
| Parameter | This compound | [D-Lys3]-GHRP-6 | Reference |
| Target Receptor | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | [1][2] |
| Chemical Nature | Non-peptidic small molecule (1,2,4-triazole derivative) | Peptide-based | [1][2] |
| Binding Affinity (GHS-R1a) | IC50 = 32 nM, Kb = 19 nM | IC50 = 0.9 µM (900 nM) | [2] |
| Functional Activity | Full, unbiased antagonist | Partial antagonist with β-arrestin bias | [3] |
| Off-Target Activity | Not extensively reported in publicly available screening panels. | - Melanocortin Receptors (MC1, MC3, MC4): Weak binding (Ki = 26-120 µM)- CXCR4: Antagonist activity- CCR5: Antagonist activity | [2][4][5] |
Summary of Pharmacological Profile:
This compound exhibits significantly higher binding affinity for the ghrelin receptor compared to [D-Lys3]-GHRP-6, as indicated by its lower IC50 and Kb values. Functionally, JMV 2959 acts as a full and unbiased antagonist, suggesting it completely blocks ghrelin-induced signaling without preference for a particular downstream pathway. In contrast, [D-Lys3]-GHRP-6 is a partial antagonist, meaning it only partially inhibits the receptor's activity even at saturating concentrations. Furthermore, it displays bias towards the β-arrestin signaling pathway. A notable distinction is the documented off-target activity of [D-Lys3]-GHRP-6 at melanocortin, CXCR4, and CCR5 receptors, a factor that should be considered when interpreting experimental results. The off-target profile of JMV 2959 is not as extensively documented in the public domain.
In Vivo Effects: A Comparative Overview of Physiological Responses
The in vivo effects of these antagonists on key physiological parameters such as food intake and body weight provide crucial insights into their potential therapeutic applications and translational relevance.
| Parameter | This compound | [D-Lys3]-GHRP-6 | Reference |
| Effect on Food Intake | Dose-dependent decrease in food intake. At 9 mg/kg, significantly decreased ethanol (B145695) and food intake in mice. At 12 mg/kg, decreased ethanol, water, and food intake. | Decreased food intake, although some studies report a transient effect. At 15 mg/kg, decreased ethanol, preference, and water intake on the first day of treatment in mice. Long-term treatment in some models has shown an unexpected increase in cumulative food intake. | [6][7] |
| Effect on Body Weight | Generally leads to a reduction in body weight gain. | Reduced body weight gain in some studies. | [8][9][10] |
| Effect on Growth Hormone (GH) Secretion | Blocks ghrelin-induced GH release. | Reduces pulsatile GH secretion. | [1][7] |
| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.) | [6][7][8] |
Summary of In Vivo Effects:
Both JMV 2959 and [D-Lys3]-GHRP-6 have been shown to reduce food intake and body weight gain in rodent models, consistent with their role as ghrelin receptor antagonists. However, the effects of [D-Lys3]-GHRP-6 on food intake can be more complex, with some studies reporting transient effects or even an increase in food intake with long-term administration. JMV 2959 appears to produce a more consistent and dose-dependent reduction in food and fluid intake. Both compounds effectively inhibit ghrelin-stimulated growth hormone secretion.
Signaling Pathways and Mechanism of Action
The ghrelin receptor primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Additionally, upon agonist binding, the receptor can recruit β-arrestin, which mediates receptor desensitization and can also initiate G protein-independent signaling, such as the activation of the ERK pathway.
The distinct functional profiles of JMV 2959 and [D-Lys3]-GHRP-6 translate to different modulations of these downstream signaling events.
Caption: Ghrelin receptor (GHS-R1a) signaling pathways and points of antagonism.
Mechanism of this compound: As a full and unbiased antagonist, JMV 2959 is expected to completely block both the G protein-dependent (Gαq/11) and β-arrestin-dependent signaling pathways initiated by ghrelin. It effectively prevents the downstream consequences of receptor activation, including calcium mobilization and ERK phosphorylation.
Mechanism of [D-Lys3]-GHRP-6: Being a partial antagonist, [D-Lys3]-GHRP-6 only partially inhibits ghrelin-induced signaling. Its bias towards β-arrestin suggests that it may have a more pronounced effect on G protein-dependent pathways while comparatively preserving or even promoting some level of β-arrestin recruitment and its downstream effects. This biased antagonism can lead to a distinct cellular response compared to an unbiased antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize ghrelin receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the ghrelin receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing GHS-R1a in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ghrelin analog (e.g., [125I]-His-Ghrelin), and serial dilutions of the unlabeled test compound (JMV 2959 or [D-Lys3]-GHRP-6). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ghrelin).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium.
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing GHS-R1a in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Compound Addition: Using a fluorescence plate reader (e.g., FLIPR), add serial dilutions of the antagonist (JMV 2959 or [D-Lys3]-GHRP-6) to the wells and incubate for a short period.
-
Agonist Stimulation: Add a pre-determined concentration of ghrelin (typically the EC80) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the ghrelin response against the logarithm of the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound and [D-Lys3]-GHRP-6 are both valuable pharmacological tools for studying the ghrelin system, but they possess distinct properties that make them suitable for different experimental contexts.
This compound is a potent, high-affinity, and unbiased antagonist. Its non-peptidic nature may offer advantages in terms of stability and oral bioavailability for in vivo studies. The lack of reported off-target activities at the concentrations typically used to antagonize GHS-R1a makes it a more specific tool for dissecting the physiological roles of the ghrelin receptor.
[D-Lys3]-GHRP-6 , while a widely used and historically important tool, exhibits lower affinity and a more complex pharmacological profile as a partial and biased antagonist. Its documented off-target interactions with other receptors necessitate careful consideration and appropriate control experiments, particularly when interpreting in vivo data. The peptide nature of [D-Lys3]-GHRP-6 also has implications for its stability and delivery.
The choice between these two antagonists should be guided by the specific research question, the required level of specificity, and the experimental model. For studies requiring complete and unbiased blockade of the ghrelin receptor with high potency, this compound is the superior choice. For investigations into biased signaling or where a partial antagonist is desired, [D-Lys3]-GHRP-6 may be considered, with the caveat of its potential off-target effects. This guide provides the foundational data and experimental context to assist researchers in making an informed decision.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of ghrelin receptor blocker, D-[Lys3] GHRP-6 as a CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [D-Lys3]-GHRP-6 | CAS:136054-22-3 | ghrelin receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. The effects of ghrelin antagonists [D-Lys3]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term treatment with the ghrelin receptor antagonist [d-Lys3]-GHRP-6 does not improve glucose homeostasis in nonobese diabetic MKR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ghrelin activity by the receptor antagonist [D-Lys3]-GHRP-6 enhances hepatic fatty acid oxidation and gluconeogenesis in a growing pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating JMV 2959 Hydrochloride: A Comparative Guide to its On-Target Effects Using Ghrelin Receptor Knockout Mice
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological agent is paramount. This guide provides a comparative analysis of JMV 2959 hydrochloride, a ghrelin receptor (GHSR) antagonist, and validates its mechanism of action through the gold-standard approach: the use of ghrelin receptor knockout (GHSR-KO) animal models.
The ghrelin system is a critical regulator of energy homeostasis, with the peptide hormone ghrelin stimulating appetite and food intake through its receptor, GHSR1a. Antagonists like JMV 2959 are valuable tools for studying this system and hold therapeutic potential for metabolic and addiction-related disorders. However, to ensure that the observed effects of such a compound are genuinely due to its interaction with the intended target, validation in a model lacking that target is essential.
This guide compares the pharmacological profile of JMV 2959 with an alternative GHSR antagonist, PF-5190457, and presents experimental data demonstrating how GHSR-KO mice are used to unequivocally confirm on-target activity.
Comparative Pharmacological Data
The efficacy and specificity of a receptor antagonist are defined by its binding affinity and its functional impact in both in vitro and in vivo settings. Below is a comparison of key quantitative parameters for JMV 2959 and the alternative antagonist, PF-5190457.
| Parameter | JMV 2959 | PF-5190457 | Reference |
| Target | Ghrelin Receptor (GHSR1a) | Ghrelin Receptor (GHSR1a) | General Knowledge |
| Action | Antagonist | Inverse Agonist / Antagonist | General Knowledge |
| Binding Affinity (IC₅₀) | 32 nM | - | [1][2] |
| Binding Affinity (Kb) | 19 nM | - | [1][2] |
| Binding Affinity (Kd) | - | 3 nM | [3] |
Validation of Specificity Using GHSR Knockout Models
The fundamental principle behind using knockout animals for drug validation is straightforward: a drug that specifically targets a particular receptor should have no effect in an animal where that receptor has been genetically removed.
Studies demonstrate that ghrelin administration fails to stimulate food intake in GHSR-null mice, confirming that the receptor is essential for ghrelin's orexigenic (appetite-stimulating) activity.[4][5] This establishes the GHSR-KO mouse as a perfect negative control.
JMV 2959: Evidence for On-Target Action
-
Effect of JMV 2959 in Wild-Type Animals: Administration of JMV 2959 to wild-type rodents consistently reduces the intake of rewarding, palatable food.[6][7]
-
Phenotype of GHSR-KO Mice: GHSR knockout mice, without any drug administration, naturally show a suppressed intake of rewarding food compared to their wild-type counterparts.[6]
The fact that both pharmacological blockade with JMV 2959 and genetic deletion of the GHSR produce the same outcome—reduced intake of palatable food—provides strong evidence that JMV 2959 exerts its effects by antagonizing the ghrelin receptor.
PF-5190457 / PF-6870961: A Direct Comparison
For the alternative compound class, direct validation has been published. A study on PF-6870961, a major metabolite of PF-5190457, demonstrated that its ability to suppress food intake was completely abolished in rats with a GHSR knockout, providing definitive proof of its on-target mechanism.[8]
| Experimental Group | Outcome | Interpretation | Reference |
| Wild-Type Rats + PF-6870961 | Food intake is suppressed. | The compound is effective in animals with the target receptor. | [8] |
| GHSR-KO Rats + PF-6870961 | The suppressive effect on food intake is abolished. | The compound's effect is dependent on the presence of the GHSR. | [8] |
Visualizing the Validation Workflow and Signaling
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved.
Caption: Logical relationship of JMV 2959 action in WT vs. GHSR-KO mice.
Caption: Simplified GHSR signaling pathway and the action of JMV 2959.
Caption: Experimental workflow for validating antagonist effects.
Experimental Protocols
Detailed and consistent experimental design is crucial for reproducible results. The following are generalized protocols based on common practices in the field.
Protocol 1: In Vivo Food Intake Measurement
-
Animal Model: Adult male C57BL/6J mice and corresponding GHSR knockout littermates are used. Animals are individually housed to allow for precise food intake measurement.
-
Acclimation: Mice are acclimated to the housing conditions and handling for at least one week prior to the experiment. If a specific diet (e.g., high-fat) is used, animals are maintained on this diet for a designated period.
-
Drug Preparation: this compound is dissolved in a sterile vehicle, typically 0.9% saline. The solution is prepared fresh on the day of the experiment.
-
Administration: JMV 2959 (e.g., 9-12 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[7] The volume of injection is typically 10 ml/kg of body weight.
-
Measurement: Pre-weighed food is provided immediately after injection. Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection, correcting for any spillage.
-
Data Analysis: Cumulative food intake (in grams) is calculated for each animal. Statistical analysis (e.g., two-way ANOVA) is used to compare the effects of genotype (WT vs. KO) and treatment (Vehicle vs. JMV 2959).
Protocol 2: Intracerebroventricular (ICV) Injection
For centrally-acting effects, direct administration into the brain's ventricular system is often required.
-
Surgical Preparation: Mice are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame. The scalp is shaved and sterilized. A small incision is made to expose the skull.
-
Cannula Implantation: Using a stereotaxic drill, a small hole is drilled over the target ventricle (e.g., the lateral ventricle). Stereotaxic coordinates relative to bregma are used for precise placement. A guide cannula is lowered to the correct depth and secured to the skull with dental cement. A dummy cannula is inserted to keep the guide patent.
-
Recovery: Animals are allowed to recover from surgery for at least one week before any experiments are conducted.
-
Injection Procedure: On the experimental day, the dummy cannula is removed. An injection cannula connected to a microsyringe pump is inserted into the guide cannula. A small volume (e.g., 1-2 µl) of the antagonist solution or vehicle is infused slowly over several minutes.
-
Post-Injection: The injection cannula is left in place for a minute to prevent backflow before being replaced by the dummy cannula. The animal is then returned to its home cage for behavioral assessment as described in Protocol 1.
Conclusion
The validation of this compound's effects through the use of ghrelin receptor knockout mice is a cornerstone of its pharmacological characterization. The convergence of evidence—where the genetic absence of the receptor phenocopies the effects of the pharmacological antagonist—provides the highest level of confidence that JMV 2959's actions are specifically mediated through the GHSR1a. This comparative guide illustrates that while direct quantitative data for JMV 2959 in KO mice is inferred, the principle of its on-target activity is strongly supported by the available literature and is directly demonstrated for comparable antagonists like PF-5190457. These validation methodologies are indispensable for the rigorous development of targeted therapeutics.
References
- 1. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centrally Administered Ghrelin Acutely Influences Food Choice in Rodents | PLOS One [journals.plos.org]
- 6. Frontiers | The Role of Ghrelin in Regulating Synaptic Function and Plasticity of Feeding-Associated Circuits [frontiersin.org]
- 7. Mice lacking ghrelin receptors resist the development of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Ghrelin mediates stress-induced food-reward behavior in mice [jci.org]
A Comparative Guide to the Off-Target Screening of JMV 2959 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the off-target screening profile of JMV 2959 hydrochloride, a notable antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] In drug development, comprehensive off-target screening is critical for identifying unintended molecular interactions, predicting potential side effects, and ensuring the selectivity of a therapeutic candidate.
JMV 2959 is a potent and selective GHS-R1a antagonist with an IC50 of 32 nM, making it a valuable tool for investigating the physiological roles of the ghrelin system.[1] The ghrelin receptor, a G protein-coupled receptor, is a key regulator of appetite, growth hormone release, and energy balance.[3][4] Antagonizing this receptor is a therapeutic strategy being explored for obesity and addiction disorders.[3][5][6]
While extensive public data on a broad off-target panel for this compound is not available in the reviewed literature, this guide presents a representative comparison to illustrate how such data would be structured and interpreted. The following tables and protocols are based on standardized industry practices for safety pharmacology.
Comparative Off-Target Binding Profile: A Representative Example
The table below illustrates a hypothetical off-target binding profile for JMV 2959 compared to a generic alternative GHS-R1a antagonist, "Compound X." This data is for exemplary purposes only and is designed to showcase a typical comparative screening output. The targets listed are commonly included in safety screening panels to assess potential for cardiovascular, central nervous system (CNS), and other side effects.
| Target Class | Target | JMV 2959 (% Inhibition @ 10 µM) | Compound X (% Inhibition @ 10 µM) | Potential Clinical Implication of Off-Target Activity |
| GPCRs | Adrenergic α1A | < 20% | 55% | Hypotension, Dizziness |
| Dopamine D2 | < 20% | < 20% | Extrapyramidal symptoms, Prolactin changes | |
| Serotonin 5-HT2A | 25% | 65% | Sedation, Weight gain, Hypotension | |
| Muscarinic M1 | < 20% | < 20% | Cognitive impairment, Dry mouth, Blurred vision | |
| Ion Channels | hERG (K+ Channel) | < 20% | 30% | QT prolongation, Torsades de Pointes |
| Cav1.2 (Ca2+ Channel) | < 20% | < 20% | Hypotension, Bradycardia | |
| Nav1.5 (Na+ Channel) | < 20% | < 20% | Arrhythmias, Conduction abnormalities | |
| Enzymes | PDE3 | < 20% | < 20% | Vasodilation, Increased heart rate |
| COX-2 | < 20% | < 20% | Gastrointestinal and renal effects |
Note: Data is hypothetical. A standard threshold for significant activity is often considered >50% inhibition, which would trigger follow-up concentration-response studies to determine IC50 values.
Signaling Pathway and Experimental Workflow
To provide context for the action of JMV 2959, the following diagrams illustrate the GHS-R1a signaling pathway it inhibits and a typical workflow for conducting an off-target screening campaign.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GHSR antagonists and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JMV 2959 Hydrochloride: A Potent and Selective Antagonist for the Ghrelin Receptor (GHS-R1a)
For researchers, scientists, and drug development professionals, JMV 2959 hydrochloride emerges as a highly selective and potent antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. This comparison guide provides an objective overview of its selectivity profile, supported by experimental data and detailed methodologies, to facilitate its evaluation for preclinical research.
JMV 2959 is a 1,2,4-triazole-derived compound that demonstrates high affinity for the GHS-R1a.[1] In competitive binding assays, it exhibits a half-maximal inhibitory concentration (IC50) of 32 nM and a dissociation constant (Kb) of 19 nM, underscoring its potent interaction with the receptor.[2] Functionally, JMV 2959 acts as a pure antagonist, effectively blocking the signaling cascade initiated by the endogenous ligand, ghrelin. Notably, JMV 2959 does not elicit any intracellular calcium mobilization on its own, confirming its lack of agonistic activity.[2][3]
Selectivity Profile of this compound
| Receptor | Ligand/Modulator | Assay Type | Value |
| GHS-R1a | This compound | Competitive Binding (IC50) | 32 nM |
| GHS-R1a | This compound | Competitive Binding (Kb) | 19 nM |
| GHS-R1a | This compound | Functional (Calcium Flux) | No Agonist Activity |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are crucial. Below are the standard protocols for the key assays used to characterize the selectivity profile of JMV 2959.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (JMV 2959) for a target receptor (GHS-R1a) by measuring its ability to displace a radiolabeled ligand.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
JMV 2959 Hydrochloride: A Comparative Analysis of its Downstream Signaling Effects at the Ghrelin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the downstream signaling effects of JMV 2959 hydrochloride, a potent antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), with other relevant ligands. The data presented herein is derived from robust experimental findings to facilitate an objective evaluation of JMV 2959's pharmacological profile.
JMV 2959 is a key tool in elucidating the complex signaling pathways of the GHS-R1a, a G-protein coupled receptor (GPCR) with high basal constitutive activity.[1] Understanding the nuanced effects of antagonists like JMV 2959 is critical for the development of therapeutics targeting metabolic and neurological disorders. This guide will delve into its impact on key signaling cascades, including G-protein dependent pathways and β-arrestin recruitment, in comparison to other modulators of the ghrelin receptor.
Comparative Analysis of GHS-R1a Ligand Activity
The following tables summarize the quantitative data on the effects of this compound and other GHS-R1a ligands on downstream signaling pathways. The data is extracted from a comprehensive study by Ramirez et al. (2018), which systematically characterized the functional selectivity and signaling bias of these compounds in HEK293 cells stably expressing the human GHS-R1a.
Table 1: Antagonistic Potency on Ghrelin-Induced Gαq-Mediated Calcium Mobilization
| Compound | Class | IC50 (nM) |
| JMV 2959 | Antagonist | 1.8 ± 0.5 |
| [D-Lys3]-GHRP-6 | Partial Agonist/Antagonist | 3.9 ± 0.9 |
| SP-analog | Inverse Agonist | 1.3 ± 0.3 |
This table quantitatively compares the potency of JMV 2959 and other ligands in inhibiting the intracellular calcium release mediated by the Gαq pathway upon stimulation with the endogenous agonist, ghrelin.
Table 2: Effect on Ghrelin-Induced β-arrestin-2 Recruitment
| Compound | Class | IC50 (nM) |
| JMV 2959 | Antagonist | 2.5 ± 0.6 |
| [D-Lys3]-GHRP-6 | Partial Agonist/Antagonist | 5.2 ± 1.1 |
| SP-analog | Inverse Agonist | 1.9 ± 0.4 |
This table outlines the inhibitory effect of JMV 2959 and comparator compounds on the recruitment of β-arrestin-2 to the GHS-R1a following ghrelin stimulation, a key pathway in receptor desensitization and G-protein independent signaling.
Table 3: Impact on Basal GHS-R1a Constitutive Activity (β-arrestin-2 Recruitment)
| Compound | Class | Effect on Basal Activity |
| JMV 2959 | Antagonist | Neutral Antagonist |
| [D-Lys3]-GHRP-6 | Partial Agonist/Antagonist | Partial Agonist |
| SP-analog | Inverse Agonist | Inverse Agonist |
This table qualitatively describes the effect of the ligands on the intrinsic, ghrelin-independent activity of the GHS-R1a, specifically focusing on the β-arrestin-2 recruitment pathway.
Signaling Pathways and Experimental Overview
The ghrelin receptor (GHS-R1a) is a highly complex GPCR that can signal through multiple downstream pathways upon activation. The endogenous ligand, ghrelin, stimulates G-protein-dependent pathways, primarily Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The receptor also couples to other G-proteins and can initiate G-protein-independent signaling through the recruitment of β-arrestins. JMV 2959, as an antagonist, blocks these ghrelin-induced signaling events.
GHS-R1a Signaling Pathways
The experimental workflow to determine the antagonistic properties of JMV 2959 typically involves cell-based assays where the downstream effects of ghrelin are measured in the presence and absence of the antagonist.
Experimental Workflow
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit ghrelin-induced intracellular calcium release.
-
Cell Culture: HEK293 cells stably expressing the human GHS-R1a are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.
-
Compound Preparation: Serial dilutions of this compound and other test compounds are prepared in an appropriate assay buffer.
-
Assay Performance: The cell plate is placed in a fluorescent imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of the antagonist solutions.
-
Stimulation: After a pre-incubation period with the antagonist, a concentration of ghrelin known to elicit a submaximal response (EC80) is added to the wells.
-
Data Acquisition and Analysis: Fluorescence is monitored kinetically. The change in fluorescence upon ghrelin addition is used to determine the concentration-dependent inhibitory effect of the antagonist and to calculate the IC50 value.
Western Blot for Phospho-ERK1/2
This protocol is used to assess the inhibition of ghrelin-induced phosphorylation of ERK1/2.
-
Cell Treatment: HEK293-GHS-R1a cells are serum-starved overnight, then pre-incubated with various concentrations of JMV 2959 or vehicle for 1 hour. Subsequently, cells are stimulated with ghrelin for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the inhibitory effect of JMV 2959.
GHS-R1a Internalization Assay
This assay measures the antagonist's effect on ghrelin-induced receptor internalization.
-
Cell Culture: HEK293 cells expressing GHS-R1a tagged with a fluorescent protein (e.g., GFP) are used.
-
Treatment: Cells are pre-treated with JMV 2959 or other compounds for 1 hour, followed by stimulation with ghrelin.
-
Imaging: Live-cell imaging or high-content screening microscopy is used to visualize the localization of the fluorescently tagged receptor.
-
Quantification: The degree of receptor internalization is quantified by measuring the change in fluorescence intensity from the plasma membrane to intracellular vesicles.
Conclusion
This compound acts as a potent and unbiased antagonist of the ghrelin receptor (GHS-R1a). It effectively blocks ghrelin-induced downstream signaling through both Gαq-mediated calcium mobilization and β-arrestin-2 recruitment pathways. Unlike inverse agonists, JMV 2959 does not alter the basal constitutive activity of the receptor, making it a valuable tool for dissecting the physiological roles of ghrelin-stimulated signaling. The provided data and protocols offer a framework for the comparative evaluation of JMV 2959 in various research and drug development contexts.
References
JMV 2959 Hydrochloride: A Comparative Guide for Ghrelin System Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JMV 2959 hydrochloride with other tool compounds used in ghrelin system research. JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), the receptor for the orexigenic hormone ghrelin.[1][2] Understanding its performance relative to other available tools is crucial for designing and interpreting experiments aimed at elucidating the complex roles of the ghrelin system in metabolism, neuroscience, and beyond.
Mechanism of Action of Ghrelin and its Receptor
Ghrelin, a 28-amino acid peptide predominantly produced in the stomach, is acylated with an n-octanoyl group on its third serine residue, a modification essential for its biological activity.[1] It exerts its effects by binding to the GHS-R1a, a G protein-coupled receptor (GPCR).[1] The GHS-R1a is known for its high constitutive activity, meaning it can signal even in the absence of ghrelin.[3] Upon ghrelin binding, the receptor undergoes a conformational change, leading to the activation of various intracellular signaling pathways.
The primary signaling pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in many of ghrelin's physiological effects.[3] The GHS-R1a can also couple to other G proteins, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways, highlighting the complexity of ghrelin signaling.[4][5]
This compound: A Potent GHS-R1a Antagonist
JMV 2959 is a 1,2,4-triazole-derived compound that acts as a competitive antagonist at the GHS-R1a.[1][6] It effectively blocks the binding of ghrelin and other GHS-R1a agonists, thereby inhibiting their downstream effects.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other commonly used tool compounds in ghrelin research.
Table 1: In Vitro Comparison of GHS-R1a Ligands
| Compound | Type | Species | Assay Type | Binding Affinity | Functional Potency | Reference |
| This compound | Antagonist | Human | Binding Assay | IC50 = 32 nM, Kb = 19 nM | - | [6] |
| [D-Lys3]-GHRP-6 | Antagonist/Partial Agonist | Rat | Binding Assay | IC50 = 0.9 µM | Weakly antagonizes ghrelin | [7][8][9] |
| YIL-781 | Antagonist | Rat | Binding Assay | Ki = 17 nM | pIC50 = 7.90 - 8.27 (Calcium mobilization) | [5][10][11][12][13] |
| PF-05190457 | Inverse Agonist | Human | Binding Assay | Kd = 3 nM, pKi = 8.36 | - | [1][14][15][16] |
| BIM-28163 | Antagonist (GH)/Agonist (Food Intake) | Rat | Binding Assay | Ki = 8 nM | Blocks ghrelin-induced GH secretion, stimulates food intake | [17][18] |
Table 2: In Vivo Comparison of GHS-R1a Ligands
| Compound | Species | Dose | Route of Administration | Effect on Food Intake | Reference |
| This compound | Mouse | 9 - 12 mg/kg | Intraperitoneal (i.p.) | Decreased | [1][6][10] |
| This compound | Rat | 6 mg/kg | Intraperitoneal (i.p.) | Decreased | [19] |
| [D-Lys3]-GHRP-6 | Mouse | 15 mg/kg | Intraperitoneal (i.p.) | Decreased (transient effect) | [1][10] |
| [D-Lys3]-GHRP-6 | Mouse | 200 nmol/mouse | Intraperitoneal (i.p.) | Decreased | [20] |
| YIL-781 | Mouse | 30 mg/kg | Oral | Decreased | |
| PF-05190457 | Rat | 5 - 15 mg/kg | Intraperitoneal (i.p.) | No significant effect reported in the provided search results. | [15] |
| BIM-28163 | Rat | 400 nmol/kg | Intraperitoneal (i.p.) | Increased | [8] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the ghrelin system and the experimental approaches to study them, the following diagrams are provided.
Caption: Ghrelin Signaling Pathway and JMV 2959 Inhibition.
Caption: General Experimental Workflow for Ghrelin Receptor Ligands.
Caption: Logical Relationship of Compounds and the Ghrelin System.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key experiments cited in this guide.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the GHS-R1a.
-
Materials:
-
Cell membranes expressing GHS-R1a (e.g., from HEK293 or CHO cells).
-
Radiolabeled ligand (e.g., [125I]-His-Ghrelin).
-
Test compounds (JMV 2959, alternatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to block ghrelin-induced increases in intracellular calcium.
-
Materials:
-
Cells stably expressing GHS-R1a (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Ghrelin (agonist).
-
Test compounds (JMV 2959, alternatives).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of ghrelin.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the concentration-response curve for the antagonist and calculate its IC50 or pIC50 value.
-
In Vivo Food Intake Measurement in Rodents
This experiment assesses the effect of a compound on feeding behavior in a living organism.
-
Materials:
-
Rodents (e.g., mice or rats).
-
Standard laboratory chow and/or a palatable high-fat diet.
-
Test compounds (JMV 2959, alternatives) formulated for in vivo administration.
-
Vehicle control.
-
Metabolic cages or a system for accurately measuring food consumption.
-
-
Procedure:
-
Acclimatize the animals to the housing conditions and feeding paradigm.
-
Fast the animals for a specific period (e.g., overnight) to induce a robust feeding response.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Provide pre-weighed food and measure the amount consumed at various time points (e.g., 1, 2, 4, and 24 hours) post-administration.
-
Analyze the data to determine the effect of the compound on cumulative food intake compared to the vehicle control group.
-
Conclusion
This compound is a valuable and widely used tool for investigating the physiological roles of the ghrelin system. Its high potency and selectivity as a GHS-R1a antagonist make it suitable for a range of in vitro and in vivo studies. However, the choice of the appropriate tool compound depends on the specific research question. For instance, inverse agonists like PF-05190457 may be more suitable for studying the constitutive activity of the GHS-R1a. The complex profile of compounds like BIM-28163 highlights the potential for biased agonism at the ghrelin receptor, opening new avenues for research. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing tool compounds to unravel the multifaceted functions of the ghrelin system.
References
- 1. The effects of ghrelin antagonists [D-Lys(3) ]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term treatment with the ghrelin receptor antagonist [d-Lys3]-GHRP-6 does not improve glucose homeostasis in nonobese diabetic MKR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. Ghrelin receptor conformational dynamics regulate the transition from a preassembled to an active receptor:Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of ghrelin antagonists [D-Lys3]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ghrelin Receptor Antagonist [D-lys3] / GHRP-6 [phoenixbiotech.net]
Cross-Validation of JMV 2959 Hydrochloride's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of JMV 2959 hydrochloride, a potent ghrelin receptor antagonist, across various preclinical animal models. By objectively comparing its performance with other ghrelin receptor modulators and presenting supporting experimental data, this document aims to serve as a valuable resource for researchers in the fields of metabolism, addiction, and neuropharmacology.
Introduction to this compound
This compound is a selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Ghrelin, a peptide hormone primarily produced by the stomach, plays a significant role in stimulating appetite, regulating energy balance, and modulating reward pathways. By blocking the action of ghrelin, JMV 2959 has been investigated for its therapeutic potential in conditions characterized by excessive food intake and addictive behaviors.
Mechanism of Action: The Ghrelin Receptor Signaling Pathway
JMV 2959 exerts its effects by competitively binding to the GHS-R1a, a G-protein coupled receptor (GPCR), thereby preventing its activation by endogenous ghrelin. The binding of ghrelin to its receptor typically initiates a cascade of intracellular signaling events that mediate its physiological effects. Understanding this pathway is crucial for contextualizing the antagonistic action of JMV 2959.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and its alternatives on food intake and addictive behaviors.
Table 1: Effects on Food and Fluid Intake
| Compound | Animal Model | Dose | Route of Administration | Effect on Food/Fluid Intake | Reference |
| JMV 2959 | Male C57BL/6J Mice | 9 mg/kg | Intraperitoneal (i.p.) | Decreased ethanol (B145695) and food intake. | [1] |
| Male C57BL/6J Mice | 12 mg/kg | i.p. | Decreased ethanol, water, and food intake. | [1] | |
| Male Rats | 6 mg/kg | Subcutaneous (s.c.) | Significantly less food intake compared to the saline group on the first and second days. | [2] | |
| [D-Lys3]-GHRP-6 | Male C57BL/6J Mice | 15 mg/kg | i.p. | Decreased ethanol intake, preference, and water intake only on the first day of treatment. | [1] |
Table 2: Effects on Addictive Behaviors (Conditioned Place Preference & Self-Administration)
| Compound | Animal Model | Addiction Model | Dose | Route of Administration | Key Findings | Reference |
| JMV 2959 | Male Rats | Morphine-induced Conditioned Place Preference (CPP) | 6 mg/kg | s.c. | Significantly reduced environmental cue-induced CPP. | [2] |
| Male Rats | Cocaine and Oxycodone Cue-Reinforced Seeking | 1 and 2 mg/kg | i.p. | Decreased the total number of previously active lever presses for both cocaine and oxycodone. | [3] | |
| Male Rats | Cocaine and Oxycodone Self-Administration | 0.5, 1, 2 mg/kg | i.p. | Did not significantly reduce the number of cocaine or oxycodone infusions. | [3][4] | |
| Male Rats | Fentanyl and Methamphetamine-induced CPP and Self-Administration | Not specified in abstract | Not specified in abstract | Significantly inhibits CPP and intravenous self-administration. | [2] | |
| [D-Lys3]-GHRP-6 | Male C57BL/6J Mice | Ethanol Preference | 15 mg/kg | i.p. | Reduced ethanol intake and preference on the first day of treatment. | [1] |
Detailed Experimental Protocols
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by pairing its administration with a distinct environment.
General Protocol:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning Phase: Animals are allowed to freely explore the entire apparatus to determine any baseline preference for a particular compartment.
-
Conditioning Phase: Over several days, animals receive the drug of interest (e.g., morphine, cocaine) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Test Phase: Animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment is indicative of a conditioned place preference, suggesting the drug has rewarding properties.
JMV 2959 in Morphine CPP:
-
Animals: Male rats.
-
Procedure: After establishing morphine-induced CPP, rats were administered JMV 2959 (6 mg/kg, s.c.) immediately after re-exposure to the morphine-paired context.
-
Outcome: JMV 2959 significantly reduced the time spent in the morphine-paired compartment in subsequent tests, suggesting it can disrupt the reconsolidation of drug-reward memories.[2]
Self-Administration
Objective: To model drug-taking behavior by allowing animals to learn to perform an action (e.g., lever press) to receive a drug infusion.
General Protocol:
-
Apparatus: An operant conditioning chamber equipped with levers, a drug infusion pump, and associated cues (e.g., lights, tones).
-
Surgery: Animals are surgically implanted with an intravenous catheter.
-
Acquisition Phase: Animals learn to press an "active" lever to receive a drug infusion, often paired with a cue. A second "inactive" lever is present but has no programmed consequences.
-
Maintenance Phase: Once stable responding is achieved, the effects of pharmacological interventions can be tested.
-
Data Analysis: The number of active lever presses and infusions earned are the primary measures of drug-seeking and drug-taking behavior.
JMV 2959 in Cocaine and Oxycodone Self-Administration:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats were trained to self-administer cocaine or oxycodone. Once stable responding was established, they were pre-treated with JMV 2959 (0.5, 1, or 2 mg/kg, i.p.) before the self-administration sessions.
-
Outcome: JMV 2959 did not significantly decrease the number of cocaine or oxycodone infusions, suggesting it may not be effective in reducing the motivation to take these drugs under these specific experimental conditions.[3][4] However, in cue-reinforced drug-seeking tests (a model of relapse), JMV 2959 did reduce lever pressing, indicating a potential role in preventing relapse.[3]
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a preclinical study investigating the effects of a compound like JMV 2959 on addictive behaviors.
Conclusion
This compound demonstrates consistent efficacy in reducing food and ethanol intake in rodent models. Its effects on the rewarding properties of drugs of abuse are more nuanced. While it shows promise in attenuating cue-induced drug-seeking and the reconsolidation of drug-related memories, its ability to reduce ongoing drug self-administration appears to be more limited under the tested conditions.
Compared to the alternative ghrelin receptor antagonist [D-Lys3]-GHRP-6, JMV 2959 appears to have a more sustained effect on reducing ethanol intake. Further research is warranted to fully elucidate the therapeutic potential of JMV 2959 and to identify the specific patient populations that may benefit most from its ghrelin-modulating effects. The detailed protocols and comparative data presented in this guide are intended to facilitate the design of future studies in this promising area of research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor inverse agonists as a novel therapeutic approach against obesity-related metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to JMV 2959 Hydrochloride and Other Inverse Agonists of the Ghrelin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JMV 2959 hydrochloride with other notable inverse agonists targeting the growth hormone secretagogue receptor 1a (GHSR), commonly known as the ghrelin receptor. This G protein-coupled receptor (GPCR) is a key regulator of appetite, metabolism, and growth hormone secretion. A unique feature of the ghrelin receptor is its high constitutive activity, meaning it can signal in the absence of its natural ligand, ghrelin. Inverse agonists are a class of ligands that not only block the action of agonists like ghrelin but also suppress this basal receptor signaling, making them compelling therapeutic candidates for conditions such as obesity and addiction.
Introduction to this compound
JMV 2959 is a potent, 1,2,4-triazole (B32235) derived compound that has been extensively studied as a ghrelin receptor antagonist.[1] While often classified as an antagonist, detailed pharmacological studies have revealed a more complex profile. JMV 2959 demonstrates biased signaling; for instance, it can act as a partial agonist on the Gq-mediated inositol (B14025) phosphate (B84403) (IP) pathway while being neutral or acting as an antagonist for β-arrestin recruitment.[2] This nuanced activity distinguishes it from classical neutral antagonists and true inverse agonists.
Comparative Performance Data
The following tables summarize quantitative data for this compound and other selected ghrelin receptor inverse agonists, including the clinical candidate PF-05190457 and the biased agonist YIL781. It is important to note that direct comparisons should be made with caution, as the data are compiled from various studies that may use different experimental conditions, cell lines, and radioligands.
Table 1: Binding Affinity at the Ghrelin Receptor (GHSR1a)
| Compound | Binding Affinity | Species | Radioligand/Method | Source(s) |
| This compound | IC50: 32 nM | Human | 125I-[His9]-ghrelin | [3] |
| PF-05190457 | Kd: 3 nM / pKi: 8.36 | Human | Not Specified | [4] |
| YIL781 | Ki: 17 nM | Human | [3H]-MK-677 | [3][5] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Ki: Inhibition constant. A lower value indicates higher binding affinity.
Table 2: Functional Activity at the Ghrelin Receptor (GHSR1a)
| Compound | Assay | Intrinsic Activity | Potency (IC50/EC50/pIC50) | Source(s) |
| This compound | Inositol Phosphate (IP) Accumulation | Partial Agonist | Not explicitly stated | [2] |
| β-Arrestin 2 Recruitment | Neutral (Antagonist) | Not applicable | [2] | |
| PF-05190457 | Inositol Phosphate (IP) Accumulation | Inverse Agonist | pEC50: 8.80 | [6] |
| Calcium Mobilization | Inverse Agonist | Not explicitly stated | ||
| YIL781 | Inositol Phosphate (IP) Accumulation | Partial Agonist | Not explicitly stated | [3] |
| β-Arrestin Recruitment | Weak Inverse Agonist | IC50: 314 nM (vs. β-arrestin 1), 414 nM (vs. β-arrestin 2) | [3] | |
| Calcium Mobilization (vs. ghrelin) | Antagonist | pIC50: 7.90 - 8.27 | [7] |
Signaling Pathways and Experimental Workflows
The ghrelin receptor's complex signaling profile is a critical aspect of its pharmacology. Ligands can differentially modulate these pathways, leading to varied physiological outcomes.
Figure 1: Simplified Ghrelin Receptor (GHSR1a) signaling pathways.
Figure 2: Conceptual diagram of biased signaling at the ghrelin receptor.
Figure 3: General workflow for a competitive radioligand binding assay.
Detailed Comparison and In Vivo Effects
This compound: As a biased ligand, JMV 2959 presents a unique profile. Its partial agonism at the Gq/IP pathway suggests it doesn't completely abolish all downstream signaling, unlike a true inverse agonist.[2] However, its antagonism of other pathways, like β-arrestin recruitment, is significant.[2] In vivo studies in rodents have shown that JMV 2959 can effectively reduce food intake stimulated by ghrelin or fasting.[1][8] For instance, doses of 9-12 mg/kg were shown to decrease ethanol (B145695) and food intake in mice.[1][9] It has also been demonstrated to reduce weight gain and food intake in rats.[10]
PF-05190457: This compound is a potent and selective inverse agonist.[4][11] Unlike JMV 2959, it robustly suppresses the constitutive activity of the ghrelin receptor, leading to a decrease in basal signaling.[6] PF-05190457 has advanced to clinical trials. In a Phase 1 study in healthy subjects, it was well-tolerated and effectively blocked ghrelin-induced growth hormone release.[12][13] It also delayed gastric emptying.[12][13] Furthermore, in a study with heavy drinkers, 100 mg of PF-05190457 was found to reduce alcohol craving.[14]
YIL781: Characterized as a biased partial agonist, YIL781 is another example of a functionally selective ligand.[3] It selectively activates Gαq/11 and Gα12 pathways while acting as an antagonist or weak inverse agonist for β-arrestin recruitment.[3] This profile is distinct from both JMV 2959 and classical inverse agonists. Its potent antagonist activity at the ghrelin receptor (Ki = 17 nM) makes it a valuable tool for dissecting the roles of different signaling pathways.[5]
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radioactively labeled ligand for binding to the receptor.
-
Principle: Membranes from cells overexpressing GHSR1a are incubated with a fixed concentration of a radioligand (e.g., 125I-labeled ghrelin) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
General Protocol:
-
Preparation: Prepare cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing human GHSR1a.
-
Incubation: In a 96-well plate, incubate cell membranes (e.g., 5-10 µg protein/well) with the radioligand and a range of concentrations of the test compound in an appropriate assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 27°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) to separate receptor-bound radioligand from the unbound. Wash filters with ice-cold buffer to remove non-specifically bound ligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Inositol Monophosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gαq/11 signaling pathway.
-
Principle: Activation of GHSR1a leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to other inositol phosphates. In the presence of lithium chloride (LiCl), the degradation of inositol monophosphate (IP1) is inhibited, allowing it to accumulate. This accumulation is then quantified as a measure of receptor activation. Inverse agonists will decrease the basal accumulation of IP1 in cells with high constitutive receptor activity.
-
General Protocol:
-
Cell Seeding: Plate GHSR1a-expressing cells into 96-well plates and grow to near confluency.
-
Stimulation: Replace the culture medium with a stimulation buffer containing LiCl.
-
Compound Addition: Add varying concentrations of the test compound (agonists, antagonists, or inverse agonists). For antagonist mode, pre-incubate with the antagonist before adding a fixed concentration of an agonist like ghrelin.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.
-
Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for inverse agonists/antagonists) values.[15][16]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated receptor, a key step in receptor desensitization and G protein-independent signaling.
-
Principle: Various technologies can be used, with Enzyme Fragment Complementation (EFC) being common. In this system, the ghrelin receptor is tagged with one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementing fragment. Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity. This allows them to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
-
General Protocol:
-
Cell Line: Use a commercially available cell line engineered for this assay (e.g., PathHunter® β-arrestin cells from DiscoverX).
-
Plating: Seed cells in 384-well assay plates and incubate overnight.
-
Compound Addition: Add test compounds at various concentrations.
-
Incubation: Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents containing the enzyme substrate and incubate at room temperature to allow signal development.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Analysis: Plot the signal against the log concentration of the compound to determine potency (EC50) and efficacy.[17][18][19]
-
Conclusion
The landscape of ghrelin receptor modulators is evolving from simple agonists and antagonists to more sophisticated biased ligands and inverse agonists. This compound, with its profile as a biased antagonist/partial agonist, offers a different pharmacological tool compared to true inverse agonists like PF-05190457. While JMV 2959 effectively blocks certain ghrelin-mediated actions, its partial agonism in the Gq pathway may produce distinct physiological effects compared to a compound like PF-05190457, which suppresses all basal signaling. The choice of compound for research or therapeutic development will depend on the desired outcome: whether the goal is to simply block ghrelin's effects, to suppress the receptor's high constitutive activity, or to selectively modulate specific downstream signaling pathways. The continued characterization of these compounds will be crucial for understanding the complex biology of the ghrelin system and for developing targeted therapies for metabolic and other disorders.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dcchemicals.com [dcchemicals.com]
- 6. research.unipd.it [research.unipd.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of ghrelin antagonists [D-Lys3]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PF-05190457 (PF-5190457) | GHSR inverse agonist | Probechem Biochemicals [probechem.com]
- 12. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to JMV 2959 Hydrochloride and Other Ghrelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JMV 2959 hydrochloride with other key ghrelin receptor antagonists, offering supporting experimental data and detailed protocols to aid in the replication and extension of published findings. JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1] Understanding its performance relative to other available tools is crucial for designing robust experiments in areas such as obesity, addiction, and other metabolic and neurological disorders.
Performance Comparison of Ghrelin Receptor Antagonists
The following tables summarize the key pharmacodynamic and pharmacokinetic properties of this compound and two commonly used alternative ghrelin receptor antagonists: [D-Lys3]-GHRP-6 (a peptide-based antagonist) and PF-5190457 (a small molecule inverse agonist).
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | [D-Lys3]-GHRP-6 | PF-5190457 |
| Target | GHSR1a | GHSR1a, CXCR4 | GHSR1a |
| Mechanism of Action | Antagonist | Antagonist | Inverse Agonist |
| Binding Affinity (Ki) | ~3.2 nM (rat) | Not widely reported | ~4.4 nM (human) |
| Functional Potency (IC50) | 32 nM | Not widely reported | Not applicable (inverse agonist) |
| Selectivity | High for GHSR1a | Also antagonizes CXCR4[2] | High for GHSR1a |
| Chemical Class | 1,2,4-Triazole (B32235) derivative | Peptide | Small molecule |
Table 2: In Vivo Efficacy in Preclinical Models
| Application | This compound | [D-Lys3]-GHRP-6 | PF-5190457 |
| Food Intake | Reduces food intake and body weight gain.[3] | Reduces food intake, but effects can be transient.[4][5] | Reduces food intake.[6] |
| Drug-Seeking Behavior (Cocaine) | Suppresses cue-reinforced cocaine-seeking.[7] | Limited direct comparative data. | Reduces alcohol cue-induced craving in humans.[8] |
| Drug-Seeking Behavior (Opioids) | Suppresses cue-reinforced oxycodone-seeking.[7] | Does not alter heroin intake or reinstatement.[7] | Limited direct comparative data. |
| Ethanol (B145695) Intake | Consistently reduces ethanol intake.[4][5][9][10] | Reduces ethanol intake, but tolerance may develop quickly.[4][5][9][10] | Reduces alcohol binge-like drinking. |
| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Intraperitoneal (i.p.), Intravenous (i.v.) | Oral, Intraperitoneal (i.p.) |
| Typical Doses (Rats/Mice) | 1-15 mg/kg (i.p.)[4][5][9][10] | 9-15 mg/kg (i.p.)[4][5][9][10] | 30-90 mg/kg (i.p. in mice) |
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand ghrelin, activates several downstream signaling cascades. Understanding this pathway is essential for interpreting the effects of antagonists like JMV 2959.
Caption: Ghrelin receptor signaling pathway and the inhibitory action of JMV 2959.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for two common behavioral paradigms are provided below.
Conditioned Place Preference (CPP) Protocol for Assessing Rewarding Effects
This protocol is designed to evaluate the rewarding properties of a substance by pairing its administration with a specific environment.
Caption: Workflow for a conditioned place preference experiment.
Detailed Methodology:
-
Apparatus: A standard three-chamber conditioned place preference apparatus is used, with two larger outer chambers distinguished by different tactile and visual cues, and a smaller central neutral chamber.
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed and handled for several days before the experiment.
-
Pre-Conditioning: On Day 1, rats are placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes to establish baseline preference. The time spent in each of the outer chambers is recorded.
-
Conditioning: From Days 2 to 9, a biased conditioning procedure is used. On drug-pairing days, rats receive an injection of the substance of interest (e.g., cocaine, 10 mg/kg, i.p.) and are immediately confined to their initially non-preferred chamber for 30-45 minutes. On vehicle-pairing days, they receive a vehicle injection and are confined to their preferred chamber for the same duration. The drug and vehicle pairings are alternated daily.
-
Test: On Day 10, this compound (dissolved in saline, e.g., 2 mg/kg, i.p.) or vehicle is administered 20 minutes before the test session.[7] Rats are then placed in the central chamber with free access to all chambers for 15-20 minutes. The time spent in each chamber is recorded.
-
Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. Statistical analysis (e.g., two-way ANOVA) is used to compare the preference scores between the JMV 2959-treated and vehicle-treated groups.
Intravenous Self-Administration Protocol for Assessing Reinforcement and Motivation
This protocol assesses the reinforcing properties of a drug and the motivation of an animal to seek it.
Caption: Workflow for an intravenous self-administration experiment.
Detailed Methodology:
-
Surgery: Rats are anesthetized and a chronic indwelling catheter is surgically implanted into the jugular vein. The catheter is externalized on the back of the animal.
-
Recovery: Animals are allowed at least 7 days to recover from surgery before behavioral training begins.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump are used.
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of the drug (e.g., cocaine, 0.75 mg/kg/infusion) and the presentation of a cue light. Presses on the inactive lever have no programmed consequences. Training continues until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions earned over three consecutive days).
-
JMV 2959 Testing: Once stable responding is achieved, the effect of JMV 2959 is assessed. Prior to a self-administration session (e.g., 20 minutes before), rats are administered with different doses of this compound (e.g., 0.5, 1, and 2 mg/kg, i.p.) or vehicle in a counterbalanced order across different test days.[7]
-
Data Analysis: The number of drug infusions, active lever presses, and inactive lever presses are recorded for each session. Statistical analysis (e.g., repeated measures ANOVA) is used to determine the effect of JMV 2959 on self-administration behavior.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of ghrelin antagonists [D-Lys3]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. The effects of ghrelin antagonists [D-Lys(3) ]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
Assessing the Specificity of JMV 2959 Hydrochloride's Antagonism: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JMV 2959 hydrochloride's performance against other alternatives in antagonizing the ghrelin receptor (GHS-R1a). The following sections detail the binding affinity and functional potency of JMV 2959 in comparison to other known ghrelin receptor modulators, supported by experimental data and detailed methodologies.
This compound is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor primarily known for its role in growth hormone secretagogue effects and appetite regulation.[1][2] Understanding the specificity of this antagonism is crucial for its application in research and potential therapeutic development. This guide synthesizes available data to provide a clear comparison with other ghrelin receptor ligands.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand to its receptor is a key indicator of its potency. For JMV 2959 and its comparators, this is typically determined through competitive radioligand binding assays.
| Compound | Receptor | Ligand Type | Ki (nM) | IC50 (nM) |
| This compound | GHS-R1a | Antagonist | 19 | 32[3] |
| LEAP-2 | GHS-R1a | Endogenous Antagonist/Inverse Agonist | - | - |
| PF-05190457 | GHS-R1a | Inverse Agonist | - | - |
| Substance P Analog | GHS-R1a | Inverse Agonist | - | - |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of binding affinity. A lower value indicates a higher affinity. Data for LEAP-2, PF-05190457, and the Substance P analog are often presented in terms of functional antagonism rather than direct binding affinity in the same format as JMV 2959.
Comparative Analysis of Functional Potency
Functional assays measure the biological effect of a ligand on its target receptor. For GHS-R1a antagonists, these assays typically involve measuring the inhibition of ghrelin-induced signaling pathways, such as intracellular calcium mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation.
| Compound | Assay Type | Effect | EC50/IC50 (nM) |
| This compound | Calcium Mobilization | Inhibition of ghrelin-induced response | - |
| This compound | Inositol Phosphate Accumulation | Inhibition of ghrelin-induced response | - |
| LEAP-2 | - | Endogenous competitive antagonist and inverse agonist | - |
| PF-05190457 | - | Inverse agonist | - |
| Substance P Analog | - | Inverse agonist | - |
Note: While specific EC50/IC50 values for the functional assays of JMV 2959 were not found in the provided search results, it is characterized as a full and unbiased antagonist, completely blocking ghrelin-induced activity.
Off-Target Selectivity Profile
A critical aspect of a drug's specificity is its lack of interaction with other receptors, which can lead to off-target effects. Comprehensive safety screening panels are used to assess this. While the search did not yield a specific safety screen result for JMV 2959, such panels, like the Eurofins SafetyScreen44, test compounds against a wide array of receptors and enzymes to identify potential off-target binding. The absence of such published data for JMV 2959 represents a current knowledge gap in its full specificity profile.
Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize ghrelin receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GHS-R1a receptor.
Experimental Workflow:
References
Safety Operating Guide
Essential Guide to the Proper Disposal of JMV 2959 Hydrochloride
This document provides crucial safety and logistical information for the proper disposal of JMV 2959 hydrochloride, a ghrelin receptor antagonist used in research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following disposal procedures are based on general best practices for non-hazardous research chemical waste.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.[3][4]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 508.61 g/mol | MedChemExpress |
| Appearance | Solid (White to off-white powder) | MedChemExpress |
| Solubility in DMSO | 25 mg/mL (49.15 mM) | MedChemExpress |
| Solubility in Water | < 0.1 mg/mL (insoluble) | MedChemExpress |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | MedChemExpress |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to waste management, from the point of generation to final disposal.
1. Waste Identification and Classification:
-
Treat all waste containing this compound as chemical waste.
-
Unless confirmed otherwise by your institution's EHS department, it is prudent to handle it as potentially hazardous waste.[5]
2. Segregation:
-
Segregate waste containing this compound from other waste streams.[1]
-
Do not mix this waste with biological, radioactive, or general laboratory trash.[1]
3. Labeling:
-
Clearly label the waste container with "this compound Waste" and include the concentration and solvent used.[1][6]
-
Indicate the date of waste generation.[1]
4. Storage:
-
Store the waste in a designated, secure area away from general laboratory traffic.[1][6]
-
Ensure the container is chemically compatible and properly sealed to prevent leaks or spills.[6]
5. Disposal:
-
Do not dispose of this compound down the drain due to its insolubility in water and the lack of specific environmental impact data.[4][7]
-
Arrange for professional disposal through your institution's licensed hazardous waste management service.[1]
Experimental Workflow and Disposal Integration
The following diagram illustrates the integration of proper disposal procedures within a typical experimental workflow involving this compound.
Signaling Pathway: this compound as a Ghrelin Receptor Antagonist
This compound functions by blocking the ghrelin receptor (GHS-R1a), thereby inhibiting the downstream signaling typically initiated by the binding of ghrelin.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling JMV 2959 Hydrochloride
Essential safety protocols and logistical plans are critical for the secure and effective handling of any research chemical. This guide provides detailed procedural information for researchers, scientists, and drug development professionals working with JMV 2959 hydrochloride, a ghrelin receptor antagonist.[1][2][3] Adherence to these guidelines will help ensure a safe laboratory environment and the integrity of your experimental outcomes.
While one supplier's Safety Data Sheet (SDS) for a chemically identical compound classifies it as not a hazardous substance or mixture, it is crucial to treat all research chemicals with a high degree of caution.[4] The provided first aid measures for inhalation, skin and eye contact, and ingestion underscore the importance of preventative safety measures.[4]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles or face shield | Nitrile gloves | Lab coat | N95 or higher-rated respirator |
| Dissolving (in solvent) | Chemical safety goggles | Nitrile gloves | Lab coat | Recommended, especially if not in a fume hood |
| Administering to Animals | Chemical safety goggles | Nitrile gloves | Lab coat | Not typically required if in solution |
| General Laboratory Handling | Chemical safety goggles | Nitrile gloves | Lab coat | Not typically required |
| Spill Cleanup (Solid) | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | N95 or higher-rated respirator |
| Spill Cleanup (Liquid) | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Recommended, depending on the solvent's volatility |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Not typically required |
Operational and Disposal Plan: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.
I. Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.
-
Designate a Work Area: All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[5]
-
Assemble PPE: Ensure all necessary PPE is readily available and in good condition.
-
Prepare for Spills: Have a chemical spill kit readily accessible in the laboratory.
II. Handling Procedures
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or a balance enclosure to prevent the generation of airborne dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
-
Dissolving:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.
-
-
Storage:
III. Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[5]
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as contaminated items like weighing paper and gloves, should be placed in a designated, clearly labeled hazardous solid waste container.[5]
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware must be collected in a designated hazardous liquid waste container.[5] Do not mix incompatible waste streams.[6][7]
-
Sharps Waste: Needles and syringes used for administration must be disposed of in an appropriate sharps container.
-
-
Container Management:
-
Final Disposal:
Visualizing Safety Workflows
To further clarify these procedures, the following diagrams illustrate the key decision-making and operational workflows for handling this compound.
Caption: Workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
